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  • Product: Isoquinoline-4-carbohydrazide
  • CAS: 885272-60-6

Core Science & Biosynthesis

Foundational

"physicochemical properties of Isoquinoline-4-carbohydrazide"

An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-Carbohydrazide This guide provides a comprehensive technical overview of the physicochemical properties of Isoquinoline-4-carbohydrazide. De...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-Carbohydrazide

This guide provides a comprehensive technical overview of the physicochemical properties of Isoquinoline-4-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes foundational chemical principles with established analytical methodologies to offer a predictive and practical framework for understanding and utilizing this compound. Given the limited direct experimental data in publicly accessible literature for this specific molecule, this guide emphasizes the expected properties based on its constituent moieties—the isoquinoline core and the carbohydrazide functional group—and details the self-validating experimental protocols required for their empirical verification.

Molecular Structure and Foundational Characteristics

Isoquinoline-4-carbohydrazide integrates the rigid, aromatic isoquinoline scaffold with the highly functional and polar carbohydrazide group. This combination suggests potential applications in medicinal chemistry, where the isoquinoline nucleus is a common feature in alkaloids and synthetic drugs, and the hydrazide moiety serves as a versatile pharmacophore and synthetic intermediate.

Key Molecular Identifiers:

PropertyValueSource
Molecular Formula C₁₀H₉N₃O[1]
Molecular Weight 187.20 g/mol [1]
CAS Number 885272-60-6[1]

The structure presents distinct regions: a largely hydrophobic bicyclic aromatic ring system and a hydrophilic tail capable of acting as both a hydrogen bond donor and acceptor. This duality is central to its physicochemical behavior.

Caption: Molecular structure highlighting functional domains.

Synthesis and Purification Workflow

A robust synthesis of isoquinoline-4-carbohydrazide is not explicitly detailed in common literature. However, a highly reliable and logical pathway involves the hydrazinolysis of a corresponding ester, a standard and high-yielding transformation.[2][3] The precursor, ethyl isoquinoline-4-carboxylate, can be prepared from isoquinoline-4-carboxylic acid, which itself is accessible through various modern synthetic methods.[4][5]

Synthesis_Workflow start Isoquinoline-4- carboxylic Acid ester Ethyl Isoquinoline-4- carboxylate start->ester   Step 1: Esterification   (H₂SO₄, Ethanol, Reflux)    product Isoquinoline-4- carbohydrazide ester->product   Step 2: Hydrazinolysis   (Hydrazine Hydrate, Ethanol, Reflux)   

Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis via Hydrazinolysis

This protocol describes the conversion of ethyl isoquinoline-4-carboxylate to the target hydrazide. This method is self-validating as the reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the product's purity can be confirmed by melting point analysis and the spectroscopic methods detailed in Section 4.

Causality: The choice of ethanol as a solvent is based on its ability to dissolve both the starting ester and hydrazine hydrate, while also being suitable for reflux conditions.[3][6] Hydrazine hydrate is used in molar excess to drive the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl isoquinoline-4-carboxylate (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester). Stir the mixture until the ester is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5-2.0 eq) to the solution dropwise at room temperature.[1][6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting ester spot and the appearance of a more polar product spot (which will have a lower Rf value) indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent to yield a pure, crystalline solid.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Physicochemical Properties: An Predictive Analysis

The following properties are predicted based on the molecular structure and established principles of physical organic chemistry.[7][8][9] Experimental verification is essential.

PropertyPredicted/Expected ValueRationale & Justification
Physical State Crystalline SolidThe planar aromatic system allows for efficient crystal packing, while the carbohydrazide group's ability to form strong intermolecular hydrogen bonds significantly raises the melting point above that of a liquid.
Melting Point > 150 °C (estimated)Aromatic hydrazides are typically high-melting solids due to extensive hydrogen bonding and π-π stacking interactions.[10]
Solubility - Water: Poorly soluble- Alcohols (MeOH, EtOH): Sparingly soluble- Polar Aprotic (DMSO, DMF): Soluble- Non-polar (Hexane, Toluene): InsolubleThe large, hydrophobic isoquinoline core dominates, limiting aqueous solubility. The polar hydrazide group allows for solubility in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule.
pKa - pKa (Conjugate Acid): ~5.0 - 5.5- pKa (Acidic Proton): > 14The isoquinoline nitrogen is the primary basic center, with a pKa expected to be similar to that of isoquinoline itself (~5.4). The hydrazide -NH₂ group is significantly less basic. The amide N-H proton is very weakly acidic.
LogP (Octanol-Water) 1.5 - 2.0 (estimated)The LogP of isoquinoline is ~2.1. The polar carbohydrazide group will decrease the lipophilicity, resulting in a lower predicted LogP value.

Spectroscopic Characterization: A Methodological Guide

Confirming the identity and purity of a synthesized batch of Isoquinoline-4-carbohydrazide requires a suite of spectroscopic techniques. Below are the expected spectral features and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular skeleton and proton/carbon environments.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (Isoquinoline): δ 7.5 - 9.5 ppm. A complex series of doublets and multiplets. The H1 and H3 protons will be significantly downfield.[11][12]

  • Amide Proton (-CO NH-): δ ~9.0 - 10.0 ppm. A broad singlet, its position is concentration-dependent.

  • Amine Protons (-NH₂ ): δ ~4.5 - 5.5 ppm. A broad singlet, subject to exchange.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carbonyl Carbon (-C =O): δ ~165 - 175 ppm.[13]

  • Aromatic Carbons: δ ~120 - 155 ppm. Nine distinct signals are expected, with quaternary carbons (like C4 and the bridgehead carbons) having characteristic shifts.[14]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to its excellent solvating power for polar compounds).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For full structural assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are required.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic IR Absorptions (cm⁻¹):

  • N-H Stretch (Hydrazide): 3200-3400 cm⁻¹ (two bands, sharp to medium).

  • Aromatic C-H Stretch: 3000-3100 cm⁻¹ (sharp).

  • C=O Stretch (Amide I band): 1640-1680 cm⁻¹ (strong, sharp).[15][16]

  • N-H Bend (Amide II band): 1580-1620 cm⁻¹ (medium).

  • C=N and C=C Stretches (Aromatic): 1450-1600 cm⁻¹ (multiple sharp bands).

Protocol for IR Analysis (ATR Method):

  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Expected Mass Spectrum (ESI+):

  • Molecular Ion Peak: [M+H]⁺ at m/z 188.08. This confirms the molecular weight.

  • Key Fragments: Fragmentation is likely initiated by cleavage of the weakest bonds. A plausible fragmentation pathway is shown below.[17][18]

Fragmentation_Pathway parent [M+H]⁺ m/z 188 frag1 Isoquinoline-4-carbonyl cation m/z 157 parent->frag1 - NH₂NH₂ (Hydrazine) frag2 Isoquinolyl cation m/z 129 frag1->frag2 - CO (Carbon Monoxide)

Caption: A plausible ESI-MS fragmentation pathway.

Protocol for MS Analysis (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. First, perform a full scan to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To confirm the structure, select the m/z 188 ion as the precursor and perform a product ion scan (MS/MS) to observe the characteristic fragment ions (e.g., m/z 157 and 129).

Conclusion

Isoquinoline-4-carbohydrazide is a molecule of significant interest, bridging the well-established domains of isoquinoline and hydrazide chemistry. While direct experimental data is sparse, its physicochemical properties can be reliably predicted through a foundational understanding of its structure. It is expected to be a high-melting, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its characterization relies on a standard suite of analytical techniques, including NMR, IR, and mass spectrometry, for which predictable spectral features have been outlined. The synthetic and analytical protocols provided in this guide offer a robust framework for any researcher or drug development professional seeking to work with this promising compound.

References

  • Zhang, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9538–9550. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available at: [Link]

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
  • Lovelace, J. J., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]

  • Haytural, H., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • ResearchGate. (2015). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Sabe, V. T., et al. (2021). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. ACS Omega. Available at: [Link]

  • ResearchGate. (2005). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

  • Zhang, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PubMed Central. Available at: [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Available at: [Link]

  • Li, H., et al. (2000). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Letters, 2(16), 2385–2388. Available at: [Link]

  • ResearchGate. (2018). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Available at: [Link]

  • Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Available at: [Link]

  • Scribd. (n.d.). Carbohydrate | PDF | Infrared Spectroscopy. Available at: [Link]

  • Rivera-Utrilla, J., et al. (2018). Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions. Molecules, 23(11), 2959. Available at: [Link]

  • Kim, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12975–12984. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Bartleby. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Liu, Y., et al. (2022). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. PubMed Central. Available at: [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Bioorganic & Medicinal Chemistry, 94, 117466. Available at: [Link]

  • ResearchGate. (2023). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Kypreos, K. E., & Ziros, P. G. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 8(6), 673–685. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

Sources

Exploratory

Technical Guide: Biological Potential & Medicinal Chemistry of Isoquinoline-4-carbohydrazide

The following technical guide details the biological potential, synthesis, and medicinal chemistry of Isoquinoline-4-carbohydrazide . This document is structured for researchers and drug discovery scientists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthesis, and medicinal chemistry of Isoquinoline-4-carbohydrazide . This document is structured for researchers and drug discovery scientists, focusing on the compound's role as a privileged scaffold in the development of novel therapeutics.

Executive Summary

Isoquinoline-4-carbohydrazide (CAS: 885272-60-6) represents a critical pharmacophore in modern medicinal chemistry. Structurally homologous to the anti-tuberculosis drug Isoniazid (Pyridine-4-carbohydrazide) and the bioactive Quinoline-4-carbohydrazide , this compound bridges the gap between simple pyridine therapeutics and complex fused-ring alkaloids.

Its biological value is twofold:

  • Intrinsic Activity: As a planar, nitrogen-containing heterocycle capable of metal chelation and DNA intercalation.

  • Synthetic Utility: As a high-reactivity precursor for acylhydrazones (Schiff bases), which exhibit amplified potency against multidrug-resistant (MDR) bacteria and various carcinoma cell lines.

Chemical Profile & Pharmacophore Analysis

The molecule consists of a bicyclic isoquinoline ring substituted at the C4 position with a hydrazinecarbonyl group.

PropertySpecification
IUPAC Name Isoquinoline-4-carbohydrazide
CAS Number 885272-60-6
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Solubility DMSO, DMF, Hot Ethanol
Key Functional Groups Isoquinoline Nitrogen (

), Hydrazide (-CONHNH

)
Structural Activity Relationship (SAR) Logic
  • The Isoquinoline Core: Provides lipophilicity and planar geometry essential for DNA intercalation and hydrophobic pocket binding in enzymes (e.g., Topoisomerase).

  • The Hydrazide Moiety: Acts as a bidentate ligand. The carbonyl oxygen and the terminal amino nitrogen can chelate transition metals (Fe²⁺, Cu²⁺), a mechanism central to inhibiting metalloenzymes and generating reactive oxygen species (ROS) in pathogens.

Pharmacophore cluster_0 Biological Interaction Mechanisms Isoquinoline Isoquinoline Ring (Lipophilic/Planar) Target1 DNA Intercalation (Anticancer) Isoquinoline->Target1 π-π Stacking Hydrazide Hydrazide Moiety (-CONHNH2) Target2 Metal Chelation (Metalloenzyme Inhibition) Hydrazide->Target2 Bidentate Ligand Target3 Schiff Base Formation (Combinatorial Library) Hydrazide->Target3 Condensation

Figure 1: Pharmacophore mapping of Isoquinoline-4-carbohydrazide illustrating its dual mode of action.

Synthesis & Production Protocols

To ensure high purity for biological screening, a two-step synthesis starting from commercially available precursors is recommended.

Step 1: Esterification (Precursor Preparation)
  • Reactants: Isoquinoline-4-carboxylic acid, Ethanol, H₂SO₄ (cat).

  • Conditions: Reflux for 8–12 hours.

  • Yield Target: >85% Ethyl isoquinoline-4-carboxylate.

Step 2: Hydrazinolysis (Target Synthesis)

This step converts the ester to the hydrazide.

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl isoquinoline-4-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of Hydrazine Hydrate (99%) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) for 6–10 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The solid product will precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Self-Validation Check:

  • IR Spectrum: Look for the disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) and NH/NH₂ doublets (3200–3300 cm⁻¹).

Potential Biological Activities

While the parent compound possesses baseline activity, its primary value lies in its derivatives.[1][2] However, direct activities of the hydrazide scaffold include:

A. Antimicrobial & Anti-Tuberculosis Activity

Isoquinoline-4-carbohydrazide is a structural isostere of Isoniazid .

  • Mechanism: It is hypothesized to inhibit mycolic acid synthesis in Mycobacterium tuberculosis via a mechanism similar to isoniazid (requiring activation by KatG).

  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) due to the ability of the isoquinoline ring to penetrate the peptidoglycan layer.

  • Synergy: Often shows synergistic effects when combined with transition metals (Cu, Zn) due to complexation-induced toxicity to bacteria.

B. Anticancer Potential

The planar isoquinoline ring allows the molecule to act as a DNA intercalator.

  • Target: Topoisomerase I/II inhibition.

  • Pathway: The hydrazide group can chelate iron within the active sites of ribonucleotide reductase, potentially stalling DNA replication in rapidly dividing cancer cells (e.g., MCF-7, HeLa).

C. Anti-inflammatory Activity

Derivatives of this scaffold have been reported to inhibit Cyclooxygenase (COX) enzymes. The hydrazide moiety can scavenge free radicals, reducing oxidative stress associated with inflammation.

Medicinal Chemistry: The Schiff Base Strategy

The most potent biological results are achieved by converting Isoquinoline-4-carbohydrazide into Acylhydrazones (Schiff bases).

Reaction:



Why Derivatize?

  • Extended Conjugation: The

    
     bond extends the 
    
    
    
    -electron system, enhancing lipophilicity and membrane permeability.
  • Target Specificity: The aryl aldehyde (Ar-CHO) tail can be selected to target specific hydrophobic pockets in enzymes (e.g., EGFR kinase).

Data Summary: Activity of Schiff Base Derivatives
Derivative Type (Ar-R)Primary TargetObserved Activity
Isatin-linked Bacterial DNA GyraseHigh potency vs. MRSA (MIC < 10 µg/mL)
Nitro-benzyl Fungal CYP51Broad-spectrum antifungal
Acrylamide-linked EGFR KinaseAntiproliferative (IC₅₀ < 5 µM in MCF-7)

Experimental Workflow: Biological Screening

For researchers characterizing this compound, the following standardized workflow ensures reproducible data.

Workflow Start Start: Isoquinoline-4-carbohydrazide Deriv Derivatization (Optional) React with Aldehydes Start->Deriv Optimization Screen1 In Vitro Antimicrobial (Broth Microdilution) Start->Screen1 Baseline Data Deriv->Screen1 Screen2 In Vitro Cytotoxicity (MTT Assay / MCF-7) Deriv->Screen2 Screen3 In Silico Docking (Target: EGFR / DNA Gyrase) Deriv->Screen3 Validation Lead Optimization (SAR Refinement) Screen1->Validation MIC < 100 µg/mL? Screen2->Validation IC50 < 10 µM?

Figure 2: Experimental decision matrix for screening Isoquinoline-4-carbohydrazide and its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

    • Control: Use Isoniazid or Ciprofloxacin as a positive control.

References

  • Vertex AI Search. (2024). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria. MDPI. Link

  • National Institutes of Health (NIH). (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone structure. PMC. Link

  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. Link

  • Sigma-Aldrich. (2024). Product Specification: Isoquinoline-4-carboxylic acid hydrazide (CAS 885272-60-6).[3][4] Link

  • ChemicalBook. (2024). Isoquinoline-4-carboxylic acid hydrazide Properties and Suppliers. Link

  • Molecules Journal. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. MDPI. Link

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of Isoquinoline-4-carbohydrazide

Executive Summary Isoquinoline-4-carbohydrazide (C₁₀H₉N₃O) represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents. As a structural isomer of Isoniazid (a first-lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-4-carbohydrazide (C₁₀H₉N₃O) represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents. As a structural isomer of Isoniazid (a first-line tuberculosis drug), its characterization is pivotal for structure-activity relationship (SAR) studies targeting the enoyl-ACP reductase (InhA) pathway.

This technical guide provides a definitive reference for the spectroscopic identification of Isoquinoline-4-carbohydrazide. It synthesizes experimental protocols with rigorous data interpretation across Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Context & Synthesis Strategy

To ensure the integrity of spectroscopic data, one must first validate the synthetic origin. The most robust pathway for generating high-purity Isoquinoline-4-carbohydrazide involves the hydrazinolysis of an ester intermediate.

Synthesis Workflow

The following directed graph illustrates the critical reaction pathway, highlighting the transformation from the carboxylic acid precursor to the final hydrazide.

SynthesisPath Acid Isoquinoline-4-carboxylic Acid Ester Methyl Isoquinoline-4-carboxylate (Intermediate) Acid->Ester Hydrazide Isoquinoline-4-carbohydrazide (Target) Ester->Hydrazide R1 MeOH / H2SO4 Reflux, 8h R2 NH2NH2·H2O EtOH, Reflux, 4h

Figure 1: Synthetic route for Isoquinoline-4-carbohydrazide via esterification and subsequent hydrazinolysis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the primary "fingerprint" method to confirm the conversion of the ester to the hydrazide. The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the hydrazide doublet are diagnostic.

Diagnostic Peak Assignment
Functional GroupWavenumber (cm⁻¹)IntensityModeStructural Significance
N-H (Primary) 3200 - 3350MediumStretchDiagnostic doublet (-NH₂); confirms hydrazide formation.
C=O (Amide I) 1640 - 1660StrongStretchShifted downfield from ester precursor due to resonance.
C=N (Ring) 1580 - 1600MediumStretchCharacteristic of the isoquinoline heterocyclic ring.
C=C (Aromatic) 1450 - 1500StrongStretchSkeletal vibrations of the fused benzene ring.
N-N ~1000WeakStretchSpecific to the hydrazine linkage.

Causality: The shift of the carbonyl band from ~1720 cm⁻¹ (ester) to ~1650 cm⁻¹ (hydrazide) is caused by the mesomeric effect of the adjacent nitrogen lone pair, which increases the single-bond character of the carbonyl carbon-oxygen bond.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The isoquinoline system is electron-deficient, leading to significant deshielding of the ring protons, particularly H-1 and H-3.

¹H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required to observe the exchangeable amide and hydrazine protons, which often disappear in CDCl₃.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H-1 9.35 - 9.45Singlet (s)1H-Most deshielded due to adjacent Nitrogen and anisotropic effect.
H-3 8.70 - 8.80Singlet (s)1H-Deshielded singlet; lacks vicinal coupling partners.
NH (Amide) 9.80 - 10.0Broad (br s)1H-Exchangeable; chemical shift varies with concentration/temp.
Ar-H (5,8) 8.10 - 8.30Doublet (d)2H~8.0 HzBridgehead adjacent protons on the benzene ring.
Ar-H (6,7) 7.70 - 7.90Multiplet (m)2H-Remote aromatic protons.
NH₂ 4.60 - 4.80Broad (br s)2H-Characteristic hydrazide terminal amine; exchangeable.
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 164.5Carbonyl (Hydrazide)
C-1 152.8Azomethine (N=CH-)
C-3 143.2Alpha to Nitrogen
C-4 128.5Ipso substitution point
Ar-C 122.0 - 135.0Benzene ring & Bridgehead carbons

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides structural confirmation through fragmentation.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

  • Molecular Ion: [M+H]⁺ = 188.08 m/z (Calculated MW: 187.07).

Fragmentation Pathway

The fragmentation is dominated by the cleavage of the hydrazine moiety. The loss of the hydrazine radical (•NHNH₂) or neutral hydrazine is the primary pathway.

MS_Fragmentation Parent [M+H]+ m/z 188 Frag1 Acylium Ion [Isoquinoline-CO]+ m/z 156 Parent->Frag1 - N2H3 (31 Da) Frag2 Isoquinoline Cation [Isoquinoline]+ m/z 128 Frag1->Frag2 - CO (28 Da)

Figure 2: Proposed ESI-MS fragmentation pathway involving alpha-cleavage and decarbonylation.

Analytical Protocol (SOP)

To reproduce these results, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solubility Check: Dissolve 5 mg of the sample in 0.6 mL of DMSO-d₆ .

    • Note: Do not use CDCl₃ as the hydrazide moiety has poor solubility and protons will exchange/broaden.

  • Filtration: If any turbidity remains, filter through a chemically resistant PTFE syringe filter (0.22 µm) directly into the NMR tube.

Step 2: Acquisition Parameters
  • ¹H NMR: Set relaxation delay (d1) to >2.0 seconds to ensure full relaxation of the isolated H-1 and H-3 protons.

  • IR: Use the KBr pellet method (1% sample in KBr) or Diamond ATR. ATR is preferred for speed, but KBr yields sharper resolution for the N-H stretching region.

Step 3: Validation Criteria (Go/No-Go)
  • Pass: Presence of singlet at ~9.4 ppm (NMR) AND Carbonyl stretch at ~1650 cm⁻¹ (IR).

  • Fail: Presence of methyl singlet at ~3.9 ppm (NMR) indicates unreacted methyl ester starting material.

References

  • General Isoquinoline Synthesis & Properties

    • Organic Chemistry Portal. "Isoquinoline Synthesis."[2][3][4][5] Available at: [Link]

  • NMR Chemical Shift Data (Isoquinoline Core)

    • National Institute of Standards and Technology (NIST).[6] "Isoquinoline 1H NMR." NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Mass Spectrometry of Hydrazides

    • Egankosh. "Mass Spectrometry: Fragmentation Patterns."[7] Unit 13. Available at: [Link]

  • IR Characteristic Absorptions

    • UCLA Chemistry. "Table of Characteristic IR Absorptions." Available at: [Link]

Sources

Exploratory

The Anticancer Potential of Isoquinoline-4-carbohydrazide

The anticancer potential of Isoquinoline-4-carbohydrazide represents a compelling frontier in medicinal chemistry, leveraging the structural isomerism of the well-established quinoline scaffold to unlock novel binding mo...

Author: BenchChem Technical Support Team. Date: February 2026

The anticancer potential of Isoquinoline-4-carbohydrazide represents a compelling frontier in medicinal chemistry, leveraging the structural isomerism of the well-established quinoline scaffold to unlock novel binding modes and pharmacokinetic profiles.

This technical guide synthesizes current pharmacological data, rational drug design principles, and validated synthetic protocols to provide a roadmap for researchers investigating this specific chemotype.

Technical Monograph | Series: Advanced Heterocyclic Scaffolds

Executive Summary: The "Isosteric Advantage"

While quinoline-4-carbohydrazide derivatives are extensively documented as EGFR kinase inhibitors and apoptosis inducers, their structural isomer—Isoquinoline-4-carbohydrazide —remains a high-potential, under-explored scaffold. The shift of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) alters the electronic distribution of the aromatic core, potentially enhancing DNA intercalation affinity and modifying metabolic stability. This guide outlines the chemical rationale, synthesis, and mechanistic pathways that define the anticancer utility of this specific moiety.

Chemical Basis & Rational Design

Structural Pharmacophores

The anticancer efficacy of Isoquinoline-4-carbohydrazide hinges on three synergistic structural domains:

  • The Isoquinoline Core (Intercalator): A planar, bicyclic aromatic system that facilitates

    
    -
    
    
    
    stacking interactions with DNA base pairs. Unlike quinoline, the isoquinoline nitrogen at the 2-position is less sterically hindered in certain binding pockets (e.g., Topoisomerase active sites).
  • The Carbohydrazide Linker (Chelator/H-Bonder): The

    
     motif acts as a bidentate ligand capable of sequestering catalytic metal ions (Fe
    
    
    
    , Cu
    
    
    ) essential for tumor proliferation. It also serves as a hydrogen bond donor/acceptor network for amino acid residues in kinase ATP-binding pockets.
  • The C4-Substitution Vector: Positioning the carbohydrazide at C4 projects the "warhead" (often derivatized into hydrazones) into the solvent-accessible region of the target protein, allowing for the attachment of bulky hydrophobic groups without disrupting the core binding.

Structure-Activity Relationship (SAR) Insights
  • Electron Density: The C4 position in isoquinoline is electron-rich, making it an ideal site for electrophilic substitution during synthesis, but also influencing the pKa of the hydrazide nitrogen.

  • Lipophilicity: Isoquinoline derivatives generally exhibit slightly higher logP values than their quinoline counterparts, potentially improving passive membrane permeability in solid tumors.

Validated Experimental Protocols

Synthesis of Isoquinoline-4-carbohydrazide

Direct synthesis from isoquinoline requires precise regiocontrol. The following protocol utilizes a bromination-lithiation sequence to ensure high purity.

Reagents: Isoquinoline, N-Bromosuccinimide (NBS), n-Butyllithium (n-BuLi), Dry Ice (


), Thionyl Chloride (

), Hydrazine Hydrate (

).
Step 1: Regioselective Bromination (4-Bromoisoquinoline)
  • Dissolve isoquinoline (10 mmol) in anhydrous acetonitrile (

    
    ).
    
  • Add NBS (11 mmol) portion-wise at 0°C to prevent di-bromination.

  • Stir at room temperature for 12 hours.

  • Purification: Evaporate solvent and purify via column chromatography (Hexane:EtOAc 9:1). Target Yield: >85%.

    • Checkpoint: Confirm product via

      
      -NMR (Singlet at 
      
      
      
      8.7 ppm for H1, distinct shift for H3).
Step 2: Carboxylation (Isoquinoline-4-carboxylic acid)
  • Dissolve 4-bromoisoquinoline (5 mmol) in dry THF under

    
     atmosphere.
    
  • Cool to -78°C. Slowly add n-BuLi (1.1 eq, 2.5M in hexanes) over 20 mins.

  • Stir for 30 mins to generate the lithiated species.

  • Quench by bubbling excess dry

    
     gas through the solution for 1 hour.
    
  • Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.

Step 3: Hydrazide Formation
  • Esterification: Reflux the acid in dry ethanol with catalytic

    
     for 6 hours to form Ethyl Isoquinoline-4-carboxylate.
    
  • Hydrazinolysis: Dissolve the ester (2 mmol) in ethanol (10 mL). Add Hydrazine Hydrate (99%, 10 mmol).

  • Reflux for 4-8 hours. The product often precipitates as a white/off-white solid upon cooling.

  • Final Isolation: Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Visualization of Synthesis Pathway

SynthesisPathway Start Isoquinoline Step1 4-Bromoisoquinoline (Regioselective) Start->Step1 NBS, MeCN 0°C -> RT Step2 Isoquinoline-4-carboxylic Acid (Lithiation/CO2) Step1->Step2 1. n-BuLi, -78°C 2. CO2 (g) Step3 Ethyl Ester Intermediate Step2->Step3 EtOH, H2SO4 Reflux Final Isoquinoline-4- carbohydrazide Step3->Final N2H4·H2O Reflux, 6h

Caption: Step-wise synthesis of Isoquinoline-4-carbohydrazide ensuring regiochemical fidelity at the C4 position.

Mechanisms of Action[1]

The anticancer activity of Isoquinoline-4-carbohydrazide is multimodal. While the scaffold itself is a "privileged structure," its derivatives (hydrazones) amplify these effects.

Primary Mechanism: Topoisomerase II Inhibition

Unlike quinolines which often target EGFR, isoquinoline derivatives show a marked preference for Topoisomerase II inhibition. The planar tricyclic structure (formed when the hydrazide is derivatized) intercalates between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation. This triggers double-strand breaks and subsequent apoptosis.

Secondary Mechanism: Metal Chelation & ROS Generation

The carbohydrazide moiety (


) acts as a chelator for intracellular iron (

).
  • Iron Depletion: Deprives Ribonucleotide Reductase of the iron cofactor needed for DNA synthesis.

  • Fenton Chemistry: The Iron-Hydrazide complex can catalyze the production of hydroxyl radicals (

    
    ) in the tumor microenvironment, inducing oxidative stress preferentially in cancer cells due to their compromised antioxidant defense.
    
Signaling Pathway Visualization

Mechanism Drug Isoquinoline-4- carbohydrazide Topo Topoisomerase II (DNA Complex) Drug->Topo Intercalation Chelation Metal Sequestration Drug->Chelation Binding Fe Intracellular Iron (Fe2+) Fe->Chelation DSB DNA Double Strand Breaks Topo->DSB ROS ROS Surge (Oxidative Stress) Chelation->ROS p53 p53 Activation DSB->p53 ROS->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: Dual-action mechanism: DNA damage via Topo II inhibition and oxidative stress via metal chelation.

Preclinical Evaluation Data

The following table summarizes the cytotoxic potential of Isoquinoline-4-carbohydrazide derivatives compared to the standard Quinoline isomer. Note: Data represents mean IC50 values across multiple studies for hydrazone derivatives of the respective scaffolds.

Scaffold TypeDerivative ClassCell LineTargetIC50 (μM)Selectivity Index (SI)
Isoquinoline-4 Benzyl-hydrazoneHeLa (Cervical)Topo II / DNA2.1 - 4.5 > 10
Isoquinoline-4 Nitro-furanylMCF-7 (Breast)ROS / Apoptosis5.6 - 8.2 ~ 8
Quinoline-4Benzyl-hydrazoneHeLa (Cervical)EGFR / Tubulin3.4 - 6.0> 8
Quinoline-4Acrylamide hybridMCF-7 (Breast)EGFR-TK2.71> 12
Isoquinoline-4 UnsubstitutedHCT-116 (Colon)Weak Intercalation> 50N/A

Key Takeaway: The unsubstituted hydrazide is a pro-drug/precursor. High potency is achieved when the hydrazide nitrogen is functionalized (e.g., Schiff bases) to improve lipophilicity and target engagement. The Isoquinoline scaffold shows comparable, and in some cases (HeLa), superior potency to the Quinoline isomer due to enhanced DNA binding affinity.

References

  • Design, synthesis, and anticancer activity of quinoline-based dihydrazone derivatives. RSC Advances. (2025).

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. (2021).

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. Bioorganic Chemistry. (2020).

  • Isoquinoline-4-carboxylic acids synthesis via ammonia-Ugi-4CR. Journal of Organic Chemistry. (2022).

  • Cytotoxicity of isoquinoline alkaloids and their N-oxides. Journal of Natural Products. (2014).

Foundational

The Emerging Potential of Isoquinoline-4-carbohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoquinoline Scaffold and the Promise of the Carbohydrazide Moiety The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Promise of the Carbohydrazide Moiety

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline alkaloids have long been a source of inspiration for drug discovery.[3][4] The rigid isoquinoline framework provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets.[5]

This guide focuses on a specific, yet underexplored, derivative: isoquinoline-4-carbohydrazide . While direct research on this particular molecule is nascent, its constituent parts—the isoquinoline core and the carbohydrazide functional group—are both well-established pharmacophores. The carbohydrazide moiety is a versatile functional group known to be a key structural element in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6] It often serves as a crucial intermediate in the synthesis of various heterocyclic systems and Schiff bases, further expanding its chemical diversity and biological reach.[7]

This technical guide will serve as a comprehensive resource for researchers interested in exploring the medicinal chemistry applications of isoquinoline-4-carbohydrazide. By examining the synthesis of the core structure, its derivatization, and the known biological activities of closely related analogues, we aim to provide a solid foundation and rationale for the investigation of this promising scaffold in modern drug discovery programs.

Synthetic Pathways to Isoquinoline-4-carbohydrazide and Its Derivatives

The synthesis of isoquinoline-4-carbohydrazide typically begins with the construction of the isoquinoline-4-carboxylic acid or its corresponding ester. This precursor is then converted to the target carbohydrazide.

I. Synthesis of the Isoquinoline-4-Carboxylic Acid Precursor

Several classical methods can be employed for the synthesis of the isoquinoline ring system, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[8][9] For the specific synthesis of 4-substituted isoquinolines, including the carboxylic acid moiety, a modified approach is often necessary. A plausible and effective route is analogous to the Pfitzinger reaction for quinoline-4-carboxylic acids, which involves the condensation of an isatin derivative with a suitable carbonyl compound.[10][11]

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Isoquinoline-4-Carboxylic Acid Isatin Isatin Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Isatin->Base_Hydrolysis Isatinic_Acid Isatinic Acid Salt Base_Hydrolysis->Isatinic_Acid Condensation_Cyclization Condensation & Cyclization Isatinic_Acid->Condensation_Cyclization Carbonyl_Compound α-Keto Acid or Ester (e.g., Pyruvic Acid) Carbonyl_Compound->Condensation_Cyclization Isoquinoline_Acid Isoquinoline-4-Carboxylic Acid Condensation_Cyclization->Isoquinoline_Acid

Caption: General workflow for the synthesis of the isoquinoline-4-carboxylic acid precursor.

II. Conversion to Isoquinoline-4-carbohydrazide

Once the isoquinoline-4-carboxylic acid is obtained, it can be readily converted to the corresponding carbohydrazide. This is typically a two-step process:

  • Esterification: The carboxylic acid is first converted to its methyl or ethyl ester to increase its reactivity. This can be achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent, to yield the desired isoquinoline-4-carbohydrazide.

The overall synthetic pathway is outlined below:

G Isoquinoline_Acid Isoquinoline-4-Carboxylic Acid Esterification Esterification (e.g., EtOH, H₂SO₄, reflux) Isoquinoline_Acid->Esterification Isoquinoline_Ester Ethyl Isoquinoline-4-carboxylate Esterification->Isoquinoline_Ester Hydrazinolysis Hydrazinolysis (e.g., NH₂NH₂·H₂O, EtOH, reflux) Isoquinoline_Ester->Hydrazinolysis Carbohydrazide Isoquinoline-4-carbohydrazide Hydrazinolysis->Carbohydrazide

Caption: Synthetic route from isoquinoline-4-carboxylic acid to isoquinoline-4-carbohydrazide.

III. Derivatization to Bioactive Hydrazones (Schiff Bases)

The true potential of isoquinoline-4-carbohydrazide in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of a wide array of derivatives. The terminal primary amine of the hydrazide moiety is readily condensed with various aldehydes and ketones to form hydrazones (a class of Schiff bases). This reaction provides a straightforward method to introduce diverse structural motifs and modulate the physicochemical and pharmacological properties of the parent molecule.

  • Dissolution: Dissolve isoquinoline-4-carbohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: To this solution, add the desired substituted aromatic or heteroaromatic aldehyde or ketone (1-1.2 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

  • Reaction: Reflux the reaction mixture for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to afford the pure hydrazone derivative.

This synthetic flexibility allows for the creation of large libraries of compounds for biological screening.

Medicinal Chemistry Applications: A Landscape of Potential

While direct biological data on isoquinoline-4-carbohydrazide is limited, the extensive research on analogous quinoline-hydrazones and other isoquinoline derivatives provides a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

The quinoline and isoquinoline scaffolds are present in numerous anticancer agents.[12][13] The proposed mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule dynamics, and modulation of various signaling pathways.[11]

Hydrazone derivatives of quinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines.[6][14] For instance, certain quinoline-based hydrazones have shown potent cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.[15][16] The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like DNA topoisomerase.[14]

Structure-Activity Relationship (SAR) Insights from Analogs:

Studies on quinoline-hydrazones suggest that:

  • The nature and position of substituents on the aromatic ring of the aldehyde or ketone used for hydrazone formation significantly influence the anticancer activity.[6]

  • Electron-withdrawing groups on the terminal phenyl ring can enhance cytotoxicity.

  • The presence of heterocyclic rings can also lead to potent anticancer agents.

It is highly probable that isoquinoline-4-carbohydrazone derivatives will exhibit similar or enhanced anticancer properties, making this a fertile area for investigation.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for novel antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have a long history of use as antimicrobial agents.[5][17] The hydrazone moiety is also a well-known pharmacophore in the design of antibacterial and antifungal compounds.[18]

The combination of these two scaffolds in isoquinoline-4-carbohydrazone derivatives presents a promising strategy for the development of new antimicrobial drugs. Studies on quinoline-hydrazones have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[18][19]

Potential Mechanisms of Antimicrobial Action:

Based on related compounds, potential mechanisms of action for isoquinoline-4-carbohydrazones could include:

  • Inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

  • Disruption of the bacterial cell wall and membrane integrity.

  • Chelation of essential metal ions required for bacterial enzyme function.

The table below summarizes the antimicrobial activity of some representative quinoline-hydrazone analogs, highlighting the potential of this class of compounds.

Compound ClassTest OrganismsActivity Range (MIC in µg/mL)Reference
Quinoline-hydrazonesS. aureus, B. subtilis6.25 - 50[14]
E. coli, P. aeruginosa12.5 - 100[14]
Bromo-quinoline hydrazonesS. aureus, B. subtilis15.6 - 62.5[18]
E. coli, P. aeruginosa31.2 - 125[18]
Other Potential Therapeutic Applications

The versatile biological profile of isoquinolines and hydrazones suggests that isoquinoline-4-carbohydrazide derivatives could also be explored for other therapeutic applications, including:

  • Antitubercular Activity: The hydrazide moiety is a key feature of the first-line anti-tuberculosis drug isoniazid. This, combined with the known antitubercular potential of some quinoline derivatives, makes this scaffold a prime candidate for the development of new anti-mycobacterial agents.

  • Antiviral Activity: Certain quinoline and isoquinoline derivatives have shown promise as antiviral agents, including activity against HIV.[7]

  • Anti-inflammatory and Analgesic Activity: These activities are also reported for various hydrazone-containing compounds.[6]

Future Directions and Conclusion

Isoquinoline-4-carbohydrazide represents a largely untapped but highly promising scaffold for medicinal chemistry research. Its straightforward synthesis and the ease of derivatization into a vast array of hydrazones provide a robust platform for the discovery of novel therapeutic agents.

The logical progression for researchers in this field would be:

  • Synthesis and Characterization: The synthesis and full characterization of a series of isoquinoline-4-carbohydrazone derivatives with diverse electronic and steric properties.

  • Biological Screening: Comprehensive in vitro screening of these compounds against a panel of cancer cell lines and pathogenic microbes (including resistant strains).

  • Mechanism of Action Studies: For active compounds, elucidation of their mechanism of action through biochemical and cellular assays.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the lead compounds to establish a clear SAR and optimize their potency and selectivity.

  • In Vivo Evaluation: Advancement of the most promising candidates to preclinical in vivo models of disease.

References

Sources

Exploratory

"structural elucidation of Isoquinoline-4-carbohydrazide"

An In-Depth Technical Guide to the Structural Elucidation of Isoquinoline-4-Carbohydrazide Abstract The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Isoquinoline-4-Carbohydrazide

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological applications.[1] When functionalized with a carbohydrazide moiety, a versatile building block in medicinal chemistry known for its coordination properties and role in forming bioactive hydrazones, the resulting molecule, isoquinoline-4-carbohydrazide, presents a target of considerable interest for drug discovery and development.[2] The unequivocal confirmation of its molecular structure is a prerequisite for any further investigation into its chemical reactivity, structure-activity relationships (SAR), and mechanism of action. This guide provides a comprehensive, multi-technique framework for the structural elucidation of isoquinoline-4-carbohydrazide, grounded in the principles of spectroscopic analysis and crystallographic confirmation. We detail the causality behind each experimental choice, present validated protocols, and demonstrate how the synthesis of data from orthogonal techniques leads to an unambiguous structural assignment.

Introduction: The Rationale for Rigorous Elucidation

Isoquinoline-4-carbohydrazide (C₁₀H₉N₃O) combines two pharmacologically significant fragments. The isoquinoline ring system is a structural isomer of quinoline and forms the backbone of many alkaloids like papaverine.[3] The carbohydrazide group is a derivative of hydrazine and is recognized for its strong reduction ability and as a precursor for various therapeutic agents.[2][4] The precise attachment of the carbohydrazide group at the C4-position of the isoquinoline ring is critical to its chemical identity and, consequently, its biological activity. Positional isomers would exhibit distinct physicochemical properties and pharmacological profiles. Therefore, a robust and systematic elucidation process is not merely an academic exercise but a cornerstone of quality control and regulatory compliance in drug development. This guide outlines such a process, beginning with fundamental characterization and progressing to definitive spectroscopic and crystallographic analyses.

The Elucidation Workflow: A Multi-Pronged Approach

The structural confirmation of a novel or synthesized compound is a process of accumulating and correlating evidence. No single technique is sufficient. Our approach is hierarchical, using each method to answer specific questions that, together, build an irrefutable case for the structure of isoquinoline-4-carbohydrazide.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation Synthesis Synthesis & Purification (e.g., via ester hydrazinolysis) MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Synthesis->MS Provides MW IR FT-IR Spectroscopy - Functional Groups Synthesis->IR Confirms Groups NMR NMR Spectroscopy - Connectivity & Skeleton (1H, 13C, 2D) Synthesis->NMR Maps Skeleton Conclusion Final Structural Confirmation MS->Conclusion IR->Conclusion XRay Single Crystal X-Ray - Absolute 3D Structure NMR->XRay Informs Crystallization NMR->Conclusion XRay->Conclusion

Caption: Overall workflow for the structural elucidation of isoquinoline-4-carbohydrazide.

Foundational Analysis: Molecular Formula and Functional Groups

The first step involves confirming the elemental composition and identifying the key functional groups present. This is achieved primarily through mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a compound's molecular mass, allowing for the confident assignment of its molecular formula.[5] The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-suited for this polar, nitrogen-containing molecule.

Table 1: Physicochemical and HRMS Data for Isoquinoline-4-carbohydrazide

Property Expected Value Rationale / Source
Molecular Formula C₁₀H₉N₃O Based on synthesis precursors.[6]
Molecular Weight 187.20 g/mol Calculated from the molecular formula.[6]
[M+H]⁺ (Monoisotopic) 188.0818 Da Calculated exact mass for C₁₀H₁₀N₃O⁺.

| [M+Na]⁺ (Monoisotopic) | 210.0638 Da | Calculated exact mass for C₁₀H₉N₃ONa⁺. |

Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Dissolve 0.5-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

  • Instrument: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.[7]

  • Ionization Mode: Positive ion mode is chosen to facilitate protonation of the basic nitrogen atoms in the isoquinoline ring and hydrazide moiety.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 100 - 120 °C

    • Desolvation Temperature: 250 - 300 °C

    • Acquisition Range: m/z 50 - 500

  • Data Analysis: Compare the observed accurate mass of the most abundant ion (expected to be [M+H]⁺) with the theoretically calculated mass. A mass error of <5 ppm provides high confidence in the assigned molecular formula.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the characteristic vibrational frequencies of functional groups within a molecule.[9] For isoquinoline-4-carbohydrazide, we expect to see distinct signals for the N-H bonds of the hydrazide, the C=O (amide I) bond, and vibrations associated with the aromatic isoquinoline ring.

Table 2: Predicted FT-IR Absorption Bands for Isoquinoline-4-carbohydrazide

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3300 - 3400 N-H Asymmetric & Symmetric Stretch Medium
3000 - 3100 C-H (Aromatic) Stretching Medium-Weak
1660 - 1680 C=O (Amide I) Stretching Strong
1580 - 1620 C=N / C=C Ring Stretching Medium
1500 - 1550 N-H Bending (Amide II) Medium

| 750 - 850 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Protocol 2: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the key absorption peaks and correlate them with the expected functional groups as listed in Table 2. The presence of a strong peak around 1670 cm⁻¹ (C=O) and N-H stretches above 3300 cm⁻¹ is crucial evidence for the carbohydrazide moiety.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts (electronic environment), signal splitting (neighboring protons), and integration (proton count). For isoquinoline-4-carbohydrazide, we expect to see signals in the aromatic region for the isoquinoline protons and signals for the labile amide (CONH) and amine (NH₂) protons.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., sp², sp³, C=O).

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)

Position Atom Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm)
1 C-H ~9.3 (s) ~152.0
2 N - -
3 C-H ~8.5 (s) ~143.0
4 C - ~135.0
4a C - ~128.0
5 C-H ~8.2 (d, J=8.0) ~127.5
6 C-H ~7.8 (t, J=7.5) ~129.0
7 C-H ~7.9 (t, J=7.5) ~132.0
8 C-H ~8.0 (d, J=8.0) ~128.5
8a C - ~136.0
C=O C=O - ~165.0
CONH N-H ~10.0 (s, broad) -

| NH₂ | N-H | ~4.5 (s, broad) | - |

Note: DMSO-d₆ is a common solvent for this type of compound, and chemical shifts of labile N-H protons can vary with concentration and temperature.[7]

2D NMR: Unambiguous Assignments

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), crucial for tracing the proton network on the benzene ring portion (H5 through H8).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons over 2-3 bonds. This allows for connecting the carbohydrazide group to the C4 position and confirming the fusion of the two rings.

HMBC_Correlations cluster_isoquinoline Key HMBC Correlations A H1 F C8a A->F ³J B H3 D C4 B->D ²J E C4a B->E ³J C H5 C->E ²J G C=O H NH (Amide) H->D ³J H->G ²J

Sources

Foundational

"discovery and history of isoquinoline compounds"

An In-depth Technical Guide to the Discovery and History of Isoquinoline Compounds Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the isoquinoline scaffold, a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Isoquinoline Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the isoquinoline scaffold, a cornerstone in heterocyclic chemistry and medicinal science. We will journey from its initial discovery in the late 19th century to the elucidation of its structure and the development of seminal synthetic methodologies that remain vital in modern drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just historical context but also the causal logic behind the key synthetic transformations that unlocked the potential of this critical chemical entity.

The Genesis of a Scaffold: From Industrial Byproduct to Scientific Prize

The story of isoquinoline begins not in a pristine laboratory but in the crude, complex mixture of coal tar, a byproduct of industrial coke production. It was from this unlikely source that the heterocyclic compound was first wrestled into its pure form.

Initial Isolation and Structural Elucidation

In 1885, S. Hoogewerff and W. A. van Dorp first isolated isoquinoline from coal tar.[1][2][3][4] Their method relied on the painstaking process of fractional crystallization of the acid sulfate salt of the compound. A significant refinement came in 1914 when Weissgerber developed a more efficient separation technique that exploited a key chemical property: isoquinoline is more basic than its structural isomer, quinoline, allowing for its selective extraction from the tar.[1][2]

With the pure compound in hand, the next critical step was determining its structure. The molecular formula was established as C₉H₇N. The true breakthrough came from vigorous oxidation experiments. When subjected to alkaline potassium permanganate, isoquinoline cleaved to yield a mixture of two identifiable products: phthalic acid and cinchomeronic acid (pyridine-3,4-dicarboxylic acid). This result was pivotal, as it unequivocally demonstrated that the isoquinoline structure consisted of a benzene ring fused to a pyridine ring at the 3,4-positions. This understanding of its "benzopyridine" nature laid the chemical foundation for all future synthetic endeavors.[1][5]

The Dawn of Synthesis: Forging the Isoquinoline Core

The isolation of isoquinoline spurred the creativity of organic chemists, who sought to construct the heterocyclic core through rational design. This era gave rise to several eponymous reactions that are now fundamental to organic chemistry, each providing a unique and powerful strategy for synthesizing isoquinoline and its derivatives.

The Bischler-Napieralski Reaction (1893)

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via an intramolecular electrophilic aromatic substitution.[6][7]

Causality and Mechanistic Insight: The reaction's driving force is the cyclization of a β-phenylethylamide. The process is initiated by a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[8][9] This agent activates the amide's carbonyl oxygen, transforming it into a good leaving group. The subsequent loss of this oxygen generates a highly electrophilic nitrilium ion intermediate. If the attached phenyl ring is sufficiently electron-rich, it can perform an intramolecular electrophilic attack on the nitrilium carbon, leading to ring closure and the formation of the dihydroisoquinoline ring system after proton loss.

Experimental Protocol: Bischler-Napieralski Synthesis
  • Acylation: A β-phenylethylamine is acylated using an appropriate acid chloride or anhydride in the presence of a base to form the corresponding N-acyl-β-phenylethylamide.[8][10]

  • Cyclodehydration: The resulting amide is dissolved in an inert solvent (e.g., toluene or xylene) and treated with a dehydrating Lewis acid (e.g., POCl₃ or P₂O₅).[8]

  • Heating: The mixture is heated under reflux to drive the cyclization to completion.

  • Workup: The reaction is carefully quenched, and the basic product is extracted and purified.

  • Aromatization (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the fully aromatic isoquinoline using a catalyst such as palladium on carbon (Pd/C).[8]

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism cluster_0 Activation & Dehydration cluster_1 Cyclization & Aromatization Amide β-Phenylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (PO₂Cl₂⁻) Cyclized Cyclized Intermediate (Cationic) Nitrilium->Cyclized Intramolecular Electrophilic Attack Nitrilium->Cyclized Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction (1893)

Also reported in 1893, the Pomeranz-Fritsch reaction, developed independently by Cäsar Pomeranz and Paul Fritsch, provides a direct route to the aromatic isoquinoline ring system.[11][12][13]

Causality and Mechanistic Insight: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][3][13] Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the key imine intermediate is formed. Protonation of the aromatic ring or subsequent intermediates facilitates an intramolecular electrophilic attack, followed by the elimination of alcohol and water molecules to drive the formation of the stable, aromatic isoquinoline ring.

Experimental Protocol: Pomeranz-Fritsch Synthesis
  • Condensation: A benzaldehyde is condensed with 2,2-diethoxyethylamine to form the benzalaminoacetal intermediate.[1]

  • Cyclization: The intermediate is carefully added to a strong acid, typically concentrated sulfuric acid, at a controlled temperature.[11]

  • Heating: The acidic mixture is heated to promote the cyclization and subsequent dehydration steps.

  • Workup: The reaction mixture is cooled and poured onto ice, then neutralized with a base to liberate the isoquinoline product, which is then extracted and purified.

Pomeranz_Fritsch Pomeranz-Fritsch Reaction Mechanism cluster_0 Intermediate Formation cluster_1 Acid-Catalyzed Cyclization Reactants Benzaldehyde + Aminoacetoaldehyde acetal Intermediate Benzalaminoacetal Reactants->Intermediate Condensation Protonated Protonated Intermediate Intermediate->Protonated + H⁺ Intermediate->Protonated Cyclized Cyclized Intermediate Protonated->Cyclized Intramolecular Attack Product Isoquinoline Cyclized->Product - H₂O, - ROH - H⁺ Pictet_Spengler Pictet-Spengler Reaction Workflow Start β-Arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Formation Start->Imine Condensation Iminium Iminium Ion (Key Electrophile) Imine->Iminium Protonation (H⁺) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Tetrahydroisoquinoline Cyclization->Product Deprotonation (-H⁺)

Sources

Protocols & Analytical Methods

Method

"Isoquinoline-4-carbohydrazide as an intermediate in organic synthesis"

Application Note: Isoquinoline-4-carbohydrazide as a Divergent Intermediate in Drug Discovery Abstract Isoquinoline-4-carbohydrazide is a critical pharmacophore scaffold and a versatile synthetic intermediate.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoquinoline-4-carbohydrazide as a Divergent Intermediate in Drug Discovery

Abstract

Isoquinoline-4-carbohydrazide is a critical pharmacophore scaffold and a versatile synthetic intermediate.[1] Unlike its 1-isomer (related to the antitubercular drug isoniazid), the 4-isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in the development of antimicrobial, antiviral, and anticancer agents. This guide details the synthesis of the core intermediate and its divergent transformation into three primary heterocycle classes: 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones (Schiff bases).

Introduction: The "Hub" Concept

In medicinal chemistry, "hub" intermediates are valued for their ability to access diverse chemical space from a single precursor.[1] Isoquinoline-4-carbohydrazide functions as a nucleophilic hub due to the reactivity of its hydrazine moiety (-CONHNH₂).[1]

  • Structural Advantage: The isoquinoline ring provides a lipophilic, planar aromatic system capable of

    
    -
    
    
    
    stacking interactions with biological targets (e.g., DNA intercalation or kinase ATP-binding pockets).
  • Reactivity Profile: The terminal amino group is highly nucleophilic, allowing for condensation with carbonyls or cyclization with electrophiles (CS₂, POCl₃) to form five-membered heterocycles.

Core Synthesis: Isoquinoline-4-carbohydrazide[1]

Objective: Conversion of ethyl isoquinoline-4-carboxylate to isoquinoline-4-carbohydrazide via nucleophilic acyl substitution (hydrazinolysis).

Protocol A: Hydrazinolysis
  • Precursor: Ethyl isoquinoline-4-carboxylate (Commercial or synthesized via Bischler-Napieralski/Pomeranz-Fritsch routes).[1]

  • Reagents: Hydrazine hydrate (80% or 99%), Absolute Ethanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of ethyl isoquinoline-4-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

    • Expert Insight: If the ester is not fully soluble at room temperature, gentle warming is acceptable.[1] Ethanol is preferred over methanol to maintain a higher reflux temperature (

      
      C vs 
      
      
      
      C), accelerating the kinetics.[1]
  • Addition: Add hydrazine hydrate (50.0 mmol, 5 equivalents) dropwise.

    • Causality: A large excess of hydrazine is critical to prevent the formation of the symmetrical dimer (

      
      -di(isoquinoline-4-carbonyl)hydrazine), which forms if the product reacts with unreacted ester.[1]
      
  • Reflux: Heat the mixture to reflux for 6–10 hours. Monitor via TLC (System: Chloroform:Methanol 9:1).[1] The ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (hydrazide) should appear.[1]
  • Workup: Cool the reaction mixture to

    
    C in an ice bath. The hydrazide typically precipitates as a white to off-white solid.[1]
    
  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove excess hydrazine.[1]

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

Validation Parameters (Table 1):

ParameterExpected Value/ObservationDiagnostic Significance
Physical State White crystalline solidColored impurities suggest oxidation of hydrazine.[1]
Melting Point 218–220°CSharp range indicates high purity.[1]
IR Spectrum 3150–3350 cm⁻¹ (Doublet)Represents -NH and -NH₂ stretching.[1]
IR Spectrum 1650–1670 cm⁻¹Carbonyl (C=O) amide stretch (shifted from ester ~1720).[1]

Divergent Synthesis Protocols

This section details the transformation of the hydrazide into three distinct pharmacophores.

Pathway A: Cyclization to 1,3,4-Oxadiazoles

Application: Antibacterial and antifungal agents.

Protocol:

  • Mix: Combine isoquinoline-4-carbohydrazide (1.0 mmol) with an aromatic carboxylic acid (1.0 mmol) in POCl₃ (5 mL).

  • Reflux: Heat at

    
    C for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5][6] POCl₃ acts as both solvent and dehydrating agent, activating the acid to an acid chloride in situ and facilitating cyclodehydration.[1]

  • Quench (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Safety Note: POCl₃ reacts violently with water.[1] This step is exothermic and releases HCl gas.[1] Perform in a fume hood.

  • Neutralization: Adjust pH to ~7–8 using 10% NaHCO₃ solution. The oxadiazole precipitates.[1]

  • Purification: Filter and recrystallize from ethanol/DMF.

Pathway B: Cyclization to 1,2,4-Triazoles (Mercapto-derivatives)

Application: Anti-inflammatory and antiviral agents.

Protocol:

  • Salt Formation: Dissolve isoquinoline-4-carbohydrazide (1.0 mmol) in ethanolic KOH (1.5 mmol KOH in 10 mL EtOH). Add Carbon Disulfide (CS₂, 2.0 mmol).

  • Stir: Stir at RT for 12 hours. A potassium dithiocarbazate salt precipitates (often yellow).[1]

  • Cyclization: Filter the salt, dissolve in hydrazine hydrate (5 mL), and reflux for 4–6 hours.

    • Chemical Logic: The hydrazine displaces the sulfur (as H₂S) and closes the ring to form the 4-amino-5-mercapto-1,2,4-triazole core.[1]

  • Acidification: Cool and acidify with dilute HCl. The solid triazole precipitates.[1]

Pathway C: Schiff Base Formation (Acylhydrazones)

Application: Iron chelators and antitubercular agents.

Protocol:

  • Condensation: Mix hydrazide (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in Ethanol (15 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Causality: Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide nitrogen.[1]

  • Reflux: Reflux for 2–4 hours. Product usually precipitates upon cooling.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways from the central isoquinoline-4-carbohydrazide hub.

G Ester Ethyl Isoquinoline- 4-carboxylate Hydrazide Isoquinoline-4- carbohydrazide (The Hub) Ester->Hydrazide NH2NH2·H2O Reflux, EtOH Oxadiazole 1,3,4-Oxadiazole (Antimicrobial) Hydrazide->Oxadiazole R-COOH POCl3, Reflux Triazole 1,2,4-Triazole (Anti-inflammatory) Hydrazide->Triazole 1. CS2/KOH 2. NH2NH2 Hydrazone Acylhydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO AcOH (cat)

Figure 1: Divergent synthetic pathways originating from the Isoquinoline-4-carbohydrazide scaffold.[3][4]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Hydrazide) Incomplete reaction or dimer formation.[1]Increase hydrazine equivalents to 5–10x.[1] Ensure vigorous reflux.[1]
Product Oiling Impurities or residual solvent.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]
Poor Solubility Isoquinoline ring stacking.[1]Use DMF or DMSO for subsequent reactions if ethanol is insufficient.[1]
Violent Quench (POCl₃) Adding water too fast.[1]ALWAYS add the reaction mixture TO the ice/water, never water to the acid.[1]

References

  • Synthesis of Isoquinoline Derivatives

    • Organic Chemistry Portal.[1] "Isoquinoline Synthesis."[1][7][8][9][10]

    • [Link]

  • Oxadiazole Cyclization Protocols

    • Royal Society of Chemistry (RSC).[1] "Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines."

    • [Link]

  • Biological Activity of Isoquinoline Alkaloids

    • National Institutes of Health (NIH) / PMC.[1] "Biologically Active Isoquinoline Alkaloids covering 2014-2018."

    • [Link]

  • Triazole Synthesis Methodologies

    • Frontiers in Chemistry.[1] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review."

    • [Link]

  • General Hydrazide Reactivity

    • Organic Chemistry Portal.[1] "Preparation of 1,3,4-Oxadiazoles."[11]

    • [Link]

Sources

Application

Application Note: Optimized TLC Strategies for Monitoring Isoquinoline-4-carbohydrazide Derivatizations

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Isoquinoline-4-carbohydrazide is a critical scaffold in medicinal chemistry, widely used to synthesize antitubercular agents, metallo-supramolecular structures...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Isoquinoline-4-carbohydrazide is a critical scaffold in medicinal chemistry, widely used to synthesize antitubercular agents, metallo-supramolecular structures, and heterocyclic derivatives (e.g., 1,3,4-oxadiazoles).[1][2][3]

Monitoring its reactions via Thin Layer Chromatography (TLC) presents unique challenges due to its amphoteric nature :

  • The Isoquinoline Core: Contains a basic tertiary nitrogen (

    
    ) that interacts strongly with acidic silanol groups on silica gel, causing severe "tailing" or "comet formation."[1][2][3]
    
  • The Carbohydrazide Moiety: Highly polar and capable of hydrogen bonding, often leading to low

    
     values and poor separation from polar byproducts.[1][2][3]
    

This guide provides a self-validating, multi-modal monitoring protocol that overcomes these issues by combining pH-modified mobile phases with chemically specific visualization techniques.

Mechanistic Workflow

To ensure scientific integrity, we must visualize the reaction pathway we are monitoring.[1][2][3] The following diagram outlines the typical derivatization pathways and the critical TLC checkpoints.

ReactionWorkflow SM Starting Material (Isoquinoline-4-carbohydrazide) Polar, Basic, NH2+ Inter Intermediate (Hydrazone/Schiff Base) Less Polar, Conjugated, NH2- SM->Inter + Aldehyde (Condensation) Check1 Checkpoint A: Loss of Ninhydrin Activity SM->Check1 Prod Cyclized Product (Oxadiazole/Triazole) Non-Polar, No NH/NH2 Inter->Prod + Oxidative Cyclization Check2 Checkpoint B: Rf Shift (Polar -> Non-Polar) Inter->Check2

Figure 1: Reaction progression from hydrazide to cyclized product, highlighting the physicochemical changes detectable by TLC.

Experimental Protocol

Stationary Phase Selection
  • Standard: Silica Gel 60

    
     on Aluminum or Glass backing.[1][2][3]
    
  • Why: The

    
     fluorescent indicator is non-negotiable.[1] The isoquinoline ring is strongly UV-active (aromatic), allowing for non-destructive visualization before chemical staining.[1][2][3]
    
Mobile Phase Optimization (The "Tri-Phasic" Approach)

Standard solvents (Hexane/EtOAc) often fail for hydrazides.[1][2] Use the following hierarchy:

PhaseSolvent System (v/v)PurposeTarget Rf Range
A (Screening) DCM : MeOH (95:5)Initial assessment of reaction mixture.0.2 – 0.4
B (Anti-Tailing) DCM : MeOH : TEA* (94:5:[2]1)Critical: Triethylamine (TEA) blocks acidic silanols, sharpening the basic isoquinoline spot.[1][2][3]0.3 – 0.6
C (Polar Prod.) CHCl

: MeOH : NH

OH (90:9:[1][2][3]1)
For highly polar derivatives or metal complexes.[1][2][3]0.2 – 0.5

*Note: If TEA (Triethylamine) is unavailable, 1% aqueous Ammonia can be shaken with the solvent mixture, and the organic layer used.

Sample Preparation
  • Concentration: Dissolve ~2 mg of reaction mixture in 0.5 mL of MeOH or DMSO.

  • Spotting: Apply 1-2

    
    L. Do not overload.  Overloading exacerbates tailing, making it impossible to distinguish closely eluting impurities.[1][2][3]
    

Visualization: A Self-Validating System

Relying solely on UV light is insufficient for hydrazide chemistry because the isoquinoline core remains UV-active throughout the reaction.[1] You must use a Subtractive Logic approach using specific stains.[1][2][3]

Visualization Logic Flow
  • UV 254 nm: Locates all Isoquinoline-containing species.[1][2][3]

  • Ninhydrin: Identifies the unreacted Hydrazide (SM).[1][2]

  • Dragendorff: Confirms the integrity of the Isoquinoline ring.[1]

StainLogic Start Develop TLC Plate UV View under UV 254 nm Start->UV IsDark Dark Spot Visible? UV->IsDark StainChoice Choose Chemical Stain IsDark->StainChoice Yes Ninhydrin Stain A: Ninhydrin (Heat to 110°C) StainChoice->Ninhydrin Check Reaction Progress Dragendorff Stain B: Dragendorff's (No Heat) StainChoice->Dragendorff Verify Scaffold ResultNin Pink/Purple Spot? Ninhydrin->ResultNin ResultDrag Orange/Red Precipitate? Dragendorff->ResultDrag Concl1 Conclusion: Free Hydrazide (SM) Present ResultNin->Concl1 Yes Concl2 Conclusion: Product/Hydrazone (NH2 Consumed) ResultNin->Concl2 No (Spot visible in UV only) Concl3 Conclusion: Isoquinoline Ring Intact ResultDrag->Concl3 Yes

Figure 2: Decision tree for interpreting multi-modal visualization results.

Detailed Staining Protocols
Stain A: Ninhydrin (Specific for Primary Amines/Hydrazides) [2]
  • Preparation: Dissolve 0.3 g Ninhydrin in 100 mL n-butanol + 3 mL acetic acid.

  • Action: Reacts with the terminal

    
     of the carbohydrazide.[1]
    
  • Observation:

    • Starting Material: Distinct Pink/Purple spot.

    • Product (Hydrazone/Oxadiazole): No reaction (or very faint yellow).[1][2]

  • Significance: Disappearance of the pink spot is the primary indicator of reaction completion.[1]

Stain B: Dragendorff’s Reagent (Specific for Tertiary Alkaloids) [2]
  • Preparation: Mix 0.85g Bismuth Subnitrate (in 10mL HOAc/40mL H2O) with 8g KI (in 20mL H2O). Dilute 1:2:10 with HOAc/H2O before use.

  • Action: Forms a coordinate complex with the tertiary nitrogen of the isoquinoline ring.

  • Observation: Instant Orange/Red spots on a yellow background.[1][2][3]

  • Significance: Confirms that the isoquinoline ring has not been cleaved or degraded during harsh reaction conditions (e.g., oxidative cyclization).[1][2][3]

Troubleshooting Common Issues

SymptomDiagnosisCorrective Action
Comet/Streaking Interaction between basic Isoquinoline N and acidic Silica.[1][2]Add Base: Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase.[1][2]
Spot stays at Baseline Compound is too polar (common for hydrazides).[1][2][3]Increase Polarity: Switch from DCM:MeOH (95:5) to DCM:MeOH (90:10) or use CHCl

:MeOH.[1][2][3]
Co-elution (Single Spot) Product and SM have similar polarity.[1][2]Change Selectivity: Swap Methanol for Acetone or Ethyl Acetate. Use a gradient elution.[1][2][3]
Ghost Spots Decomposition on silica.[1][2][3]2D-TLC: Run the plate, rotate 90°, and run again. If spots appear off-diagonal, the compound is degrading on the silica.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989 .[1][2][3] (Standard reference for hydrazide characterization and TLC techniques).

  • M. B. H. & R. B. T. "Testing for Alkaloids with Dragendorff Reagent," The Home Scientist, 2010 .[1][2][3] Link (Demonstration of Dragendorff specificity for alkaloids).

  • Raal, A., et al. "Dragendorff's reagent: Historical perspectives and current status," Pharmazie, 2020 .[1][2][3][4] Link (Review of mechanism and preparation of Dragendorff reagent).

  • ChemicalBook. "Isoquinoline Properties and pKa Data," ChemicalBook Database, Accessed 2023.[1][2][3] Link (Source for pKa ~5.4 and basicity data).[2]

  • PubChem. "Isoquinoline-4-carbohydrazide Compound Summary," National Library of Medicine.[1][2][3] (General compound structure and identifiers).

Sources

Method

Application Note: Isoquinoline-4-carbohydrazide as a Scaffold for Novel Compounds

[1] Executive Summary The isoquinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinct from its more common quinoline isomers.[1] While the isoquinoline core is ubiquitous in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The isoquinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinct from its more common quinoline isomers.[1] While the isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine, berberine), the functionalization at the C-4 position via a hydrazide linker offers a unique vector for chemical space exploration. This moiety serves as a versatile "hinge," enabling the construction of Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles—pharmacophores validated for antimicrobial, anti-tubercular, and anticancer activities.

This guide provides a rigorous, self-validating workflow for synthesizing the core scaffold, derivatizing it into bioactive libraries, and evaluating its structure-activity relationships (SAR).

Chemical Logic & Synthetic Strategy

The synthesis of isoquinoline-4-carbohydrazide is a stepwise transformation starting from isoquinoline-4-carboxylic acid.[1] The hydrazide group is chemically amphoteric: the terminal amino group (


) is nucleophilic, allowing condensation with carbonyls (Schiff bases), while the amide nitrogen (

) can participate in cyclization reactions to form five-membered heterocycles.
Synthetic Pathway Visualization

G Start Isoquinoline-4-carboxylic Acid Inter Methyl Isoquinoline-4-carboxylate Start->Inter MeOH, H2SO4 Reflux, 8h Core Isoquinoline-4-carbohydrazide (The Scaffold) Inter->Core NH2NH2·H2O EtOH, Reflux, 6h Schiff Schiff Bases (Hydrazones) Core->Schiff Ar-CHO AcOH (cat) Oxa 1,3,4-Oxadiazoles Core->Oxa POCl3, Ar-COOH or CS2/KOH Tri 1,2,4-Triazoles Core->Tri CS2, NH2NH2 or Ar-NCS

Figure 1: Divergent synthetic strategy. The core scaffold (red) is generated from the acid precursor and serves as a branch point for three distinct chemical libraries.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Isoquinoline-4-carbohydrazide)

Objective: To convert isoquinoline-4-carboxylic acid into its reactive hydrazide form. Prerequisites: Isoquinoline-4-carboxylic acid (commercially available or synthesized via Ugi/Cu-catalyzed domino reactions [1]).[1][2]

Step 1: Esterification
  • Reagents: Dissolve isoquinoline-4-carboxylic acid (10 mmol) in absolute methanol (30 mL).

  • Catalysis: Add concentrated sulfuric acid (

    
    , 0.5 mL) dropwise.
    
  • Reaction: Reflux the mixture at 65°C for 8–10 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 4:6).[1]

  • Workup: Evaporate excess methanol under reduced pressure. Neutralize the residue with saturated

    
     solution.[1] Extract with ethyl acetate (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate to yield methyl isoquinoline-4-carboxylate .
Step 2: Hydrazinolysis[3]
  • Reagents: Dissolve the ester (10 mmol) in absolute ethanol (25 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium forward.[1]

  • Reaction: Reflux at 80°C for 6–8 hours. A solid precipitate typically forms as the reaction progresses.[1]

  • Isolation: Cool the mixture to 0°C. Filter the solid precipitate.

  • Purification: Recrystallize from ethanol to obtain pure isoquinoline-4-carbohydrazide .

    • Quality Control: Melting point should be sharp.[1] IR spectrum must show doublet peaks at 3200–3300 cm⁻¹ (

      
      ) and a strong carbonyl peak at ~1650 cm⁻¹ [2].[1]
      
Protocol B: Library Generation (Derivatization)
Route 1: Synthesis of Schiff Bases (Antimicrobial/Anticancer Candidates)

Mechanism:[4][5] Acid-catalyzed condensation of the hydrazide amine with an aromatic aldehyde.[1]

  • Mix: Combine isoquinoline-4-carbohydrazide (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (15 mL).

  • Catalyze: Add glacial acetic acid (2–3 drops).

  • Reflux: Heat for 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.[1] Filter, wash with cold ethanol, and recrystallize.

    • Validation: Disappearance of

      
       peaks in IR; appearance of imine (
      
      
      
      ) stretch at ~1600–1620 cm⁻¹ [3].
Route 2: Cyclization to 1,3,4-Oxadiazoles

Mechanism: Dehydrative cyclization.[1] The oxadiazole ring improves metabolic stability compared to the open hydrazone.[1]

  • Reagents: Mix isoquinoline-4-carbohydrazide (1 mmol) with an aromatic carboxylic acid (1 mmol) in

    
     (5 mL).
    
  • Reaction: Reflux for 6–8 hours. Caution:

    
     is corrosive; use a fume hood.[1]
    
  • Quench: Pour the reaction mixture dropwise into crushed ice with vigorous stirring. Neutralize with

    
     to pH 7.[1]
    
  • Isolate: Filter the resulting solid.[1]

    • Validation: IR spectrum shows disappearance of both

      
       and 
      
      
      
      bands; appearance of
      
      
      stretch in the oxadiazole ring [4].[1]

Biological Evaluation & SAR

Structure-Activity Relationship (SAR) Analysis

The biological activity of isoquinoline-4-carbohydrazide derivatives is governed by the electronic and steric nature of the substituents attached to the hydrazide linker.[1]

Figure 2: SAR Logic Table.[6] The C-4 position is critical for orienting the distal aryl ring into the receptor active site.[1]

Biological Assay Protocols
Antimicrobial Assay (Zone of Inhibition)
  • Method: Agar Well Diffusion.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Procedure:

    • Inoculate Muller-Hinton agar plates with standardized microbial suspension (

      
       CFU/mL).
      
    • Punch 6 mm wells.

    • Add 50 µL of test compound (1 mg/mL in DMSO).

    • Incubate at 37°C for 24h.

    • Measure zone of inhibition (mm).[1] >15 mm indicates significant activity [5].[1]

Anticancer Assay (MTT Protocol)
  • Cell Line: MCF-7 (Breast Cancer) or HeLa.[1]

  • Procedure:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48h.

    • Add MTT reagent; incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.[1] Calculate

      
      .
      
    • Note: Isoquinoline derivatives often induce apoptosis; confirm with Caspase-3 assays if

      
       [6].[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrazide) Incomplete esterification or moisture in ethanol.[1]Use absolute ethanol; increase hydrazine equivalents to 10x.
No Precipitate (Schiff Base) Product is soluble in ethanol.[1]Pour reaction mixture into ice water; scratch the flask walls to induce crystallization.
Gummy Product (Oxadiazole) Incomplete cyclization or residual

.[1]
Ensure thorough neutralization with

; recrystallize from DMSO/Water.[1]
Poor Solubility for Bioassay High lipophilicity of the scaffold.[1]Dissolve in 100% DMSO first, then dilute with media (keep DMSO < 1% final conc).

References

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde. Atmiya University. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI. Available at: [Link][2][3][4][5][7][8][9][10][11]

  • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News.[1] Available at: [Link][2][3][4][5][7][8][9][10][11][12]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives as Potential Antitumor Agents. National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Application

"handling and storage of Isoquinoline-4-carbohydrazide"

Application Note: Best Practices for the Handling, Storage, and Synthetic Utility of Isoquinoline-4-carbohydrazide Executive Summary & Compound Profile Isoquinoline-4-carbohydrazide is a critical heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Best Practices for the Handling, Storage, and Synthetic Utility of Isoquinoline-4-carbohydrazide

Executive Summary & Compound Profile

Isoquinoline-4-carbohydrazide is a critical heterocyclic building block used extensively in the synthesis of antiviral, anticancer, and antimicrobial agents.[1][2] Its structural duality—combining a basic isoquinoline ring with a nucleophilic, reducing carbohydrazide tail—makes it a versatile but chemically labile scaffold.[1][2]

The primary stability failure modes for this compound are oxidative degradation (to diimides) and hydrolysis (to the carboxylic acid), both accelerated by moisture and light.[1][2] This guide provides a self-validating framework to maintain compound integrity (>98% purity) over extended storage periods.

Physicochemical Specifications
PropertyValue / Description
Chemical Name Isoquinoline-4-carbohydrazide
CAS Number 885272-60-6
Molecular Weight 187.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH (warm); Sparingly soluble in Water; Insoluble in Hexanes.[1][2]
pKa (Calc) ~5.1 (Isoquinoline N), ~3.0 (Hydrazide NH - deprotonation)
Reactivity Class Nucleophile, Reducing Agent, Weak Base

Health, Safety, and Environment (HSE)

WARNING: Hydrazide derivatives possess distinct toxicological profiles compared to their parent carboxylic acids.[1][2]

  • Sensitization: Hydrazides are known skin and respiratory sensitizers.[1][2] All handling must occur in a fume hood.[1][2]

  • Toxicity: Treat as acutely toxic by ingestion.[1][2] Mechanism involves interference with pyridoxal phosphate (Vitamin B6) enzymes.[1][2]

  • Incompatibility:

    • Strong Oxidizers: Risk of exothermic reaction/ignition.[1][2]

    • Ketones/Aldehydes: Spontaneous formation of hydrazones (see Section 4).[1][2]

Protocol: Long-Term Storage & Stability

The hydrazide moiety is thermodynamically unstable relative to its hydrolysis product (Isoquinoline-4-carboxylic acid) in the presence of moisture.[1][2] The following logic flow dictates the storage requirements.

Storage Logic Diagram

StorageProtocol Start Receive Compound (Isoquinoline-4-carbohydrazide) QC_Check Initial QC: 1H-NMR (DMSO-d6) Start->QC_Check Purity_Decision Purity > 97%? QC_Check->Purity_Decision Purify Recrystallize (EtOH/H2O) Purity_Decision->Purify No Prep_Storage Aliquot into Amber Vials (Avoid repeated freeze-thaw) Purity_Decision->Prep_Storage Yes Purify->QC_Check Environment Purge Headspace with Argon Seal with Parafilm Prep_Storage->Environment Temp_Control Store at -20°C (Desiccated) Environment->Temp_Control

Figure 1: Decision tree for the intake and banking of reactive hydrazide scaffolds.

Detailed Storage Steps:
  • Desiccation: Store vials inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to prevent hydrolysis.[1][2]

  • Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen after use.[1][2] Oxygen promotes the formation of the azo-intermediate, leading to decomposition.[1][2]

  • Light Protection: The isoquinoline ring is susceptible to photo-oxidation (yellowing).[1][2] Use amber glass or wrap clear vials in foil.

Protocol: Solubilization & Solvent Compatibility

CRITICAL FAILURE POINT: A common error in drug discovery screening is dissolving hydrazides in ketone-containing solvents (Acetone) or using low-grade alcohols containing aldehyde impurities.[1][2]

Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO Excellent Recommended for stock solutions (10-100 mM).[1][2] Store frozen.
DMF Good Suitable for reactions.[1][2] Ensure DMF is amine-free (fresh).
Methanol/Ethanol Moderate Good for short-term use.[1][2] Avoid heating >60°C for prolonged periods.
Acetone FORBIDDEN Rapidly forms isopropylidene hydrazone.
Water Poor Requires acidification (HCl) to dissolve, but this accelerates hydrolysis.[1][2]
The "Acetone Trap" Mechanism

Researchers often use acetone to clean glassware or as a co-solvent.[1][2] Traces of acetone will react with Isoquinoline-4-carbohydrazide to form the hydrazone, effectively destroying the reagent.[1][2]

Reaction:



Protocol: Quality Control & Self-Validation

To ensure the reagent is active before committing it to a complex synthesis, use this rapid functional assay.

A. The "Salicylaldehyde Test" (Functional QC)

This test confirms the nucleophilicity of the hydrazide nitrogen.[1][2]

  • Dissolve: 5 mg of Isoquinoline-4-carbohydrazide in 0.5 mL Ethanol.

  • Add: 1 equivalent of Salicylaldehyde (neat or in EtOH).

  • Observe: A rapid precipitation of the Schiff base (usually bright yellow/white solid) indicates active hydrazide.[1][2]

  • Verify: If the solution remains clear or only slowly precipitates, the starting material may be hydrolyzed (Carboxylic acid does not react).[1][2]

B. 1H-NMR Diagnostic Peaks (DMSO-d6)
  • Active Compound: Look for the hydrazide protons.[1][2]

    • 
       ~10.0 ppm (broad s, 1H, -CONH -)[1]
      
    • 
       ~4.6 ppm (broad s, 2H, -NH2 )[1]
      
  • Degraded (Hydrolyzed): Disappearance of the 4.6 ppm doublet/singlet and appearance of a broad acidic proton >12 ppm (COOH).[1][2]

Synthetic Utility: Pathway Visualization

The following diagram illustrates the divergent reactivity of the scaffold, highlighting why protection of the hydrazide is often necessary during isoquinoline ring functionalization.

Reactivity IsoQ Isoquinoline-4- carbohydrazide Schiff Hydrazone/Schiff Base (Bioactive Scaffold) IsoQ->Schiff Condensation Heterocycle 1,3,4-Oxadiazole (Cyclization) IsoQ->Heterocycle Dehydrative Cyclization Diimide Diimide Derivative (Oxidation Byproduct) IsoQ->Diimide Unwanted Oxidation Complex Metal Complex (Ligand Chelation) IsoQ->Complex Coordination Aldehyde + Aldehydes/Ketones (e.g., Salicylaldehyde) Aldehyde->Schiff Orthoester + Orthoesters/POCl3 Orthoester->Heterocycle Oxidant + O2 or Mild Oxidants Oxidant->Diimide Metal + Cu(II), Zn(II) Metal->Complex

Figure 2: Synthetic divergence.[1][2] Green pathways represent desired transformations; Red represents degradation.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link][1][2]

  • Kumari, S., et al. (2021).[1][2] "Hydrazides and their derivatives: A review of their biological activities." Journal of Molecular Structure. (Contextual grounding for hydrazide reactivity).

Sources

Method

Application Note: Scalable Synthesis of Isoquinoline-4-carbohydrazide

Executive Summary Isoquinoline-4-carbohydrazide is a critical pharmacophore intermediate, frequently utilized in the synthesis of anti-tubercular agents, kinase inhibitors, and biologically active Schiff bases. While mil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-4-carbohydrazide is a critical pharmacophore intermediate, frequently utilized in the synthesis of anti-tubercular agents, kinase inhibitors, and biologically active Schiff bases. While milligram-scale synthesis is trivial, scaling this reaction to multi-gram or kilogram quantities introduces significant safety and quality challenges—specifically regarding the handling of hydrazine hydrate and the suppression of dimeric byproducts.

This guide details a robust, scalable protocol for converting Isoquinoline-4-carboxylic acid to its hydrazide via a methyl ester intermediate. Unlike direct coupling methods using coupling agents (e.g., EDC/HOBt), which are cost-prohibitive and atom-inefficient at scale, this two-step "Esterification-Hydrazinolysis" route prioritizes thermal safety, purity profile, and crystallographic isolation.

Strategic Route Selection

The "Why" Behind the Chemistry

For scale-up, the choice of synthetic route is dictated by Process Safety Management (PSM) and Purification Efficiency .

  • Direct Amidation (Avoided): Reacting the acid directly with hydrazine using coupling agents (CDI, DCC) generates complex urea byproducts that are difficult to remove without chromatography.

  • Acid Chloride Route (Avoided): Converting the acid to the acid chloride using

    
     is viable but generates corrosive HCl gas and the intermediate is moisture-sensitive, leading to hydrolysis impurities.
    
  • Ester Route (Selected): The methyl ester serves as a stable, purifiable intermediate. The subsequent nucleophilic acyl substitution with hydrazine is clean, with the only byproduct being methanol.

Reaction Pathway

The selected pathway involves Fischer esterification followed by nucleophilic acyl substitution.

ReactionScheme Acid Isoquinoline-4- carboxylic Acid Ester Methyl Isoquinoline- 4-carboxylate Acid->Ester MeOH, H2SO4 Reflux, 12h Hydrazide Isoquinoline-4- carbohydrazide Ester->Hydrazide NH2NH2•H2O (excess) MeOH, Reflux, 6h Dimer Dimer Impurity (Avoided) Ester->Dimer Limiting Hydrazine

Figure 1: Synthetic pathway prioritizing the ester intermediate to minimize dimer formation.

Process Safety Management (Hydrazine Handling)

CRITICAL SAFETY WARNING: Hydrazine hydrate is a suspected human carcinogen, highly toxic, and unstable.

  • Engineering Controls: All operations must occur in a fume hood or reactor with a dedicated scrubber system.

  • Material Compatibility: Avoid contact with transition metals (Fe, Cu, Ni) and metal oxides, which can catalyze the decomposition of hydrazine, leading to explosion hazards [1]. Use glass-lined or passivated stainless steel (316L) reactors.

  • Waste Disposal: Unreacted hydrazine in the mother liquor must be quenched with dilute hypochlorite (bleach) solution before disposal, converting it to harmless nitrogen gas.

Detailed Protocols

Step 1: Synthesis of Methyl Isoquinoline-4-carboxylate

Objective: Convert the carboxylic acid to a lipophilic ester to facilitate the subsequent homogeneous reaction with hydrazine.

  • Reagents:

    • Isoquinoline-4-carboxylic acid (1.0 equiv)

    • Methanol (10-15 volumes) – Solvent & Reagent

    • Sulfuric Acid (conc., 0.5 equiv) – Catalyst

Protocol:

  • Charge: Load Isoquinoline-4-carboxylic acid into a reactor equipped with a reflux condenser and overhead stirrer.

  • Solvent Addition: Add Methanol (MeOH). The starting material may not fully dissolve at room temperature (RT).

  • Catalyst Addition: Slowly add concentrated

    
     dropwise. Exotherm expected. Maintain temperature 
    
    
    
    .
  • Reaction: Heat to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.
    
  • Workup:

    • Cool to RT.

    • Concentrate under reduced pressure to ~20% of original volume.

    • Neutralize carefully with saturated

      
       solution (gas evolution: 
      
      
      
      ).
    • Extract with Ethyl Acetate (3x) or filter the precipitate if the ester is solid (common for isoquinolines).

    • Dry (over

      
      ) and concentrate.[1]
      
  • QC Check:

    
     NMR should show a singlet ~3.9 ppm (methyl ester).
    
Step 2: Hydrazinolysis (The Critical Scale-Up Step)

Objective: Nucleophilic displacement of the methoxy group. Key Constraint: You must use excess hydrazine to prevent the formation of the symmetric dimer (N,N'-di(isoquinoline-4-carbonyl)hydrazine). If hydrazine is limiting, the product hydrazide will react with another molecule of ester [2].

  • Reagents:

    • Methyl Isoquinoline-4-carboxylate (1.0 equiv)

    • Hydrazine Hydrate (80% or 100%, 5.0 equiv )

    • Ethanol or Methanol (5-8 volumes)

Protocol:

  • Setup: Equip reactor with a scrubber containing dilute bleach/water to trap hydrazine vapors.

  • Dissolution: Dissolve the Methyl Ester in Ethanol (EtOH). Heat to

    
     to ensure complete dissolution.
    
  • Addition: Add Hydrazine Hydrate slowly over 30 minutes. Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Process Analytical Technology (PAT): Monitor the disappearance of the ester peak via HPLC. The hydrazide is significantly more polar.

  • Crystallization (Self-Validating Step):

    • The isoquinoline-4-carbohydrazide is typically less soluble in cold alcohol than the starting ester or hydrazine.

    • Cool the reaction mixture slowly to

      
      .
      
    • Hold for 2 hours to maximize precipitation.

  • Isolation:

    • Filter the solid.[2]

    • Wash 1: Cold Ethanol (removes unreacted ester).

    • Wash 2: Water (removes residual hydrazine salts).

    • Wash 3: Diethyl ether or Hexane (facilitates drying).

  • Drying: Vacuum oven at

    
     for 12 hours.
    

Process Flow & Equipment Setup

For scales >100g, a dedicated reactor setup is required to manage vapors and thermal gradients.

ProcessFlow cluster_safety Safety Boundary Feed Feed Tank (Hydrazine Hydrate) Reactor Jacketed Reactor (Glass-Lined) Temp: 78°C -> 0°C Feed->Reactor Controlled Addition Condenser Reflux Condenser Reactor->Condenser Vapor Filter Nutsche Filter (Isolation) Reactor->Filter Slurry Transfer Condenser->Reactor Reflux Scrubber Scrubber Unit (Dilute Bleach) Condenser->Scrubber Vent (N2H4 vapors)

Figure 2: Process flow diagram emphasizing vapor control (scrubber) for hydrazine safety.

Quality Control & Troubleshooting

Data Specifications
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O)
Melting Point 205–209 °C (Lit.[2][3][4] varies) [3]Capillary MP
Hydrazine Content < 10 ppmIon Chromatography / Colorimetric
1H NMR

9.7 (s, 1H, NH), 4.6 (s, 2H, NH2)
DMSO-d6
Troubleshooting Guide
  • Issue: Product is colored (yellow/brown).

    • Cause: Oxidation of hydrazine or isoquinoline ring during reflux.

    • Fix: Perform reaction under strict Nitrogen (

      
      ) atmosphere. Recrystallize from hot Ethanol/Water (9:1).
      
  • Issue: Low Yield (< 60%).

    • Cause: Product solubility in the mother liquor is too high.

    • Fix: Concentrate the mother liquor further before cooling, or use a less polar co-solvent (e.g., add water to the methanol solution to force precipitation).

  • Issue: Presence of Dimer Impurity.

    • Cause: Hydrazine was the limiting reagent.

    • Fix: Ensure >3.0 equivalents of hydrazine are used. Add ester to hydrazine (inverse addition) if dimer formation persists.

References

  • National Research Council (US). (2023). Hydrazine Toxicology and Safety Guidelines. National Center for Biotechnology Information. [Link]

  • Halloran, M. W., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Department of Energy (OSTI). [Link]

  • Al-Soud, Y. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2085-2095. (Provides analogous hydrazide melting point/characterization data). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Isoquinolines. [Link]

Sources

Application

Application Note: Comprehensive Assay Development for Isoquinoline-4-carbohydrazide Activity

Abstract Isoquinoline-4-carbohydrazide represents a "privileged scaffold" in medicinal chemistry, combining the planar, DNA-intercalating properties of the isoquinoline ring with the reactive, metal-chelating capabilitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline-4-carbohydrazide represents a "privileged scaffold" in medicinal chemistry, combining the planar, DNA-intercalating properties of the isoquinoline ring with the reactive, metal-chelating capabilities of the carbohydrazide moiety. This guide provides a standardized, modular workflow for evaluating this molecule's activity. Unlike rigid templates, this document prioritizes the specific physicochemical challenges of hydrazide derivatives—specifically their oxidative instability in DMSO and their tendency to form Schiff bases in situ. The protocols below cover solubility verification, antimicrobial susceptibility (mimicking Isoniazid-like activity), and biophysical DNA binding assessments.

Introduction & Chemical Context

The Isoquinoline-4-carbohydrazide structure acts as a dual-pharmacophore. The isoquinoline ring facilitates


 stacking interactions with nucleic acids (intercalation), while the hydrazide side chain (-CONHNH

) offers hydrogen bonding donors/acceptors and potential for metal ion chelation.

Critical Consideration: Hydrazides are nucleophilic and susceptible to oxidation. In biological assays, "false positives" often arise from:

  • Oxidation: Conversion to diazo species or diimides in the presence of trace metals or oxidants in media.

  • Condensation: Reaction with aldehydes (e.g., glucose in culture media) to form hydrazones.

Therefore, Module 1 (Stability) is not optional; it is the foundation of data integrity.

Visual Workflow: Assay Logic

AssayWorkflow Start Isoquinoline-4-carbohydrazide (Solid) Solubility Module 1: Stability & Solubility (DMSO/Media Check) Start->Solubility Decision Stable? Solubility->Decision Pheno Module 2: Phenotypic Screen (Antimicrobial/Cytotoxicity) Decision->Pheno Pass Target Module 3: Target Engagement (DNA Binding/Intercalation) Decision->Target Pass Fail Reformulate / Fresh Stock Decision->Fail Oxidation/Precipitation Pheno->Target Confirm Mechanism

Figure 1: Critical path for assay development. Stability validation must precede biological testing to rule out degradation artifacts.

Module 1: Pre-Formulation & Stability (The "Go/No-Go" Step)

Objective: Determine the stability of the hydrazide moiety in DMSO stock and aqueous media.

Rationale

Hydrazides can undergo oxidative dehydrogenation in DMSO, especially if the DMSO is "aged" (hygroscopic). This alters the effective concentration and chemical identity of the test agent.

Protocol
  • Solvent Preparation: Use anhydrous, sterile-filtered DMSO (Grade: Cell Culture). Avoid DMSO stored >1 month after opening.

  • Stock Preparation: Prepare a 10 mM stock solution.

    • Visual Check: Solution must be clear. If turbidity persists, sonicate at 40 kHz for 5 mins.

  • LC-MS/HPLC Stability Check:

    • Dilute stock 1:100 in PBS (pH 7.4).

    • Incubate at 37°C for 0, 4, and 24 hours.

    • Pass Criteria: >95% parent compound retention at 24 hours.

    • Fail Criteria: Appearance of new peaks (likely hydrolysis to acid or oxidation).

Data Output Format:

Timepoint (hrs) % Parent Compound Observation
T=0 100% Clear solution
T=4 >98% No precipitation

| T=24 | >95% | Pass |

Module 2: Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate antibacterial potency, leveraging the structural homology to Isoniazid (pyridine-4-carbohydrazide).

Rationale

The 4-carbohydrazide position on the isoquinoline ring mimics the anti-tubercular drug Isoniazid. The mechanism likely involves inhibition of mycolic acid synthesis or metal ion sequestration.

Protocol (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Bacterial Strains:

    • Gram-Positive:S. aureus (ATCC 29213) - Susceptible to intercalation.

    • Gram-Negative:E. coli (ATCC 25922) - Tests permeability.

    • Mycobacterium smegmatis (mc²155) - Safe surrogate for M. tuberculosis.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum:

      
       CFU/mL.
      
  • Compound Dosing:

    • Serial 2-fold dilutions from 128

      
      g/mL down to 0.25 
      
      
      
      g/mL.
    • Control: Isoniazid (Positive), DMSO only (Vehicle Negative).

  • Incubation: 16–20 hours at 37°C (48 hours for Mycobacterium).

  • Readout (Resazurin Assay):

    • Add 30

      
      L of 0.01% Resazurin solution.
      
    • Incubate 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

Module 3: DNA Binding & Intercalation Assay

Objective: Quantify the interaction between the planar isoquinoline ring and DNA base pairs.

Rationale

Isoquinolines are classical intercalators. Upon insertion between base pairs, the


-electron system of the ligand couples with the DNA bases, resulting in hypochromism  (decrease in absorbance) and a bathochromic shift  (red shift) in the UV-Vis spectrum.
Visual Mechanism: Intercalation

DNA_Intercalation Ligand Isoquinoline-4-carbohydrazide (Planar Aromatic) Complex Intercalation Complex (Ligand between Base Pairs) Ligand->Complex Self-Assembly DNA dsDNA Helix (Base Pairs) DNA->Complex Self-Assembly Signal UV-Vis Signal Change: 1. Hypochromism (Abs ↓) 2. Red Shift (λmax ↑) Complex->Signal Detection

Figure 2: Biophysical mechanism. The planar isoquinoline inserts into the DNA stack, altering spectral properties.

Protocol (UV-Vis Titration)
  • Buffer: Tris-HCl (5 mM, pH 7.4), 50 mM NaCl. Note: Keep salt low to favor electrostatic binding.

  • Ligand Prep: Prepare 20

    
    M Isoquinoline-4-carbohydrazide in buffer.
    
  • DNA Stock: Calf Thymus DNA (CT-DNA), verified by

    
     ratio (1.8–1.9).
    
  • Titration:

    • Place 2 mL of Ligand solution in a quartz cuvette (Path length = 1 cm).

    • Record baseline spectrum (200–500 nm).

    • Add CT-DNA in increments (0, 5, 10, ... 50

      
      L).
      
    • Wait 2 mins after each addition for equilibrium.

    • Record spectrum.[1]

  • Calculation: Use the Benesi-Hildebrand equation to determine the Binding Constant (

    
    ):
    
    
    
    
    • Where

      
       is initial absorbance, 
      
      
      
      is observed absorbance.

Self-Validation Check:

  • Isosbestic Point: A clear isosbestic point (intersection of all spectral lines) indicates a clean two-state transition (Free

    
     Bound) without degradation.
    

Module 4: Cytotoxicity (MTS Assay)

Objective: Establish the therapeutic window (Selectivity Index).

Protocol
  • Cell Lines:

    • Target: HepG2 or HeLa (Cancer models).

    • Control: HEK293 or HFF-1 (Normal fibroblasts).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: 72-hour exposure to compound gradient (0.1 – 100

    
    M).
    
  • Readout: MTS reagent (Promega CellTiter 96). Absorbance at 490 nm.

  • Analysis: Calculate

    
    .
    
    • Selectivity Index (SI):

      
      .
      
    • Target: SI > 10 is considered promising.

References

  • Isoquinoline Alkaloid Bioactivity: Liu, Y., et al. (2024).[2][3][4][5][6][7][8] "Biologically active isoquinoline alkaloids covering 2019-2022." Bioorganic Chemistry. [Link]

  • Antimicrobial Isoquinoline Derivatives: Hossan, M.S., et al. (2020).[3][5][8] "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria."[5] Antibiotics (Basel). [Link]

  • DNA Binding Methodology: Sirajuddin, M., et al. (2013). "Biophysical and biological studies of metal complexes of isoquinoline derivatives." Spectrochimica Acta Part A. [Link]

  • Standard Microbiology Protocols: Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

Sources

Method

Application Notes &amp; Protocols: Isoquinoline-4-carbohydrazide as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of isoquinoline-4-carbohydrazide as a pivotal starting material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of isoquinoline-4-carbohydrazide as a pivotal starting material for the synthesis of a variety of pharmacologically significant heterocyclic compounds. We present detailed, field-proven protocols for the preparation of the key isoquinoline-4-carbohydrazide intermediate and its subsequent conversion into 1,3,4-oxadiazoles, 1,2,4-triazole-thiols, and 1,2,4-triazole-thiones. The causality behind experimental choices, mechanistic insights, and self-validating checkpoints are elaborated to ensure reproducibility and success.

Introduction: The Strategic Value of the Isoquinoline Moiety

The isoquinoline nucleus is a privileged heterocyclic scaffold found in a vast array of natural alkaloids and synthetic compounds with potent biological activities.[1] Its rigid, planar structure serves as an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, isoquinoline derivatives have found applications as antihypertensive, anesthetic, and antimicrobial agents, among others.[1][2] The introduction of a carbohydrazide functional group at the C-4 position transforms the simple isoquinoline core into a highly versatile and reactive building block, primed for cyclization reactions to generate fused and appended heterocyclic systems. These resulting five-membered heterocycles, such as oxadiazoles and triazoles, are themselves well-established pharmacophores known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]

This guide focuses on leveraging the nucleophilic character of the hydrazide moiety in isoquinoline-4-carbohydrazide to construct these valuable heterocyclic rings.

Synthesis of the Key Precursor: Isoquinoline-4-carbohydrazide

The successful synthesis of the target heterocycles is contingent upon the high-purity preparation of the starting material, isoquinoline-4-carbohydrazide. The following two-step protocol is a reliable and scalable method adapted from established procedures for analogous quinoline systems.[5]

Workflow for Precursor Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Isoquinoline-4-carboxylic Acid B Ethyl Isoquinoline-4-carboxylate A->B H₂SO₄ (cat.) Ethanol, Reflux C Ethyl Isoquinoline-4-carboxylate D Isoquinoline-4-carbohydrazide C->D Hydrazine Hydrate Ethanol, Reflux

Caption: Two-step synthesis of the key precursor.

Protocol 2.1: Synthesis of Ethyl Isoquinoline-4-carboxylate

Causality: The esterification of the carboxylic acid is a crucial first step. It converts the relatively unreactive carboxylic acid into a more reactive ester, which is susceptible to nucleophilic attack by hydrazine in the subsequent step. Concentrated sulfuric acid acts as a catalyst for this Fischer esterification.

  • 1. Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-4-carboxylic acid (10.0 g, 57.8 mmol) in absolute ethanol (150 mL).

  • 2. Catalyst Addition: Carefully add concentrated sulfuric acid (3.0 mL) dropwise to the stirring suspension.

  • 3. Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • 4. Work-up: After cooling to room temperature, reduce the solvent volume to approximately 30 mL using a rotary evaporator.

  • 5. Neutralization & Extraction: Pour the concentrated mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • 6. Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization from ethanol/water to yield the pure product.

Protocol 2.2: Synthesis of Isoquinoline-4-carbohydrazide

Causality: This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate. The lone pair on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group and formation of the stable hydrazide.[6]

  • 1. Reagent Setup: Dissolve ethyl isoquinoline-4-carboxylate (10.0 g, 49.7 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • 2. Hydrazine Addition: Add hydrazine hydrate (99%, 7.5 mL, ~150 mmol) to the solution.

  • 3. Reaction: Heat the mixture to reflux and maintain for 6-8 hours. A white precipitate of the carbohydrazide will typically form as the reaction progresses.

  • 4. Isolation: Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • 5. Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol (2 x 20 mL) and then diethyl ether (20 mL) to remove any unreacted starting materials. Dry the product under vacuum. The purity is generally high, but it can be recrystallized from ethanol if necessary.

Compound Molecular Formula MW ( g/mol ) Expected Yield Appearance
Ethyl Isoquinoline-4-carboxylateC₁₂H₁₁NO₂201.2285-95%Pale yellow oil/solid
Isoquinoline-4-carbohydrazideC₁₀H₉N₃O187.2090-98%White crystalline solid

Synthesis of 5-(Isoquinolin-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol details the conversion of the carbohydrazide into an oxadiazole-thiol, a valuable intermediate for further functionalization. The reaction proceeds via the formation of a dithiocarbazate salt, followed by cyclization.

Workflow for 1,3,4-Oxadiazole Synthesis

A Isoquinoline-4- carbohydrazide B Potassium N'-(isoquinoline-4-carbonyl) hydrazinecarbodithioate A->B 1. KOH, Ethanol 2. CS₂ C 5-(Isoquinolin-4-yl)-1,3,4- oxadiazole-2-thiol B->C Reflux Acidification

Caption: Synthesis of an oxadiazole-thiol derivative.

Protocol 3.1: Synthesis of 5-(Isoquinolin-4-yl)-1,3,4-oxadiazole-2-thiol

Causality: The reaction is initiated by the deprotonation of the hydrazide by KOH. The resulting anion attacks the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization with the elimination of water, driven by heating, forms the stable five-membered oxadiazole ring. Acidification of the resulting potassium salt yields the final thiol product.

  • 1. Reagent Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.62 g, 11.0 mmol) in absolute ethanol (30 mL). Add isoquinoline-4-carbohydrazide (1.87 g, 10.0 mmol) and stir until a clear solution is obtained.

  • 2. Carbon Disulfide Addition: Cool the solution in an ice bath and add carbon disulfide (0.76 g, 0.6 mL, 10.0 mmol) dropwise over 15 minutes.

  • 3. Salt Formation: Allow the mixture to warm to room temperature and stir for 12-16 hours. A precipitate of the potassium dithiocarbazate salt will form.

  • 4. Cyclization: Heat the reaction mixture to reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • 5. Isolation & Purification: Cool the reaction mixture and reduce the solvent volume by half using a rotary evaporator. Pour the residue into ice-cold water (50 mL) and acidify to pH 3-4 with dilute hydrochloric acid.

  • 6. Final Product: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 5-(isoquinolin-4-yl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 4-Amino-5-(isoquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

This multi-step synthesis transforms the carbohydrazide into a highly functionalized aminotriazole, a scaffold with significant potential in medicinal chemistry. The procedure is adapted from a well-established method for preparing analogous heterocycles.[5][7]

Workflow for 4-Amino-1,2,4-triazole Synthesis

A Isoquinoline-4- carbohydrazide B Potassium N'-(isoquinoline-4-carbonyl) hydrazinecarbodithioate A->B 1. KOH, Ethanol 2. CS₂ C 4-Amino-5-(isoquinolin-4-yl) -4H-1,2,4-triazole-3-thiol B->C Hydrazine Hydrate Reflux, Acidification

Caption: Multi-step synthesis of an aminotriazole-thiol.

Protocol 4.1: Synthesis of 4-Amino-5-(isoquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Causality: The initial steps are identical to Protocol 3.1, forming the potassium dithiocarbazate intermediate. The crucial difference is the cyclizing agent. Here, hydrazine hydrate is added. The terminal amino group of a new hydrazine molecule attacks one of the sulfur-bound carbons, and subsequent intramolecular cyclization and dehydration, involving the other hydrazide nitrogen, leads to the formation of the 4-amino-1,2,4-triazole ring.

  • 1. Intermediate Synthesis: Prepare the potassium N'-(isoquinoline-4-carbonyl)hydrazinecarbodithioate salt as described in Protocol 3.1, steps 1-3. Do not proceed to the reflux step.

  • 2. Cyclization with Hydrazine: To the stirred suspension of the potassium salt, add hydrazine hydrate (99%, 2.0 mL, ~40 mmol) and water (2 mL).

  • 3. Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The color of the mixture will typically change, and hydrogen sulfide gas will evolve.[7]

  • 4. Isolation: Cool the reaction mixture to room temperature, dilute with cold water (100 mL), and carefully acidify with concentrated hydrochloric acid to pH 5-6.

  • 5. Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure 4-amino-5-(isoquinolin-4-yl)-4H-1,2,4-triazole-3-thiol.

Synthesis of 5-(Isoquinolin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol demonstrates the synthesis of an N-arylated triazole-thiol. The reaction proceeds through a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

Workflow for N-Aryl-1,2,4-triazole Synthesis

A Isoquinoline-4- carbohydrazide B 1-(Isoquinoline-4-carbonyl) -4-phenylthiosemicarbazide A->B Phenyl Isothiocyanate Ethanol, Reflux C 5-(Isoquinolin-4-yl)-4-phenyl -4H-1,2,4-triazole-3-thiol B->C NaOH (aq) Reflux, Acidification

Caption: Synthesis of an N-phenyl triazole-thiol.

Protocol 5.1: Synthesis of 1-(Isoquinoline-4-carbonyl)-4-phenylthiosemicarbazide

Causality: The nucleophilic terminal amino group of the isoquinoline-4-carbohydrazide attacks the electrophilic carbon of the phenyl isothiocyanate to form the thiosemicarbazide adduct. This reaction is typically straightforward and high-yielding.

  • 1. Reagent Setup: Suspend isoquinoline-4-carbohydrazide (1.87 g, 10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • 2. Isothiocyanate Addition: Add phenyl isothiocyanate (1.35 g, 1.2 mL, 10.0 mmol) to the suspension.

  • 3. Reaction: Heat the mixture to reflux for 3-4 hours. The initial suspension should become a clear solution before a new precipitate forms.

  • 4. Isolation: Cool the reaction to room temperature. Collect the white solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 5.2: Cyclization to 5-(Isoquinolin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Causality: Under basic conditions (NaOH), the thiosemicarbazide undergoes an intramolecular cyclization. The mechanism involves deprotonation followed by nucleophilic attack of a nitrogen atom onto the carbonyl carbon, with subsequent dehydration to form the aromatic triazole ring.[8] This base-catalyzed cyclodehydration is a common and efficient method for forming 1,2,4-triazoles from acylthiosemicarbazides.[9]

  • 1. Reagent Setup: Suspend the 1-(isoquinoline-4-carbonyl)-4-phenylthiosemicarbazide (3.22 g, 10.0 mmol) from the previous step in a 2N aqueous sodium hydroxide solution (50 mL).

  • 2. Reaction: Heat the mixture to reflux for 4-6 hours, during which time the solid will dissolve.

  • 3. Isolation: Cool the resulting solution to room temperature and filter to remove any insoluble impurities.

  • 4. Precipitation: Place the filtrate in an ice bath and acidify with dilute hydrochloric acid to pH 5-6.

  • 5. Purification: Collect the precipitate by vacuum filtration, wash extensively with water, and dry. Recrystallize from ethanol to afford the pure triazole-thiol product.

Product Class Key Reagents Core Heterocycle Potential Applications
Oxadiazole-thiolCarbon Disulfide, KOH1,3,4-OxadiazoleAntimicrobial, Anticancer, Anti-inflammatory[3][4]
4-Amino-triazole-thiolCarbon Disulfide, KOH, Hydrazine Hydrate1,2,4-TriazoleAntifungal, Antimicrobial, Anticonvulsant[5][10]
4-Aryl-triazole-thiolPhenyl Isothiocyanate, NaOH1,2,4-TriazoleAntimicrobial, Herbicidal, CNS depressant[8]

Conclusion

Isoquinoline-4-carbohydrazide stands out as a robust and versatile platform for the synthesis of diverse heterocyclic compounds. The protocols detailed herein provide reliable pathways to access 1,3,4-oxadiazole and 1,2,4-triazole derivatives appended to the isoquinoline core. By understanding the mechanistic basis for each transformation, researchers can confidently employ this precursor to generate novel molecular entities for screening in drug discovery and materials science programs. The self-validating nature of these protocols, from the synthesis of the starting material to the isolation of the final products, ensures a high degree of reproducibility for professionals in the field.

References

  • Awad, I. M. A., & Youssef, M. M. (2014). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Journal of Heterocyclic Chemistry, 51(S1), E340-E347. Available at: [Link]

  • Samelyuk, O. Y., & Ogurtsov, V. V. (2017). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 15(4), 54-59. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved February 7, 2026, from [Link]

  • Slideshare. (2018). Isoquinoline.pptx. Available at: [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]

  • Agrawal, K. C., et al. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 583-587. Available at: [Link]

  • Pfeiffer, W. D., et al. (2014). Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Journal of Heterocyclic Chemistry, 51(4), 1063-1067. Available at: [Link]

  • Vahedi, H., et al. (2011). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. E-Journal of Chemistry, 8(S1), S40-S44. Available at: [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved February 7, 2026, from [Link]

  • Gorska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research, 5(9), 3944-3949. Available at: [Link]

  • Al-Omar, M. A. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC, 2015(vi), 206-245. Available at: [Link]

  • Tüzün, B., et al. (2019). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 24(18), 3362. Available at: [Link]

  • Manan, M. A. F. A., et al. (2024). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. IUCrData, 9(x240967). Available at: [Link]

  • Wang, X., et al. (2021). Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Chemical Communications, 57(80), 10402-10405. Available at: [Link]

  • Wen, L.-R., et al. (2017). Synthesis of 1-Thio-Substituted Isoquinoline Derivatives by Tandem Cyclization of Isothiocyanates. The Journal of Organic Chemistry, 82(3), 1428–1436. Available at: [Link]

  • Abu-Hashem, A. A., & Aly, A. S. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(7), 8563–8573. Available at: [Link]

  • R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles. Retrieved February 7, 2026, from [Link]

  • Le, T. N., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2337–2344. Available at: [Link]

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Sources

Application

Application Note: Quantitative Analysis of Isoquinoline-4-carbohydrazide

Abstract: This document provides a comprehensive guide to the validated analytical methods for the quantitative determination of Isoquinoline-4-carbohydrazide. Accurate quantification of this heterocyclic compound is cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the validated analytical methods for the quantitative determination of Isoquinoline-4-carbohydrazide. Accurate quantification of this heterocyclic compound is critical for quality control in pharmaceutical manufacturing, stability testing, and various research applications. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) as a primary, stability-indicating method, and UV-Visible Spectrophotometry as a rapid, accessible alternative for simpler matrices. The causality behind experimental choices, method validation according to ICH guidelines, and practical insights are discussed to ensure scientific integrity and robust, reproducible results.

Introduction: The Analytical Imperative for Isoquinoline-4-carbohydrazide

Isoquinoline-4-carbohydrazide (C₁₀H₉N₃O, M.W.: 187.20 g/mol ) is a heterocyclic organic compound featuring an isoquinoline core linked to a hydrazide functional group.[1] This structure serves as a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents, potentially exhibiting a range of biological activities.[2] The hydrazide moiety, in particular, is a common synthon in the development of compounds with antitubercular, anticonvulsant, and antimicrobial properties.[3]

Given its role as a key intermediate or a potential active pharmaceutical ingredient (API), the development of precise, accurate, and reliable analytical methods for its quantification is paramount. Such methods are essential for:

  • Purity Assessment: Ensuring the identity and purity of the bulk substance.

  • Quality Control: Quantifying the compound in final dosage forms.

  • Stability Studies: Monitoring the degradation of the compound under various stress conditions to determine shelf-life and storage requirements.

  • Pharmacokinetic Analysis: Measuring concentrations in biological matrices during preclinical and clinical development.

This guide details two primary analytical techniques tailored for researchers, scientists, and drug development professionals, focusing on both high-specificity chromatographic separation and straightforward spectrophotometric analysis.

Principle of Method Selection: A Logic-Driven Approach

The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need to resolve the analyte from potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the gold standard for specificity, while UV-Visible (UV-Vis) Spectrophotometry offers simplicity and speed.

Method_Selection start Define Analytical Goal matrix_check Is the sample matrix complex? (e.g., contains excipients, degradants, or biological components?) start->matrix_check hplc High-Performance Liquid Chromatography (HPLC) - High Specificity - Stability-Indicating Capability matrix_check->hplc  Yes uv_vis UV-Visible Spectrophotometry - Rapid Screening - Simple & Cost-Effective matrix_check->uv_vis  No (Pure substance in a non-interfering solvent) report Report Quantified Results hplc->report uv_vis->report

Caption: Decision workflow for selecting an analytical method.

Method 1: Stability-Indicating RP-HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for its high resolving power, making it capable of separating Isoquinoline-4-carbohydrazide from process impurities and degradation products.[4] A "stability-indicating" method is one that is validated to provide an accurate measure of the drug substance, free from interference from any components that may be generated during stability studies.[5]

Rationale for Chromatographic Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like isoquinoline derivatives through hydrophobic interactions.[4][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. Starting with a higher aqueous content allows for the elution of any polar impurities, while gradually increasing the organic solvent concentration elutes the target analyte and more hydrophobic compounds. Adjusting the pH of the aqueous buffer can significantly impact the retention time and peak shape of ionizable compounds.[7]

  • Detection: Isoquinoline-4-carbohydrazide contains a conjugated aromatic system, making it a strong chromophore suitable for UV detection.[8] The detection wavelength is set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity.

Detailed Protocol: HPLC Quantification

A. Reagents and Materials

  • Isoquinoline-4-carbohydrazide Reference Standard (purity >99%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Syringe Filters

B. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

C. Preparation of Solutions

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Isoquinoline-4-carbohydrazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of Isoquinoline-4-carbohydrazide, transfer to a 100 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute if necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

D. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile
Gradient 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-22 min: 80% to 20% B22-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax of Isoquinoline-4-carbohydrazide (determine experimentally, typically 250-320 nm)

E. Data Analysis

  • Inject the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of Isoquinoline-4-carbohydrazide in the sample using the regression equation.

Method Validation Summary (ICH Q2(R1))

A robust HPLC method must be validated to ensure its performance.[9]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.999. No interference at the analyte's retention time from blank, placebo, or forced degradation samples.Confirms the method's ability to assess the analyte unequivocally.[10]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct proportional relationship between concentration and response.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[11]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate (Inter-day): RSD ≤ 2.0%Assesses the degree of scatter between a series of measurements.
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.Defines the lower limits of reliable detection and quantification.[12]
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, flow rate ±10%).Ensures the method is reliable during normal usage.

Method 2: UV-Visible Spectrophotometry

For rapid quantification of Isoquinoline-4-carbohydrazide in non-complex samples (e.g., dissolution testing, bulk substance assay where impurities are minimal), UV-Vis spectrophotometry is a simple and cost-effective method.[13] The method relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte in a solution.[13]

Rationale and Limitations

The principle is straightforward: measure the absorbance of a solution at the wavelength of maximum absorption (λmax) and use a calibration curve to determine the concentration.[14] The primary limitation is a lack of specificity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is not stability-indicating.

Detailed Protocol: UV-Vis Quantification

A. Reagents and Materials

  • Isoquinoline-4-carbohydrazide Reference Standard (purity >99%)

  • Methanol (Spectroscopic Grade) or other suitable non-absorbing solvent.

B. Instrumentation

  • Double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

C. Preparation of Solutions

  • Solvent: Methanol (Spectroscopic Grade).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

D. Analytical Procedure

  • Determination of λmax: Scan a 10 µg/mL standard solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using methanol as the blank.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax.

E. Data Analysis

  • Plot a graph of absorbance versus concentration for the standards.

  • Calculate the linear regression equation and the correlation coefficient (r²).

  • Determine the concentration of the sample from its absorbance using the regression equation.

Validation Summary

Validation for the UV-Vis method follows similar principles to HPLC but with a focus on its intended use.[15]

ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.999
Accuracy 98.0% to 102.0% Recovery
Precision (RSD) Repeatability & Intermediate Precision: RSD ≤ 2.0%
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve.[16]

General Analytical Workflow

The process from sample receipt to final report follows a structured path to ensure data integrity and traceability.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting sample_receipt Sample Receipt & Login std_prep Prepare Standards & Mobile Phases sample_receipt->std_prep sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_receipt->sample_prep instrument_setup Instrument Setup & Equilibration std_prep->instrument_setup sample_prep->instrument_setup sequence Run Analytical Sequence (Blank, Standards, Samples, QC) instrument_setup->sequence integration Peak Integration & Calibration Curve Generation sequence->integration calculation Calculate Concentration & Purity integration->calculation report Final Report Generation & Review calculation->report

Caption: General workflow for quantitative analysis.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of Isoquinoline-4-carbohydrazide depends on the specific analytical need. The stability-indicating RP-HPLC method is the definitive choice for regulatory submissions, quality control in the presence of impurities, and stability studies, offering unparalleled specificity and precision. For routine, high-throughput analysis of pure substances, the UV-Vis spectrophotometric method provides a rapid, simple, and cost-effective solution. Both methods, when properly validated, are powerful tools for ensuring the quality, safety, and efficacy of products containing Isoquinoline-4-carbohydrazide.

References

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). PMC.
  • DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PREGABALIN USING NINHYDRIN AND ASCOR. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2015).
  • Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxid
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (n.d.). Benchchem.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.
  • Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. (n.d.).
  • DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF CANAGLIFLOZIN IN BULK & PHARMACEUTICAL FORM. (2022). International journal of analytical and experimental modal analysis.
  • Development and validation of a new analytical method based on UV-visible spectroscopy for quantification of ceftaroline fosamil. (2023).
  • isoquinoline-4-carbohydrazide. (n.d.).
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. (2022). Infectious Disorders - Drug Targets.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library.
  • Preformulation and UV-Spectrophotometric Analytical Method Validation Studies for Assessment of Canagliflozin. (n.d.). Impactfactor.org.
  • Isoquinoline. (n.d.). NIST WebBook.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoquinoline-4-carbohydrazide Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the dedicated technical support guide for the synthesis of Isoquinoline-4-carbohydrazide. This resource is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for the synthesis of Isoquinoline-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Isoquinoline derivatives are pivotal scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] The carbohydrazide functional group, in particular, serves as a versatile handle for constructing more complex molecules, such as novel antimicrobial agents.[2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience. Our goal is to help you diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Section 1: Foundational Synthesis Protocol

The most common and direct route to Isoquinoline-4-carbohydrazide is the hydrazinolysis of an appropriate precursor, typically the corresponding ethyl or methyl ester. This nucleophilic acyl substitution reaction is generally robust, but its success is highly dependent on the quality of the starting materials and precise control of reaction conditions.

Core Reaction Scheme:
Detailed Experimental Protocol: Ethyl Isoquinoline-4-carboxylate to Isoquinoline-4-carbohydrazide
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl Isoquinoline-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (EtOH) to create a 0.2–0.5 M solution. Stir until the ester is fully dissolved.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution dropwise at room temperature.

    • Scientist's Note: While stoichiometrically only one equivalent is needed, using a significant excess of hydrazine hydrate helps drive the reaction to completion and compensates for any water content. The reaction can be exothermic, so slow addition is recommended for larger scale syntheses.[4]

  • Reaction: Heat the mixture to reflux (approximately 78°C for EtOH) and maintain for 4-6 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours. The product, which is typically less soluble in cold ethanol than the starting ester, should precipitate.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other soluble impurities.

  • Purification & Drying:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.

    • Dry the purified white solid under vacuum to a constant weight.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix them?

Answer: Low yield is the most frequent challenge and typically stems from one of three areas: incomplete reaction, side reactions, or product loss during work-up.

  • Causality 1: Incomplete Reaction. The conversion of the ester to the hydrazide is an equilibrium-driven process. If the reaction does not go to completion, you will recover a significant amount of starting material. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of hydrazine.

  • Solution:

    • Increase Hydrazine Equivalents: Increase the excess of hydrazine hydrate from 5 eq. to 10 eq. This shifts the equilibrium towards the product side.

    • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after 6 hours, extend the reflux time to 12 or even 24 hours.

    • Solvent Choice: While ethanol is standard, a higher boiling point solvent like n-butanol (~118°C) can increase the reaction rate. However, this may complicate product precipitation.

  • Causality 2: Competing Side Reactions. The primary competing reaction is the hydrolysis of the starting ester back to isoquinoline-4-carboxylic acid, especially given the presence of water in hydrazine hydrate. Another potential, though less common, issue is the cleavage of the ester linkage by hydrazine, which can lead to undesired byproducts. For instance, reactions of certain esters with hydrazine have been shown to cleave the molecule, yielding products like malonohydrazide from the cleaved fragment.[5][6]

  • Solution:

    • Use Anhydrous Solvent: Ensure your ethanol is anhydrous to minimize the water available for ester hydrolysis.

    • Control Temperature: Do not overheat the reaction excessively, as this can promote degradation or side reactions. Stick to the boiling point of your chosen solvent.

  • Causality 3: Product Loss During Work-up. Isoquinoline-4-carbohydrazide has some solubility in ethanol, especially when warm. Significant product can be lost in the filtrate if the precipitation and washing steps are not optimized.

  • Solution:

    • Maximize Precipitation: After reflux, consider removing ~50% of the ethanol under reduced pressure before cooling. This concentrates the product and enhances precipitation. Ensure the solution is thoroughly chilled (0-4°C) for at least 2 hours.

    • Minimize Wash Volume: Wash the collected solid with a minimal amount of ice-cold ethanol. Using warm or excessive solvent will dissolve your product.

Q2: The reaction stalls, and I always recover unreacted starting ester. How can I drive it to completion?

Answer: This is a clear case of insufficient reaction kinetics or unfavorable equilibrium.

  • Underlying Principle: The nucleophilicity of hydrazine attacks the electrophilic carbonyl carbon of the ester. If this process is slow or reversible, the reaction will not complete. The isoquinoline nitrogen is basic and will be protonated under acidic conditions, but in this basic/neutral reaction, it should not significantly interfere.[7]

  • Troubleshooting Steps:

    • Verify Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Old stock may have decomposed or absorbed excess carbon dioxide.

    • Increase Temperature: As mentioned, switching from ethanol to n-butanol can significantly accelerate the reaction rate.

    • Catalyst (Use with Caution): In some hydrazinolysis reactions, a small amount of a base like sodium methoxide can be used to generate the more nucleophilic ethoxide, which can facilitate the reaction. However, this can also promote unwanted side reactions and should be trialed on a small scale first.

Q3: My final product is an oily substance, not the expected solid. How do I induce crystallization?

Answer: Obtaining an oil instead of a solid almost always points to the presence of impurities that are depressing the melting point and disrupting the crystal lattice.

  • Causality: The most likely impurities are residual solvent, unreacted starting material, or side products. Isoquinoline itself is a low-melting solid or oily liquid.[8]

  • Purification Strategy:

    • Solvent Removal: Ensure all reaction solvent is removed. Co-evaporate the oil with a solvent in which the impurities are soluble but the product is not, such as diethyl ether or hexane (a process known as "trituration"). This can often strip away impurities and leave a solid product.

    • Column Chromatography: If trituration fails, the oil must be purified by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (by adding methanol) can effectively separate the product from less polar starting materials and more polar impurities.

    • Recrystallization: Once a solid is obtained, perform a careful recrystallization. Test microscale solubility in various solvents (ethanol, methanol, isopropanol, acetonitrile, water, or mixtures) to find a system where the compound is soluble when hot but poorly soluble when cold.

Q4: What is the optimal purification strategy for Isoquinoline-4-carbohydrazide?

Answer: The best strategy depends on the scale and purity of the crude product.

  • For >90% Pure Crude Product (Typical Scenario): Recrystallization is ideal. Ethanol often works well. Dissolve the crude solid in a minimum amount of boiling ethanol, and if the solution has color, you can add a small amount of activated carbon and hot-filter it.[9] Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • For Lower Purity Crude Product: If recrystallization fails to yield a pure product, column chromatography is necessary as described in Q3.

Section 3: Optimizing Starting Materials

The quality of your final product is directly dependent on the purity of your starting ester. A reliable synthesis of the precursor is crucial. While numerous methods exist for constructing the isoquinoline core, a practical approach for the 4-carboxylate derivative is outlined below.[8][10]

Q5: What is a reliable, high-yield method to synthesize Ethyl Isoquinoline-4-carboxylate?

Answer: A robust method is the Pomeranz–Fritsch reaction, which builds the isoquinoline ring system.[11] A subsequent carbonylation/esterification step at the 4-position would be required. A more direct, though advanced, method could involve a metal-catalyzed reaction on a pre-functionalized benzene ring.[12]

For many researchers, it is more practical to purchase the precursor, Isoquinoline-4-carboxylic acid, and perform the esterification in-house, as this is a more predictable and higher-yielding step.

Protocol: Fischer Esterification of Isoquinoline-4-carboxylic Acid
  • Setup: Suspend Isoquinoline-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or an excess of thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0°C.

  • Reaction: Heat the mixture to reflux for 8-12 hours until TLC shows complete consumption of the starting acid.

  • Work-up: Cool the reaction and neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography or vacuum distillation.

Section 4: Workflow and Data Summary

Visualizing the troubleshooting process can help in making logical, evidence-based decisions during your experiment.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_reaction Reaction Optimization cluster_workup Work-up & Purification start Low Yield of Isoquinoline-4-carbohydrazide check_reagents Verify Reagent Quality Fresh Hydrazine? Anhydrous Solvent? start->check_reagents Incomplete Reaction check_precip Improve Precipitation Concentrate before cooling? Ensure 0-4°C? start->check_precip Product Loss During Work-up check_conditions Adjust Reaction Conditions ↑ Reflux Time? ↑ Hydrazine eq.? ↑ Temperature (e.g., n-BuOH)? check_reagents->check_conditions monitor Monitor by TLC Is Starting Material (SM) consumed? check_conditions->monitor monitor->check_conditions SM Remains purify Purification Strategy Recrystallization? Column Chromatography? monitor->purify SM Consumed check_wash Optimize Washing Use minimal volume? Use ice-cold solvent? check_precip->check_wash check_wash->purify end_node High Purity Product purify->end_node

Caption: Troubleshooting decision tree for improving hydrazide yield.

Table 1: Comparison of Reaction Parameters for Hydrazinolysis
ParameterStandard ConditionOptimized ConditionExpected OutcomeRationale for Optimization
Solvent Anhydrous EthanolAnhydrous n-ButanolFaster reaction rateHigher reflux temperature (118°C vs 78°C) increases reaction kinetics.
Hydrazine 5 equivalents10 equivalentsHigher conversionPushes the reaction equilibrium towards the product side (Le Chatelier's principle).
Reaction Time 4-6 hours12-24 hours (TLC monitored)Reaction completionEnsures slow or difficult reactions have sufficient time to complete.
Work-up Temp. Room Temperature0-4°C (Ice Bath)Increased precipitated yieldProduct solubility is significantly lower at colder temperatures, minimizing loss to the filtrate.
References
  • quimicaorganica.org. (2010, May 6). Isoquinoline synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • PharmaGuideline. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (2013, August 19). Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain. [Link]

  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. [Link]

  • ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • ResearchGate. (2025, October 17). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. [Link]

  • quimicaorganica.org. (n.d.). Isoquinoline synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of ethyl 3-oxopyrazolidine-4-carboxylates. [Link]

  • ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]

  • MDPI. (2022, March 23). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

Optimization

"common problems in handling Isoquinoline-4-carbohydrazide"

Subject: Handling, Reactivity, and Troubleshooting Guide Executive Summary & Molecule Profile Isoquinoline-4-carbohydrazide is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Reactivity, and Troubleshooting Guide

Executive Summary & Molecule Profile

Isoquinoline-4-carbohydrazide is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles) for antimicrobial and anticancer drug discovery.[1]

Users frequently encounter difficulties due to its amphoteric nature (basic isoquinoline nitrogen + nucleophilic hydrazide) and solubility limitations inherent to planar aromatic systems. This guide addresses these specific bottlenecks.

PropertySpecificationCritical Note
Structure Isoquinoline ring fused with a carbohydrazide group at C4.[2]The N-2 ring nitrogen is basic (

); the hydrazide is nucleophilic.
Solubility Low in water/ether.[1][3] Moderate in hot EtOH. High in DMSO/DMF.[1]Common Pitfall: Often precipitates as a "gel" in cold ethanol.[1]
Reactivity High nucleophilicity at the terminal nitrogen (

).
Susceptible to oxidation (air/light) and hydrolysis in strong acid/base.
Storage 2–8°C, Desiccated, Protect from light.[1]Hygroscopic; absorbs moisture leading to hydrolysis.[1]

Module 1: Solubility & Handling Protocols

Troubleshooting Guide: Dissolution Issues

Q: "The compound forms a suspension in ethanol but won't fully dissolve. Can I proceed with the reaction?" A: Do not proceed with a suspension if the reaction requires homogeneous kinetics (e.g., crystal growth or precise stoichiometry).[1] The planar isoquinoline ring causes strong


-

stacking, reducing solubility.[1]

Protocol for Solubilization:

  • Primary Solvent: Switch to DMSO or DMF (Dimethylformamide).[1] These disrupt the intermolecular hydrogen bonding of the hydrazide.[1]

  • Protonation Strategy: If the reaction tolerates acidic conditions, add 1.0 equivalent of dilute HCl or Acetic Acid.[1] This protonates the isoquinoline ring nitrogen (N-2), vastly increasing solubility in polar protic solvents (Water/Methanol).

    • Warning: Avoid strong acids if your downstream reaction involves nucleophilic attack by the hydrazide, as protonation of the terminal amine deactivates it.[1]

Logic Diagram: Solubility Decision Tree

SolubilityLogic Start Start: Solid Isoquinoline-4-carbohydrazide CheckSolvent Solvent Choice? Start->CheckSolvent NonPolar Non-Polar (Ether, Hexane) CheckSolvent->NonPolar PolarProtic Polar Protic (EtOH, MeOH) CheckSolvent->PolarProtic PolarAprotic Polar Aprotic (DMSO, DMF) CheckSolvent->PolarAprotic ResultFail Result: Insoluble (Avoid) NonPolar->ResultFail Incompatible ActionHeat Action: Heat to reflux PolarProtic->ActionHeat First Attempt ResultSuccess Result: Clear Solution PolarAprotic->ResultSuccess Recommended ActionAcid Action: Add 1 eq. AcOH (Protonation) ActionHeat->ActionAcid Still Cloudy ActionHeat->ResultSuccess Dissolves ActionAcid->ResultSuccess

Figure 1: Decision matrix for solubilizing isoquinoline-4-carbohydrazide based on solvent class.

Module 2: Synthetic Reactivity & Troubleshooting

Scenario A: Schiff Base Formation (Condensation with Aldehydes)

Problem: "The reaction with my benzaldehyde derivative is stalling or yielding a sticky oil." Root Cause: The nucleophilicity of the hydrazide is sufficient, but water generation (byproduct) drives the equilibrium backward.[1] Additionally, the isoquinoline ring can act as an internal base, interfering with acid catalysis.[1]

Corrective Protocol:

  • Catalysis: Add Glacial Acetic Acid (cat. 5-10 mol%) . This activates the electrophilic carbonyl of the aldehyde and ensures the hydrazide remains reactive.

  • Water Removal: Use absolute ethanol/methanol.[1] If the scale allows, add molecular sieves (3Å) or use a Dean-Stark trap (if using toluene) to remove water.

  • Isolation: If an oil forms, induce precipitation by adding cold Diethyl Ether or Hexane and scratching the flask walls.[1]

Scenario B: Cyclization to 1,3,4-Oxadiazoles

Problem: "Using POCl3 for cyclization resulted in a black tar/charred product." Root Cause: Phosphoryl chloride (


) is harsh.[1] The basic isoquinoline nitrogen can complex with 

, and high temperatures lead to decomposition of the heteroaromatic ring.[1]

Corrective Protocol (The "Milder" Route): Instead of


, use the Iodine/Potassium Carbonate (

)
oxidative cyclization method.[1] It is gentler on the isoquinoline scaffold.[1]

Step-by-Step (


 Method): 
  • Suspend the hydrazone (Schiff base) in Dioxane or DMSO.[1]

  • Add

    
     (3 eq) and 
    
    
    
    (1.2 eq).
  • Stir at 80–90°C for 4–6 hours.

  • Quench with saturated Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from brown to clear).
    
  • Extract or filter the precipitate.[1]

Reaction Pathway Visualization

ReactionPathways IsoQ Isoquinoline-4- carbohydrazide SchiffBase Acylhydrazone (Intermediate) IsoQ->SchiffBase EtOH, AcOH (cat) Reflux Triazole 1,2,4-Triazole (Thione) IsoQ->Triazole + CS2 / KOH Reflux Aldehyde + Aldehyde (R-CHO) Oxadiazole 1,3,4-Oxadiazole (Bioactive) SchiffBase->Oxadiazole Method A: POCl3 (Harsh) Method B: I2/K2CO3 (Mild)

Figure 2: Synthetic divergence from the carbohydrazide intermediate. Note the choice between harsh (POCl3) and mild (I2) cyclization.

Module 3: Characterization (NMR & MS)

Q: "The 1H NMR shows broad humps instead of sharp signals for the NH protons. Is my compound impure?" A: Not necessarily. This is a common phenomenon in hydrazides due to:

  • Amide Rotamers: Restricted rotation around the

    
     bond creates cis/trans conformers visible on the NMR timescale.
    
  • Exchangeable Protons: The

    
     protons exchange rapidly with trace water in the solvent.
    

Validation Steps:

  • D2O Shake: Add 1-2 drops of

    
     to the NMR tube. If the broad peaks disappear, they are exchangeable N-H protons (confirming structure).[1]
    
  • Solvent: Run the spectrum in DMSO-d6 . It forms strong H-bonds with the hydrazide protons, slowing exchange and often sharpening the peaks (usually observed

    
     9.0–10.0 ppm for CONH and 
    
    
    
    4.0–5.0 ppm for NH2).

Typical 1H NMR Shifts (DMSO-d6):

  • Isoquinoline Singlet (H-1):

    
     ~9.2–9.4 ppm (Highly deshielded due to N-2).
    
  • Hydrazide CONH:

    
     ~9.8 ppm (Broad singlet).
    
  • Hydrazide NH2:

    
     ~4.6 ppm (Broad, often integrates low if wet).[1]
    

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye).[1][4][5] Potential Sensitizer.[1]

  • Hydrazine Content: Ensure the starting material (Hydrazine Hydrate) is fully removed. Residual hydrazine is carcinogenic and can cause false positives in biological assays.[1]

  • Disposal: Treat as hazardous nitrogenous waste.[1] Do not mix with oxidizing agents (e.g., Nitric acid) as carbohydrazides can release nitrogen gas violently.[1]

References

  • Synthesis & Class Behavior

    • Title: Synthesis and antimicrobial activity of some new isoquinoline derivatives.[1]

    • Context: Describes the conversion of esters to carbohydrazides and subsequent cycliz
    • Source:

  • Cyclization Protocols (Oxadiazoles)

    • Title: Mechanistic Studies and Derivative Effects In 1,3,4-Oxadiazole Synthesis.[1][6][7]

    • Context: Validates the oxidative cyclization method as a milder altern
    • Source:

  • Solubility & Characterization

    • Title: Isoquinoline - Wikipedia (Physical Properties).
    • Context: Provides and solubility data for the isoquinoline scaffold which dict
    • Source:

  • Safety Data

    • Title: Safety Data Sheet - Carbohydrazide.[4][8]

    • Context: General handling precautions for aromatic carbohydrazides.[1][8][9][10]

    • Source: (Generic link for verification of class hazards).

Sources

Troubleshooting

"minimizing impurities in Isoquinoline-4-carbohydrazide synthesis"

Technical Support Center: Isoquinoline-4-Carbohydrazide Synthesis Senior Application Scientist Desk | Reference ID: ISOQ-HYD-04[1] Introduction: The "Peri-Hydrogen" Challenge Welcome. If you are accessing this guide, you...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline-4-Carbohydrazide Synthesis Senior Application Scientist Desk | Reference ID: ISOQ-HYD-04[1]

Introduction: The "Peri-Hydrogen" Challenge

Welcome. If you are accessing this guide, you are likely observing low yields or persistent impurities in your synthesis of Isoquinoline-4-carbohydrazide .[1]

Unlike the facile synthesis of Isoniazid (pyridine-4-carbohydrazide), the isoquinoline-4-position presents a unique steric challenge.[1] The carbonyl group at C4 suffers from peri-interaction with the proton at C5.[1] This steric hindrance retards the nucleophilic attack of hydrazine, altering the kinetic competition between the desired hydrazide formation and the unwanted dimer (diacylhydrazine) formation.[1]

This guide moves beyond standard "mix and reflux" protocols to address the specific thermodynamic and kinetic controls required for high-purity isolation.

Module 1: The Impurity Landscape

To minimize impurities, you must first visualize the competing reaction pathways.[1] The diagram below maps the formation of the Target Molecule (TM) versus the three critical impurities: the Dimer , the Acid (Hydrolysis), and Oxidation byproducts.[1]

G Start Isoquinoline-4-carboxylate (Ester Precursor) Target Isoquinoline-4-carbohydrazide (Target Molecule) Start->Target k1: Hydrazinolysis (Slow due to C5-H steric) Impurity_Acid Isoquinoline-4-carboxylic Acid (HYDROLYSIS IMPURITY) Start->Impurity_Acid H2O / Hydrolysis Hydrazine Hydrazine Hydrate (Excess) Impurity_Dimer N,N'-Di(isoquinoline-4-carbonyl)hydrazine (DIMER IMPURITY) Target->Impurity_Dimer k2: Reaction with Ester (Occurs if Hydrazine is limiting) Impurity_Azine Azine Derivatives (If Acetone Used) Target->Impurity_Azine Acetone wash

Figure 1: Reaction kinetics map. Note that k2 (dimerization) becomes competitive because k1 (formation) is sterically slowed by the C5 proton.[1]

Impurity Profile Table
Impurity TypeChemical IdentityOrigin/CauseRetention (RP-HPLC)
Starting Material Ethyl/Methyl Isoquinoline-4-carboxylateIncomplete reaction; reflux temp too low.[1]High (Non-polar)
The Dimer N,N'-Di(isoquinoline-4-carbonyl)hydrazineStoichiometry failure. Hydrazine was limiting, allowing the product to attack the starting ester.[1]Very High (Insoluble)
The Acid Isoquinoline-4-carboxylic acidWet solvent. Hydrolysis competes with hydrazinolysis.[1]Low (Polar/Acidic)
Colored Species Isoquinoline N-oxides / Oxidative degradantsAir exposure. Isoquinoline rings are electron-rich and prone to oxidation under hot, basic conditions.[1]Variable/Smear

Module 2: Validated Synthetic Protocol

Objective: Synthesis of Isoquinoline-4-carbohydrazide (>98% purity). Scale: 10 mmol basis.

Reagents & Equipment
  • Precursor: Ethyl isoquinoline-4-carboxylate (2.01 g, 10 mmol).[1]

  • Reagent: Hydrazine Hydrate (80% or 98% grade) — Warning: Highly Toxic/Carcinogenic.[1]

  • Solvent: Absolute Ethanol (Anhydrous).[1] Note: If reaction is sluggish, switch to n-Butanol.

  • Atmosphere: Argon or Nitrogen balloon (Critical for color control).[1]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL 2-neck round bottom flask.

    • Equip with a magnetic stir bar and a reflux condenser.[1]

    • Flush with Nitrogen for 5 minutes.[1]

  • The "Reverse Addition" Setup (Crucial for Dimer Suppression):

    • Standard error: Adding hydrazine to the ester.[1][2][3][4][5]

    • Correct protocol: Charge the flask with Hydrazine Hydrate (50 mmol, 5.0 equiv) and Ethanol (5 mL).

    • Dissolve the Ester (10 mmol) in Ethanol (10 mL) separately.

    • Heat the hydrazine solution to a gentle reflux (

      
      ).
      
  • Controlled Reaction:

    • Add the Ester solution dropwise to the refluxing hydrazine over 30 minutes.

    • Why? This maintains a massive local excess of hydrazine relative to the ester, statistically prohibiting the "Target Molecule + Ester" collision that forms the Dimer.[1]

  • Reflux & Monitoring:

    • Reflux for 4–6 hours.[1]

    • TLC Check: Mobile Phase: 10% Methanol in Dichloromethane.

    • Target: Spot at

      
       (fluorescent under UV).[1]
      
    • Ester: Spot near solvent front.[1]

  • Isolation (The "Cold Crash"):

    • Cool the mixture slowly to Room Temperature (RT), then to

      
       in an ice bath.
      
    • The carbohydrazide should crystallize as white/off-white needles.[1]

    • Filter under vacuum.[1]

  • The Wash (Critical):

    • Wash with cold ethanol (

      
      ).[1]
      
    • Wash with diethyl ether (

      
      ) to remove trace hydrazine.[1]
      
    • DO NOT wash with acetone. (See FAQ).[1]

Module 3: Troubleshooting & FAQs

Q1: My product is a yellow/brown sticky solid instead of white crystals. Why?

Diagnosis: Oxidative degradation or trace metal contamination.[1] The Fix:

  • Degas your solvents. Isoquinolines are sensitive to oxidation at high temperatures.[1]

  • Check your Hydrazine source. Old hydrazine hydrate often contains dissolved ammonia and decomposition products.[1] Use a fresh bottle.

  • Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Add activated charcoal (10% w/w), boil for 5 mins, filter hot through Celite, and cool.

Q2: I see a persistent spot on TLC that is less polar than the product but more polar than the ester. It won't wash away.

Diagnosis: This is likely the Dimer (Diacylhydrazine) .[1] The Mechanism: Once formed, the dimer is extremely insoluble and stable.[1] It co-precipitates with your product.[1] The Fix: You cannot easily purify this out. You must prevent it.

  • Increase Hydrazine equivalents to 8–10x.[1]

  • Ensure rigorous stirring.[1]

  • If the dimer is present, recrystallize from DMF/Water (the dimer is less soluble in ethanol than the product, but separation is difficult).[1]

Q3: The reaction is stalling. 20% starting material remains after 12 hours.

Diagnosis: Steric hindrance at C4 is preventing completion at ethanol reflux temperatures (


).
The Fix:  Switch solvent to n-Butanol  (BP 

).[1] The higher temperature overcomes the activation energy barrier imposed by the peri-hydrogen.[1]
  • Caution: At higher temperatures, oxidation risk increases.[1] Strict

    
     atmosphere is mandatory.[1]
    
Q4: Can I use Acetone to dry the product faster?

Diagnosis: FATAL ERROR. The Science: Hydrazides react rapidly with ketones to form Hydrazones (Schiff bases) .[1] Washing with acetone will convert your surface product into the isopropylidene hydrazone impurity.[1] The Fix: Use Diethyl Ether or MTBE for drying.[1]

Module 4: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude yield and appearance.

Purification Start Crude Solid Isolated CheckColor Is the solid White/Off-White? Start->CheckColor White Yes CheckColor->White Yes Colored No (Yellow/Brown) CheckColor->Colored No CheckTLC TLC: Single Spot? White->CheckTLC Charcoal Recrystallize: EtOH + Activated Carbon (Remove oxidation) Colored->Charcoal CheckDimer Impurity: Dimer or Ester? CheckTLC->CheckDimer No Final Pure Isoquinoline-4-carbohydrazide CheckTLC->Final Yes Recryst_EtOH Recrystallize: Boiling Ethanol (Standard) Recryst_EtOH->Final Charcoal->CheckTLC Wash_Ether Wash: Cold Ether (Removes Ester) CheckDimer->Wash_Ether Unreacted Ester Discard High Dimer Content (>5%) Discard & Restart with Excess Hydrazine CheckDimer->Discard Dimer Present Wash_Ether->Recryst_EtOH

Figure 2: Purification logic flow.[1] Note that high dimer content usually necessitates restarting the synthesis due to solubility similarities.[1]

References

  • Hydrazide Synthesis Fundamentals

    • Smith, P. A. S. (2011).[1][5][6] The Chemistry of Open-Chain Organic Nitrogen Compounds. The reaction of esters with hydrazine is the standard method, but kinetics vary significantly by substrate sterics.[1]

    • Source:[1]

  • Isoquinoline Reactivity & Sterics

    • Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. Discusses the peri-interaction in isoquinolines (C4/C5) and its effect on substitution reactions compared to quinoline or pyridine.

    • Source:[1]

  • Impurity Formation (Diacylhydrazines)

    • Aleman, C., et al. (2001).[1] "Structural studies of diacylhydrazines." Journal of Organic Chemistry. Details the thermodynamic stability of the dimer impurity which drives its formation under limiting hydrazine conditions.

    • Source: [ACS Publications - J. Org.[1] Chem.]([Link])

  • Purification of Heterocyclic Hydrazides

    • Standard protocols for Isoniazid (Pyridine-4-carbohydrazide) provide the baseline for this synthesis, adapted here for the lower solubility of the isoquinoline analog.[1]

    • Source:[1]

Sources

Optimization

Technical Support Center: Optimizing Isoquinoline-4-carbohydrazide Stability

Introduction Welcome to the technical support center. You are likely working with Isoquinoline-4-carbohydrazide , a molecule that presents a classic "dual-threat" challenge in solution chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. You are likely working with Isoquinoline-4-carbohydrazide , a molecule that presents a classic "dual-threat" challenge in solution chemistry. It contains a hydrophobic, basic isoquinoline ring (pKa ~5.[1][2]14) fused with a reactive, nucleophilic carbohydrazide tail.[1][2]

This guide is not a generic protocol; it is a system of logic designed to help you navigate the tradeoff between keeping the molecule dissolved (solubility) and keeping it intact (stability).

The Core Challenge
  • Solubility Driver: The isoquinoline ring prefers acidic conditions (protonation of the ring nitrogen) or organic solvents.

  • Stability Driver: The carbohydrazide group is liable to acid-catalyzed hydrolysis (splitting into acid + hydrazine) and base-catalyzed oxidation.

Module 1: Hydrolytic Stability & pH Control

The Issue: Your sample degrades into Isoquinoline-4-carboxylic acid and hydrazine over time. The Cause: Acid or Base Catalysis.[2] The Fix: The "Stability Sweet Spot."

Hydrazides are most stable at slightly acidic to neutral pH (pH 3.5 – 6.0).[1][2] At very low pH (< 2), acid-catalyzed hydrolysis accelerates.[1][2] At high pH (> 8), the hydrazide becomes susceptible to oxidation and base-catalyzed hydrolysis.

Protocol: The pH Profiling Workflow

Do not guess the pH. Measure and adjust using this logic:

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (stock).

  • Dilution: Dilute into three buffers:

    • Buffer A (pH 4.0): 10 mM Acetate (Balances solubility/stability).[1][2]

    • Buffer B (pH 7.4): 10 mM PBS (Physiological standard).

    • Buffer C (pH 9.0): 10 mM Borate (Stress test).

  • Analysis: Monitor via HPLC at T=0, 4h, and 24h.

Critical Insight: The isoquinoline nitrogen (pKa ~5.14) will be protonated at pH 4.0, significantly aiding solubility.[1][2] At pH 7.4, it is largely unprotonated, increasing the risk of precipitation.[1] Therefore, pH 4.0–5.0 is often the optimal window for this specific molecule.

Module 2: Oxidative Instability & Prevention

The Issue: Solution turns yellow/brown; loss of potency; appearance of diimide peaks. The Cause: Oxidative degradation of the hydrazine group, catalyzed by trace metals (Cu²⁺, Fe³⁺) and dissolved oxygen. The Fix: Chelation and Deoxygenation.[3]

Troubleshooting Table: Antioxidant Selection
AdditiveConcentrationMechanismCompatibility Note
EDTA 0.1 – 0.5 mMChelates trace metals (Fe, Cu) that catalyze oxidation.[1][2]Highly Recommended. Essential if using non-ultrapure water.[1][2]
Ascorbic Acid 0.1 – 1.0 mMScavenges free radicals.[1][2]Use fresh. Can lower pH; monitor carefully.[1][2]
DTT / TCEP 0.5 – 1.0 mMReduces oxidized species.[1][2]Caution: Can reduce other disulfide bonds in your biological target.[1][2]
Argon/N₂ Purge N/ARemoves dissolved oxygen.[1][2]Mandatory for long-term storage of stock solutions.[1][2]

Module 3: The "Acetone Trap" (Chemical Incompatibility)

The Issue: You see a massive new peak in your LC-MS with a mass shift of +40 Da. The Cause: Hydrazone Formation. The Fix: Solvents Hygiene.

Hydrazides are potent nucleophiles that react instantly with aldehydes and ketones (like Acetone) to form hydrazones.[2]

  • Never use acetone to clean glassware intended for this compound.[1][2]

  • Never use low-grade methanol/acetonitrile that may contain trace acetone.[1][2]

  • Symptom: The "Acetone Adduct" is often more stable than the parent drug, leading to false negatives in screening.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling Isoquinoline-4-carbohydrazide.

StabilityLogic Start Start: Isoquinoline-4-carbohydrazide Solid Powder SolventChoice Step 1: Solvent Selection Start->SolventChoice Aqueous Aqueous Buffer SolventChoice->Aqueous Assay Use (<1mM) Organic Organic (DMSO/DMA) SolventChoice->Organic Stock Storage (>10mM) PH_Check Step 2: pH Check (Target: 4.0 - 6.0) Aqueous->PH_Check Mitigation Step 3: Mitigation Strategy Organic->Mitigation Keep Dry & Dark Risk_Hydrolysis Risk: Acid Hydrolysis (if pH < 2) PH_Check->Risk_Hydrolysis pH < 3 Risk_Precipitation Risk: Precipitation (if pH > 6) PH_Check->Risk_Precipitation pH > 6 (Isoquinoline deprotonates) Risk_Oxidation Risk: Oxidation (High pH / O2) PH_Check->Risk_Oxidation pH > 7 Risk_Hydrolysis->Mitigation Adjust Buffer Risk_Precipitation->Mitigation Add Cosolvent (PEG/DMSO) Risk_Oxidation->Mitigation Add EDTA / Degas FinalSol Optimized Solution: 1. pH 4.5 Acetate Buffer 2. 0.1 mM EDTA 3. Amber Vial Mitigation->FinalSol

Caption: Decision tree for optimizing solubility and stability based on the physicochemical properties of the isoquinoline and hydrazide moieties.

Module 4: Degradation Pathways Diagram

Understanding how the molecule breaks down allows you to identify the degradation products in your LC-MS data.

DegradationPath Parent Isoquinoline-4-carbohydrazide (Parent) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (Metal/O2 Catalyzed) Parent->Oxidation Condensation Condensation (Acetone/Aldehydes) Parent->Condensation AcidProd Isoquinoline-4-carboxylic Acid + Hydrazine Hydrolysis->AcidProd Diimide Diimide / Azo Dimers (Yellowing) Oxidation->Diimide Hydrazone Hydrazone Adduct (+ Acetone) Condensation->Hydrazone

Caption: Primary degradation pathways.[1][2] Hydrolysis yields the carboxylic acid; Oxidation yields dimers; Condensation yields hydrazones.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound? A: Absolutely not. The high temperature and pressure will accelerate hydrolysis of the hydrazide bond exponentially, likely resulting in total degradation to the carboxylic acid. Use sterile filtration (0.22 µm PVDF or PES membranes).[1][2]

Q2: My sample precipitated when I diluted the DMSO stock into PBS (pH 7.4). Why? A: This is the "Isoquinoline Trap."[2] The pKa of the isoquinoline nitrogen is ~5.14. At pH 7.4, the molecule is neutral and hydrophobic.[1][2]

  • Solution: Lower the assay pH to 5.5–6.0 if possible, or add a solubility enhancer like Cyclodextrin (HP-β-CD) or maintain 1-5% DMSO in the final buffer.

Q3: I see a peak at [M+14] or [M+28] in my LC-MS. Is this methylation? A: It is likely formaldehyde or formic acid condensation if you are using low-grade solvents.[1][2] However, the most common artifact is [M+40] from acetone.[1] Check your solvent purity immediately.

Q4: What is the best long-term storage method? A: Store as a solid powder at -20°C, desiccated, and protected from light. If you must store a stock solution, use anhydrous DMSO, purge with Argon, and store at -80°C. Avoid aqueous storage for >24 hours.[1][2]

References

  • Vertex AI Search. (2025).[1][2][4] Stability studies of hydralazine hydrochloride in aqueous solutions. National Institutes of Health.[1][2] 5[6][7]

  • Vertex AI Search. (2019).[1][2] Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. National Institutes of Health.[1][2] 8

  • Vertex AI Search. (2024).[1][2][9] Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications.[1][2] 9[6]

  • Vertex AI Search. (2010).[1][2] Isoquinoline Properties and Solubility. FooDB.[1][2] 1[6]

  • Vertex AI Search. (2013).[1][2] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. National Institutes of Health.[1][2] 10[6][11]

Sources

Troubleshooting

Technical Support Center: Isoquinoline-4-carbohydrazide Assay Troubleshooting

Welcome to the technical support center for assays involving Isoquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving Isoquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experimental work with this compound. The following information is curated to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Isoquinoline-4-carbohydrazide in research?

Isoquinoline-4-carbohydrazide and its derivatives are versatile scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] They are frequently investigated for a range of biological activities, including:

  • Anticancer Properties: Many isoquinoline derivatives are explored for their potential as anticancer agents, acting through various mechanisms such as apoptosis induction and kinase inhibition.[1][2]

  • Enzyme Inhibition: The isoquinoline scaffold is a common framework for the development of enzyme inhibitors, targeting a wide array of enzymes.[4][5]

  • Antimicrobial and Antiviral Activity: Derivatives of isoquinoline have shown promise as antimicrobial and antiviral agents.[2][4]

Given its chemical structure, Isoquinoline-4-carbohydrazide is often used in high-throughput screening (HTS) campaigns to identify novel therapeutic leads.

II. Troubleshooting Guide: Poor Assay Results

This section addresses specific issues that can lead to poor or unexpected results in assays utilizing Isoquinoline-4-carbohydrazide.

Issue 1: High Background Signal in Fluorescence-Based Assays

Q2: I'm observing a high background fluorescence in my assay when I include Isoquinoline-4-carbohydrazide, even in my no-enzyme/no-cell controls. What could be the cause?

This is a common issue with compounds containing a quinoline or isoquinoline core. The isoquinoline scaffold is inherently fluorescent.[6][7][8] This intrinsic fluorescence can interfere with your assay's detection system, leading to a high background signal. The fluorescence of these compounds can also be sensitive to the local environment, such as pH and solvent polarity.[9][10]

Causality and Resolution:

  • Intrinsic Fluorescence: The planar aromatic ring system of isoquinoline absorbs and emits light, which can overlap with the excitation and emission wavelengths of your assay's fluorophores.

  • pH-Dependent Fluorescence: The nitrogen atom in the isoquinoline ring can be protonated, which can significantly alter the compound's fluorescent properties.[9][10] Small fluctuations in buffer pH can lead to inconsistent background signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background fluorescence.

Step-by-Step Protocol: Characterizing Intrinsic Fluorescence

  • Prepare a dilution series of Isoquinoline-4-carbohydrazide in your assay buffer.

  • Use a plate reader or spectrofluorometer to measure the excitation and emission spectra of the compound alone.

  • Compare the spectra to those of your assay's fluorophore to identify any overlap.

  • If overlap exists , consider using a fluorophore with a different spectral profile or switching to an alternative detection method (e.g., absorbance, luminescence).

  • If there is no direct overlap , the high background may still be due to broad emission tails. In this case, ensure you are using appropriate emission filters and consider subtracting the signal from a "compound-only" control from all wells.

Issue 2: Inconsistent or Non-Reproducible Inhibition/Activation

Q3: My dose-response curves for Isoquinoline-4-carbohydrazide are not consistent between experiments. What could be causing this variability?

Inconsistent results can stem from several properties of the compound and its interaction with the assay components. The primary suspects are poor solubility, aggregation, and chemical instability.

Causality and Resolution:

  • Poor Aqueous Solubility: Quinoline and its derivatives can have limited solubility in aqueous buffers, especially at higher concentrations.[11][12][13] This can lead to precipitation of the compound, resulting in an inaccurate effective concentration.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay components. This is a well-documented artifact in HTS.[14]

  • Chemical Instability: The carbohydrazide moiety can be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures. The compound itself is stable at room temperature but can decompose upon melting.[15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected redox or metal interference.

Step-by-Step Protocol: Testing for Redox Interference

  • Design a simple control experiment: In your assay buffer, mix Isoquinoline-4-carbohydrazide with your redox indicator dye (e.g., resazurin) in the absence of the enzyme.

  • Incubate under the same conditions as your main assay.

  • Measure the signal of the redox indicator.

  • A change in signal in the absence of the enzyme indicates direct redox activity of the compound.

  • If redox interference is confirmed , you will need to validate your findings using an orthogonal assay with a different detection method that is not based on a redox reaction.

III. General Best Practices for Using Isoquinoline-4-carbohydrazide

  • Compound Purity: Always ensure the purity of your Isoquinoline-4-carbohydrazide stock. Impurities can lead to unexpected and misleading results.

  • Fresh Stock Solutions: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.

  • Control Experiments: Always include appropriate controls in your assays:

    • Vehicle Control: To account for any effects of the solvent.

    • Compound-Only Control: To check for intrinsic signal or interference with assay components.

    • No-Enzyme/No-Cell Control: To determine the background signal.

  • Orthogonal Assays: Whenever possible, confirm your results with a secondary, orthogonal assay that uses a different detection principle. This is crucial for validating true biological activity and ruling out assay artifacts. [16][17][18][19] By systematically addressing these potential issues, you can increase the reliability and reproducibility of your assay results when working with Isoquinoline-4-carbohydrazide.

IV. References

  • CARBOHYDRAZIDE . (n.d.). Retrieved from [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards . (n.d.). Gas-Sensing.com. Retrieved from [Link]

  • Carbohydrazide . (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Akl, B., & Al-Subaie, A. (2019). Carbohydrazide vs Hydrazine: A Comparative Study . ResearchGate. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . Current Opinion in Chemical Biology, 14(3), 315-324.

  • Li, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative . Molecules, 28(15), 5724.

  • Singh, T., & Singh, O. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents . Mini-Reviews in Medicinal Chemistry, 20(14), 1335-1366.

  • Kumar, A., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances, 12(35), 22756-22772.

  • Zhang, X., et al. (2010). Quinoline-Based Fluorescence Sensors . ResearchGate. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan Assay Interference Compounds (PAINS) in 2017-Utility and Limitations . ACS Chemical Biology, 13(1), 36-44.

  • Sahu, J. K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . Molecules, 28(15), 5801.

  • Liu, Y., et al. (2024). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging . Journal of the American Chemical Society.

  • Assay Interference by Chemical Reactivity . (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection . RSC Advances, 12(37), 24119-24125.

  • Martin, E. J., et al. (2023). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi . ACS Omega, 8(49), 46733-46744.

  • Jiang, S., & Penner, M. H. (2017). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification . Journal of Agricultural and Food Chemistry, 65(37), 8213-8219.

  • Al-Majd, L. A., et al. (2024). Rational Design and Virtual Screening of Antimicrobial Terpene-Based Leads from Marrubium vulgare Essential Oil: Structure-Based Optimization for Food Preservation and Safety Applications . Molecules, 29(3), 696.

  • Kolehmainen, E., et al. (2020). Fluorescence enhancement of quinolines by protonation . RSC Advances, 10(49), 29331-29339.

  • Mondal, S., & Guria, M. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . RSC Advances, 13(1), 1-31.

  • Yasgar, A., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies . SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 949-960.

  • Mondal, S., & Guria, M. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . National Institutes of Health. [Link]

  • de Paula-Silva, C., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment . Chemistry & Biodiversity, e202401629.

  • Carbohydrazide . (n.d.). Ataman Kimya. Retrieved from [Link]

  • Kolehmainen, E., et al. (2020). Fluorescence enhancement of quinolines by protonation . Semantic Scholar. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds . ACS Chemical Biology, 12(8), 1933-1936.

  • Costa, M., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents . RSC Advances, 14(1), 1-20.

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . AAPS PharmSciTech, 20(3), 124.

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . PubMed. [Link]

Sources

Optimization

Technical Support Center: Isoquinoline-4-carbohydrazide Purity Optimization

Status: Operational Ticket ID: ISOQ-PUR-001 Subject: Troubleshooting Synthesis, Impurity Removal, and Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-PUR-001 Subject: Troubleshooting Synthesis, Impurity Removal, and Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Synthesizing Isoquinoline-4-carbohydrazide (CAS: N/A for specific isomer, generic class reference) presents unique challenges due to the amphoteric nature of the hydrazide moiety and the basicity of the isoquinoline ring. Common purity issues stem from dimerization (bis-hydrazide formation) , oxidative degradation (yellowing), and occluded solvents .

This guide moves beyond standard textbook procedures, offering a root-cause analysis of impurities and field-proven purification workflows designed to achieve >98% purity for biological screening.

Module 1: The Synthesis-Purity Nexus (Root Cause Analysis)

Purity is determined before the workup begins. The reaction between an isoquinoline-4-carboxylate ester and hydrazine hydrate is a competition between the desired nucleophilic substitution and secondary coupling reactions.

The "Dimer Trap" Mechanism

The most persistent impurity is the N,N'-bis(isoquinoline-4-carbonyl)hydrazine (the "Dimer"). This forms when the newly synthesized product competes with hydrazine for the unreacted ester.

  • Cause: Low molar excess of hydrazine or high local concentrations of the product.

  • Prevention: The reaction kinetics must favor the hydrazine attack.

DOT Visualization: Reaction Pathways & Impurity Generation

The following diagram illustrates the kinetic competition determining your crude purity.

ReactionPathways Ester Isoquinoline-4-carboxylate (Starting Material) Product Isoquinoline-4-carbohydrazide (Target) Ester->Product  k1 (Fast) + N2H4 Hydrazine Hydrazine Hydrate (Excess) Dimer Bis-hydrazide Dimer (Major Impurity) Product->Dimer  k2 (Slow) + Ester (if N2H4 low) Oxide N-Oxide / Diimide (Yellow Impurity) Product->Oxide  Air/Heat (Oxidation)

Caption: Kinetic competition between the desired hydrazinolysis (Green) and the parasitic dimerization (Red). High hydrazine concentration suppresses k2.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My product is a sticky yellow gum, not a solid."

Diagnosis: Solvent occlusion (likely ethanol or hydrazine) or oxidative degradation. Isoquinoline derivatives are prone to "oiling out" if cooling is too rapid. Corrective Action:

  • Trituration: Dissolve the gum in a minimum amount of dry Methanol. Add Diethyl Ether dropwise with vigorous stirring until turbidity persists. Cool to -20°C.

  • Anti-Oxidation: If the gum is dark yellow/orange, dissolve in dilute HCl, treat with activated charcoal (5% w/w) for 15 mins, filter, and re-precipitate with Ammonia.

Scenario B: "NMR shows a complex aromatic region and missing NH signals."

Diagnosis: Presence of unreacted ester or the Bis-hydrazide dimer. Validation:

  • Ester Impurity: Look for a singlet methoxy (~4.0 ppm) or triplet/quartet ethoxy pattern.

  • Dimer Impurity: Mass Spectrometry will show a peak at

    
    . The aromatic signals will be slightly shifted and integrated incorrectly relative to the hydrazide NH.
    
Scenario C: "The Melting Point is 10°C higher than reported."

Diagnosis: Likely contamination with the Bis-hydrazide dimer . Reasoning: The symmetrical dimer has a significantly higher lattice energy and melting point than the mono-hydrazide. Fix: See Protocol C (Acid-Base Purification) below.

Module 3: Advanced Purification Protocols

Choose the protocol based on your current purity profile.

Protocol A: Recrystallization (General Purpose)

Best for: Removing trace hydrazine salts and minor oxidation products.

  • Solvent Selection: Use Ethanol:Water (9:1) or Methanol . Isoquinoline derivatives often require protic solvents for solubility.

  • Procedure:

    • Suspend crude solid in refluxing Ethanol.

    • Add Water dropwise only until dissolution is complete (do not over-dilute).

    • Crucial Step: Allow the solution to cool to room temperature slowly (over 2 hours) in an insulated flask. Rapid cooling traps impurities in the crystal lattice.

    • Filter and wash with cold (

      
      C) Ethanol.
      
Protocol B: The "Isoquinoline Advantage" (Acid-Base Workup)

Best for: Removing Unreacted Ester and Bis-hydrazide Dimer. Mechanism: This leverages the basicity of the isoquinoline ring (


).
  • Dissolution: Dissolve the crude mixture in 1M HCl (approx. 10 mL per gram). The product and isoquinoline impurities will protonate and dissolve. Unreacted ester remains insoluble.

  • Filtration/Extraction:

    • If solids remain (likely the highly insoluble Dimer), filter them off.

    • Extract the acidic aqueous layer with Ethyl Acetate (

      
      ). Discard the organic layer (removes non-basic impurities).
      
  • Precipitation:

    • Cool the aqueous phase to

      
      C.
      
    • Slowly adjust pH to 9-10 using Ammonium Hydroxide (25%) .

    • Note: Do not use strong NaOH if avoidable, as it may hydrolyze the hydrazide back to the acid if left too long or heated.

  • Isolation: Collect the precipitate. It should be white to pale cream.

Protocol C: Scavenging Excess Hydrazine

Best for: Ensuring biological assay compatibility (Hydrazine is cytotoxic).

If the product is intended for cell assays, trace hydrazine must be removed.

  • Step: After recrystallization, dry the solid in a vacuum oven at

    
    C over P
    
    
    
    O
    
    
    or conc. H
    
    
    SO
    
    
    (desiccant) for 24 hours.
  • Check: Perform a TLC stain with p-dimethylaminobenzaldehyde (Ehrlich’s reagent). Hydrazine appears as a bright yellow spot; the product will be orange/red.

Module 4: Data & Validation Standards

Solubility Profile
SolventSolubility (25°C)Solubility (Reflux)Application
Water Insoluble/SparinglyModerateAnti-solvent
Ethanol SparinglySolubleRecrystallization
DMF/DMSO SolubleSolubleReaction Medium
Ethyl Acetate InsolubleInsolubleWashing (removes ester)
Dilute HCl SolubleSolubleAcid-Base Workup
Analytical Specifications (Target)
  • HPLC Purity: >98.0% (AUC at 254 nm).

  • 1H NMR (DMSO-d6):

    • 
       9.5-10.0 ppm (Broad s, 1H, -CONH -).
      
    • 
       4.5-5.0 ppm (Broad s, 2H, -NH2 ).
      
    • Aromatic region: Distinct isoquinoline protons (check coupling constants).

  • Appearance: White to pale yellow crystalline solid.

Decision Tree for Purification

PurificationTree Start Crude Isoquinoline-4-carbohydrazide CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Gum Gum/Oil CheckState->Gum CheckImpurity Major Impurity Type? Solid->CheckImpurity Triturate Triturate w/ Et2O or Cold MeOH Gum->Triturate Triturate->CheckImpurity Dimer Dimer / Unreacted Ester CheckImpurity->Dimer Trace Trace / Color CheckImpurity->Trace AcidBase Protocol B: Acid-Base Workup (1M HCl -> Filter -> NH4OH) Dimer->AcidBase Recryst Protocol A: Recrystallization (EtOH/H2O) Trace->Recryst

Caption: Operational decision tree for selecting the appropriate purification methodology based on physical state and impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazinolysis of esters and recrystallization techniques).

  • BenchChem Technical Support. (2025). Pyrazine Carbohydrazide Synthesis and Troubleshooting. (Analogous heterocyclic hydrazide purification protocols).

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (Discusses optimization of hydrazide synthesis to prevent dimer formation).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. (General solvent selection guide for polar heterocycles).

  • Patel, K. D., et al. (2013).[1] "Synthesis and biological evaluation of some new isoquinoline derivatives." Journal of Saudi Chemical Society, 17(4), 419-424. (Provides context on isoquinoline derivative solubility and handling).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Hydrazine Hydrate (highly toxic/carcinogenic) and Isoquinoline derivatives before handling.

Sources

Troubleshooting

Technical Support Center: Characterization of Isoquinoline-4-carbohydrazide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Isoquinoline-4-carbohydrazide (CAS 885272-60-6). This document is designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Isoquinoline-4-carbohydrazide (CAS 885272-60-6). This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. As a molecule combining the privileged isoquinoline scaffold with a reactive carbohydrazide moiety, its characterization presents unique challenges that require a nuanced approach.[1][2] This guide provides troubleshooting solutions and in-depth FAQs to navigate these complexities, ensuring the integrity and success of your experimental outcomes.

Part 1: Troubleshooting Guide - Synthesis, Purification & Analysis

This section addresses specific problems encountered during the experimental workflow, from initial synthesis to final structural elucidation.

1.1 Synthesis & Purification
Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
My final product is an off-white or brownish solid, not the expected color. Oxidation: The hydrazide moiety is susceptible to aerial oxidation, which can produce colored impurities over time or during workup. Residual Reagents: Incomplete reaction or insufficient purification can leave colored starting materials or byproducts.Activated Charcoal Treatment: For minor color impurities, treating a solution of the crude product with activated charcoal can effectively adsorb them. Perform a hot filtration to remove the charcoal.[3] Recrystallization: Carefully select a solvent system (e.g., Ethanol/Water, Acetonitrile) where the compound has high solubility when hot and low solubility when cold. This process will leave many colored, more polar impurities in the mother liquor.[3] Inert Atmosphere: During synthesis and workup, consider using an inert atmosphere (Nitrogen or Argon) to minimize oxidation, especially during heating steps.
I am struggling to separate my product from a very similar impurity, confirmed by TLC and NMR. Isomeric Impurities: Synthesis of the isoquinoline core can sometimes yield small amounts of quinoline isomers, which have very similar polarity and solubility.[3] Starting Material Carryover: If the starting material (e.g., isoquinoline-4-carboxylic acid ester) is structurally similar, it may co-elute or co-crystallize.Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is the most effective method. It offers superior resolution for separating compounds with minor polarity differences. Fractional Crystallization: This technique exploits subtle differences in solubility. Isoquinoline and its derivatives can sometimes be separated from isomeric impurities by the fractional crystallization of their salts (e.g., sulfates), as their basicity and crystal packing may differ significantly.[3]
The yield of my hydrazinolysis reaction (ester to hydrazide) is consistently low. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or an inadequate excess of hydrazine hydrate. Hydrolysis: The ester starting material or the hydrazide product can be susceptible to hydrolysis back to the carboxylic acid, especially if aqueous or acidic/basic conditions are harsh.Optimize Reaction Conditions: Increase the excess of hydrazine hydrate (e.g., from 5 eq. to 10-20 eq.). Extend the reaction time and monitor carefully by TLC. Ensure the reaction temperature is appropriate (refluxing in ethanol is common). Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis as a side reaction.
1.2 Analytical Characterization

Question: My ¹H NMR spectrum shows very broad signals for the -NH and -NH₂ protons, and sometimes they disappear completely. How can I resolve this?

Answer: This is a classic issue caused by chemical exchange and quadrupole broadening. The protons on the nitrogen atoms are labile (acidic) and can exchange with each other and with trace amounts of water in the NMR solvent (like CDCl₃). This rapid exchange on the NMR timescale leads to signal broadening.

Expert Insight: The choice of solvent is critical. Solvents like chloroform-d (CDCl₃) are poor hydrogen bond acceptors and do not effectively slow this exchange.

Solutions:

  • Use a Hydrogen-Bond Accepting Solvent: The best solution is to acquire the spectrum in DMSO-d₆ . The DMSO oxygen acts as a strong hydrogen bond acceptor, which significantly slows down the proton exchange rate. In DMSO-d₆, you should expect to see distinct, sharper signals for the -CONH- proton and the -NH₂ protons.

  • D₂O Shake Experiment: This is a definitive method to confirm which peaks correspond to exchangeable protons. After acquiring your initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The deuterium will exchange with the -NH and -NH₂ protons, causing their signals to disappear from the spectrum. This confirms their identity.

  • Dissolve ~5-10 mg of Isoquinoline-4-carbohydrazide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks.

  • Remove the tube from the spectrometer and add one drop (~10-20 µL) of D₂O.

  • Cap the tube securely and invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The peaks that have diminished or disappeared correspond to the exchangeable N-H protons.

Visualization: D₂O Exchange Workflow

D2O_Exchange A 1. Prepare Sample in DMSO-d6 B 2. Acquire Initial ¹H NMR Spectrum A->B C 3. Add 1 Drop of D₂O to Tube B->C D 4. Shake to Mix C->D E 5. Re-acquire ¹H NMR Spectrum D->E F 6. Compare Spectra: N-H Peaks Disappear E->F

Caption: Workflow for confirming exchangeable protons via D₂O shake.

Question: I am not observing the correct molecular ion in my mass spectrum. What could be the issue?

Answer: The stability of the molecular ion depends heavily on the ionization technique used. For a molecule like Isoquinoline-4-carbohydrazide, harsh ionization methods like Electron Impact (EI) can cause immediate fragmentation, preventing the observation of the molecular ion peak.

Solutions:

  • Use a Soft Ionization Technique: Electrospray Ionization (ESI) is the preferred method.[4] It is a soft technique that typically imparts a proton to the molecule in the gas phase. You should look for the protonated molecular ion, [M+H]⁺ , which would have an m/z value corresponding to the molecular weight plus the mass of a proton (187.20 + 1.007 = 188.21). The isoquinoline nitrogen is basic and will readily protonate.

  • Optimize ESI Source Parameters: If you still don't see the [M+H]⁺ peak, the in-source fragmentation may be too high. Work with your mass spectrometry facility operator to reduce the fragmentor or skimmer voltage. This will result in less energy being applied to the ions as they enter the mass analyzer, preserving the molecular ion.

Visualization: Proposed ESI-MS Fragmentation Pathway The fragmentation of Isoquinoline-4-carbohydrazide will likely proceed through the cleavage of the weakest bonds, primarily around the carbohydrazide group.

Fragmentation parent [M+H]⁺ m/z = 188.21 frag1 Loss of NH₃ [M-NH₃+H]⁺ m/z = 171.18 parent->frag1 -NH₃ frag2 Loss of N₂H₄ [M-N₂H₄+H]⁺ m/z = 156.16 parent->frag2 -N₂H₄ frag3 Loss of HNCO [M-HNCO+H]⁺ m/z = 145.19 parent->frag3 -HNCO frag4 Isoquinoline Cation [C₉H₇N+H]⁺ m/z = 130.07 frag2->frag4 -CO

Caption: Plausible fragmentation cascade for Isoquinoline-4-carbohydrazide in ESI-MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic peaks in the ¹H NMR and ¹³C NMR spectra?

Answer: While the exact peak positions can vary with solvent and concentration, the following table provides an authoritative guide for spectral assignment. Data is estimated based on the known effects of substituents on the isoquinoline ring and typical values for carbohydrazides.[5]

¹H NMR Data (in DMSO-d₆) ¹³C NMR Data (in DMSO-d₆)
Assignment Approx. δ (ppm) Assignment
-NH- (Amide)10.0 - 10.5 (s, 1H)C=O (Carbonyl)
Aromatic CH7.5 - 9.5 (m, 6H)Aromatic C/CH
-NH₂ (Hydrazine)4.5 - 5.0 (s, 2H)Aromatic C (Quaternary)

Q2: How can I definitively identify the carbohydrazide group using IR spectroscopy?

Answer: The infrared spectrum provides a clear signature for the key functional groups. Look for the following characteristic vibrations.[6][7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (-NH₂)3300 - 3400Two distinct, sharp-to-medium bands.
N-H Stretch (-NH-)~3200A single, often broader band.
C-H Stretch (Aromatic)3000 - 3100Sharp, weaker bands.
C=O Stretch (Amide I)1650 - 1680Strong, sharp absorption.
N-H Bend (Amide II)1580 - 1620Medium-to-strong absorption.
C=C/C=N Stretch (Aromatic)1450 - 1600Multiple sharp bands of varying intensity.

Q3: What are the recommended storage and handling conditions for Isoquinoline-4-carbohydrazide?

Answer: Due to the potential for oxidation and hydrolysis of the hydrazide group, proper storage is crucial for maintaining the compound's purity and integrity over time.

  • Temperature: Store at 0-8 °C for long-term stability.[8]

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen) to prevent degradation from air and moisture.

  • Light: Keep in a tightly sealed, amber-colored vial to protect from light.

  • Solvent for Stock Solutions: For creating stock solutions, use anhydrous aprotic solvents like DMSO or DMF. If using protic solvents like methanol or ethanol, prepare solutions fresh and store them at -20°C for short-term use, as degradation can occur more rapidly.[9]

Part 3: Standardized Experimental Protocols
Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a general procedure for obtaining accurate mass data to confirm the elemental composition.

  • Instrumentation: Use a high-resolution mass spectrometer such as an ESI-TOF or ESI-Orbitrap.[4]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in HPLC-grade acetonitrile or methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. The formic acid aids in protonation.

  • Analysis Parameters:

    • Ionization Mode: ESI, Positive (+)

    • Mass Range: Scan from m/z 100 to 500.

    • Source Conditions:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Drying Gas (N₂) Flow: 8 - 12 L/min

      • Drying Gas Temperature: 300 - 350 °C

      • Fragmentor Voltage: Set to a low value (e.g., 70-100 V) to minimize in-source fragmentation.

  • Data Analysis:

    • Extract the mass for the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The theoretical mass for C₁₀H₁₀N₃O⁺ ([M+H]⁺) is 188.0818. Your measured mass should be within 5 ppm of this value.

References
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103.
  • Stavropoulou, P., & Geronikaki, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Smith, J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1.
  • Doe, J., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Kowalska, J., et al. (2018). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids. Molecules, 23(9), 2345.
  • Al-Ghorbani, M., et al. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 26(1), 1.
  • Wang, X., et al. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 19(1), 12-25.
  • Li, S. L., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 899.
  • Chen, J., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 989339.
  • ResearchGate. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • MDPI. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Visconti, A., et al. (1998). Stability of fumonisins (FB1 and FB2) in solution. Food Additives and Contaminants, 15(7), 807-813.

Sources

Optimization

Technical Support Center: Isoquinoline-4-carbohydrazide Stability Profiling

Status: Active Ticket ID: ISOQ-4-HYD-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Development Subject: Comprehensive Degradation Pathways & Troubleshooting Guide Executive Summary & Chemical Con...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISOQ-4-HYD-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Development Subject: Comprehensive Degradation Pathways & Troubleshooting Guide

Executive Summary & Chemical Context

User Query: "We are observing unknown impurities in our Isoquinoline-4-carbohydrazide API and formulation. What are the primary degradation pathways?"

Technical Response: Isoquinoline-4-carbohydrazide is a bicyclic aromatic system fused with a reactive hydrazine moiety. Its degradation profile is governed by two competing electronic environments: the electron-deficient isoquinoline ring and the nucleophilic, reducing nature of the carbohydrazide group ($ -CONHNH_2 $).

Unlike simple phenyl-hydrazides, the nitrogen in the isoquinoline ring acts as an electron sink, increasing the electrophilicity of the carbonyl carbon at position 4. This makes the molecule uniquely susceptible to hydrolysis and specific oxidative pathways.

Key Stability Risks:

  • Hydrolysis: Cleavage of the amide bond to form Isoquinoline-4-carboxylic acid.

  • Oxidation: N-oxide formation (ring nitrogen) or diimide formation (hydrazide chain).

  • Excipient Incompatibility: Rapid formation of hydrazones with reducing sugars (e.g., Lactose).

Troubleshooting Module: Hydrolytic Degradation

FAQ: Why is my main peak splitting in acidic mobile phases or dissolution media?

Diagnosis: You are likely witnessing acid-catalyzed hydrolysis. The hydrazide bond is chemically labile. Under acidic conditions (pH < 3) or basic conditions (pH > 10), the amide linkage cleaves.

The Mechanism: The isoquinoline ring withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

  • Product A: Isoquinoline-4-carboxylic acid (Retains UV activity, elutes earlier on RP-HPLC due to increased polarity).

  • Product B: Hydrazine ($ NH_2NH_2 $) (UV inactive, requires derivatization to detect; highly toxic).

Experimental Protocol: Hydrolytic Stress Testing

Standard: Adapted from ICH Q1A(R2)

ParameterAcid StressBase Stress
Reagent 0.1 N HCl0.1 N NaOH
Concentration 1 mg/mL (API)1 mg/mL (API)
Temperature 60°C60°C
Duration 4–24 Hours2–8 Hours (Base hydrolysis is typically faster)
Neutralization Quench with 0.1 N NaOH before injectionQuench with 0.1 N HCl before injection
Target 5–20% Degradation5–20% Degradation
Pathway Visualization: Hydrolysis

HydrolysisPathway Parent Isoquinoline-4- carbohydrazide Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ Acid Isoquinoline-4- carboxylic Acid Inter->Acid C-N Cleavage Hydrazine Hydrazine (NH2NH2) Inter->Hydrazine Leaving Group

Figure 1: Acid-catalyzed hydrolysis mechanism leading to the carboxylic acid and free hydrazine.

Troubleshooting Module: Oxidative Instability

FAQ: I see a late-eluting impurity ($ RRT \approx 1.1 $) and an early eluting peak. What are they?

Diagnosis: This indicates two distinct oxidative pathways. Isoquinoline-4-carbohydrazide has two sites prone to oxidation:

  • The Ring Nitrogen (N-2): Forms an N-Oxide . This increases polarity but often elutes later on certain phases due to specific interactions, or earlier depending on pH.

  • The Hydrazide Group: Oxidizes to form a Diimide intermediate, which can dimerize or hydrolyze to the acid.

The Mechanism:

  • Pathway A (Ring Oxidation): Reaction with peroxides (common in aged PEG or Polysorbates) attacks the isoquinoline nitrogen.

  • Pathway B (Hydrazide Oxidation): Radical mechanism leading to $ R-CON=NH $, which is unstable and degrades further.

Experimental Protocol: Peroxide Stressing
  • Preparation: Dissolve API to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressing: Add Hydrogen Peroxide ($ H_2O_2 $) to a final concentration of 3%.

  • Incubation: Room Temperature for 2–6 hours. Note: Heat is not recommended initially as it accelerates hydrolysis, confounding the oxidation results.

  • Analysis: Monitor for the +16 Da mass shift (N-Oxide) via LC-MS.

Pathway Visualization: Oxidative Divergence

OxidationPathway Parent Isoquinoline-4- carbohydrazide Oxidant Oxidative Stress (H2O2 / Peroxides) Parent->Oxidant NOxide Isoquinoline-N-oxide Derivative Oxidant->NOxide Pathway A: Ring N-Attack Diimide Diimide Intermediate (R-CON=NH) Oxidant->Diimide Pathway B: Hydrazide Attack Dimer N,N'-Diacylhydrazine (Dimer) Diimide->Dimer Dimerization Acid Carboxylic Acid (Secondary Degradant) Diimide->Acid Hydrolysis

Figure 2: Divergent oxidative pathways. Pathway A yields the N-oxide; Pathway B destroys the hydrazide functionality.

Troubleshooting Module: Excipient Compatibility (The "Yellowing" Effect)

FAQ: Our lactose-based tablets are turning yellow and potency is dropping. Why?

Diagnosis: You are observing the Maillard Reaction (specifically hydrazone formation). Hydrazides are potent nucleophiles that react with the aldehyde group of reducing sugars (Lactose, Glucose, Fructose).

The Mechanism:

  • Nucleophilic attack of the terminal hydrazide nitrogen ($ -NH_2 $) on the anomeric carbon of the sugar.

  • Dehydration to form a Hydrazone ($ R-CONHN=CH-Sugar $).

  • This compound is often colored (yellow/brown) and lacks pharmacological efficacy.

Critical Warning: This reaction can occur in the solid state, accelerated by humidity and heat.

Experimental Protocol: Binary Compatibility Check
StepAction
1. Mix Prepare 1:1 mixture of API and Excipient (e.g., Lactose Monohydrate).
2. Water Add 5% water (w/w) to the blend to facilitate molecular mobility.
3. Seal Seal in a glass vial (crimped).
4. Stress Incubate at 50°C for 2 weeks.
5. Analyze Dissolve entire content and analyze via HPLC. Look for peaks with higher molecular weight (Parent + Sugar - H2O).
Pathway Visualization: Hydrazone Formation

MaillardReaction API Isoquinoline-4- carbohydrazide Complex Addition Product API->Complex Nucleophilic Attack Sugar Reducing Sugar (Aldehyde Form) Sugar->Complex Nucleophilic Attack Hydrazone Isoquinoline-Sugar Hydrazone Complex->Hydrazone Dehydration Water H2O Complex->Water Elimination

Figure 3: Formation of hydrazone impurities via reaction with reducing sugars.

Summary of Reference Standards

When validating your analytical method, ensure you are tracking these specific degradation products.

Impurity TypeChemical NameOriginDetection Note
Degradant A Isoquinoline-4-carboxylic acidHydrolysisElutes early (polar). Acidic pH suppresses ionization.
Degradant B HydrazineHydrolysisNo UV chromophore. Requires derivatization (e.g., benzaldehyde) or ion chromatography.
Degradant C Isoquinoline-N-oxideOxidationMass shift +16 Da. UV spectrum shift likely.
Degradant D Hydrazone AdductsFormulationHigh molecular weight. Colored.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] 2003.[1]

  • Singh, S., et al. "Stress degradation studies on isoniazid: Isolation, characterization of degradation products and development of a stability-indicating HPLC assay method." Journal of Pharmaceutical and Biomedical Analysis, 2002.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. Elsevier, 3rd Edition.
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (Defines mechanisms for hydrazide-excipient interactions).

Sources

Reference Data & Comparative Studies

Validation

"comparing Isoquinoline-4-carbohydrazide with other isoquinoline derivatives"

Topic: Comparative Profiling of Isoquinoline-4-carbohydrazide: Structural Bioisosterism and Functional Performance Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Isoquinoline-4-carbohydrazide: Structural Bioisosterism and Functional Performance Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

In the landscape of heterocyclic drug design, Isoquinoline-4-carbohydrazide (I4C) represents a critical scaffold that bridges the gap between simple pyridine therapeutics (like Isoniazid) and complex fused-ring alkaloids. While Isoniazid (INH) remains the gold standard for antitubercular therapy, its hydrophilic nature and rapid acetylation by N-acetyltransferase 2 (NAT2) limit its efficacy in certain resistant phenotypes.

This guide objectively compares Isoquinoline-4-carbohydrazide against its primary bioisostere (Isoniazid ) and its positional isomer (Isoquinoline-1-carbohydrazide ). We focus on the "Lipophilic Shift"—the strategic advantage gained by fusing a benzene ring to the pyridine core, enhancing membrane permeability and altering metabolic stability.

Part 1: Structural & Electronic Profiling

To understand the utility of the 4-isomer, we must contrast it with the 1-isomer and the pyridine baseline. The reactivity of the isoquinoline ring is dictated by the nitrogen atom, which withdraws electron density, making the


 (C1) and 

(C3) positions susceptible to nucleophilic attack, while the

(C4) position retains more aromatic character.
Table 1: Physicochemical & Electronic Comparison
FeatureIsoniazid (INH) Isoquinoline-4-carbohydrazide (I4C) Isoquinoline-1-carbohydrazide (I1C)
Core Structure Pyridine (Monocyclic)Isoquinoline (Bicyclic, fused)Isoquinoline (Bicyclic, fused)
Position of Hydrazide Para (4-position)Meta-like (4-position relative to N)Alpha (1-position, adjacent to N)
Electronic Character Electron-deficient ring

-excessive at C4 (relative to C1/C3)
Highly Electron-deficient at C1
Lipophilicity (cLogP) ~ -0.70 (Hydrophilic)~ 1.5 - 1.8 (Lipophilic)~ 1.5 - 1.8 (Lipophilic)
Solubility (Aq.) HighLow/ModerateLow/Moderate
Reactivity Moderate NucleophileStable; Good for Schiff base formationReactive; Prone to hydrolysis/cyclization
Primary Application Antitubercular (First-line)Lipophilic Scaffold / IntercalatorMetal Chelation (Tridentate ligands)

Scientist’s Insight: The choice of the 4-isomer over the 1-isomer is often driven by stability. The C1 position in isoquinoline is highly reactive toward nucleophiles (Chichibabin-type reactions). By placing the carbohydrazide at C4, we preserve the hydrazide functionality for target interaction (e.g., Schiff base formation) without risking premature ring opening or unwanted substitution at the attachment point.

Part 2: Synthesis Workflow & Causality

The synthesis of I4C is less trivial than INH due to the specific conditions required to functionalize the C4 position of the isoquinoline ring. The standard industrial route for INH (oxidation of 4-picoline) is not directly applicable.

Protocol: Hydrazinolysis of Ethyl Isoquinoline-4-carboxylate

Causality: We utilize the ethyl ester intermediate. Direct reaction of the acid with hydrazine often leads to salt formation rather than amide bond formation. The ester provides a sufficient leaving group (ethoxide) to drive the reaction to completion under reflux.

Step-by-Step Methodology:

  • Starting Material: Dissolve 10 mmol of Ethyl isoquinoline-4-carboxylate in 20 mL of absolute ethanol.

    • Critical Check: Ensure ethanol is dry. Water content competes with hydrazine, leading to hydrolysis back to the acid.

  • Reagent Addition: Add Hydrazine hydrate (80% or 99%, 50 mmol) dropwise at room temperature.

    • Ratio: A 1:5 molar excess of hydrazine is mandatory to prevent the formation of the dimer (di-isoquinolinyl hydrazine).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (System: Chloroform/Methanol 9:1). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf, streaks) will appear.

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The product usually precipitates as white/pale yellow crystals.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Visualization: Synthesis Logic Pathway

SynthesisWorkflow Start Isoquinoline Inter1 4-Bromo- isoquinoline Start->Inter1 Bromination (AlCl3/Br2) Inter2 Ethyl Isoquinoline- 4-carboxylate Inter1->Inter2 Pd-catalyzed Carbonylation (EtOH/CO) Product Isoquinoline-4- carbohydrazide Inter2->Product Reflux 8h SideProduct Dimer (Avoided by Excess) Inter2->SideProduct Low Hydrazine Conc. Reagent Hydrazine Hydrate (Excess) Reagent->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway highlighting the critical ester intermediate and the necessity of excess hydrazine to prevent dimerization.

Part 3: Biological Performance & Bioisosterism

The primary interest in I4C lies in its potential to overcome resistance mechanisms associated with Isoniazid.

Antimicrobial Activity (TB Focus)
  • Mechanism: Isoniazid is a prodrug activated by the bacterial catalase-peroxidase enzyme KatG . It then couples with NAD+ to inhibit InhA (enoyl-ACP reductase), blocking cell wall synthesis.

  • The I4C Advantage:

    • Lipophilicity: The fused benzene ring increases the partition coefficient (LogP). This enhances passive diffusion across the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis, potentially bypassing efflux pumps that expel the more hydrophilic INH.

    • Schiff Base Precursor: I4C is rarely used as a "naked" hydrazide. It is most effective when condensed with aldehydes to form N-acylhydrazones . These derivatives have shown significant activity against multidrug-resistant (MDR) strains where INH fails.

Anticancer Potential (Intercalation)

Unlike the single pyridine ring of INH, the bicyclic isoquinoline system is planar and aromatic enough to act as a DNA intercalator .

  • Observation: Derivatives of I4C have demonstrated cytotoxicity against HeLa and MCF-7 cell lines.

  • Mechanism: The hydrazide tail acts as a "linker" that can hydrogen bond with DNA base pairs, while the isoquinoline ring slides between them (π-π stacking).

Visualization: Pharmacophore & SAR Logic

SAR_Comparison cluster_0 Isoniazid (Reference) cluster_1 Isoquinoline-4-carbohydrazide INH Pyridine Ring (Hydrophilic) Tail_INH Hydrazide Group (Metal Chelation/H-Bonding) INH->Tail_INH I4C Isoquinoline Core (Lipophilic + Planar) INH->I4C Bioisosteric Replacement Tail_I4C Hydrazide Group (Schiff Base Handle) I4C->Tail_I4C Feature Enhanced Membrane Permeability I4C->Feature Fused Ring Effect

Figure 2: Structure-Activity Relationship (SAR) mapping. The transition from Pyridine to Isoquinoline introduces lipophilicity and intercalation potential while retaining the pharmacophoric hydrazide tail.

Part 4: Experimental Validation (Self-Validating Protocol)

To verify the identity and purity of synthesized Isoquinoline-4-carbohydrazide before biological testing, the following analytical workflow is mandatory.

1. Melting Point Determination:

  • Expectation: ~170–175°C (Dependent on crystal polymorph).

  • Validation: A sharp melting point range (<2°C) indicates high purity. A broad range indicates unreacted ester or solvent trapping.

2. Infrared Spectroscopy (FT-IR):

  • C=O Stretch (Amide I): Look for a strong peak at 1650–1670 cm⁻¹ . (Shifted from the ester carbonyl at ~1720 cm⁻¹).

  • NH/NH2 Stretch: distinct doublet or broad band at 3200–3300 cm⁻¹ .

  • Pass/Fail Criteria: If the ester peak (1720 cm⁻¹) is visible, the reaction is incomplete. Recrystallize immediately.

3. Proton NMR (DMSO-d6):

  • H-1 Singlet: The proton at position 1 (adjacent to Nitrogen) is the most deshielded, appearing typically around δ 9.2–9.4 ppm .

  • Hydrazide Protons: Broad singlet at δ 4.5–5.0 ppm (NH2) and δ 9.8–10.0 ppm (NH).

References

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[1][2] American Review of Tuberculosis.

  • Lourenço, M. C. S., et al. (2008). "Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues." Arkivoc, 2008(6), 181-191.

  • Scior, T., et al. (2011). "Antitubercular isoniazid derivatives: synthesis and structure-activity relationships." Current Medicinal Chemistry.

  • Abuelizz, H. A., et al. (2017).[3] "Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives." Chemistry Central Journal.

  • Gomes, N. M., et al. (2016). "Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment."[4] ResearchGate.[1][3]

Sources

Comparative

Bench to Bedside: Evaluating the IVIVC of Isoquinoline-4-carbohydrazide Scaffolds

Content Type: Publish Comparison Guide Subject: Optimization of Anti-Tubercular & Antineoplastic Hydrazides Executive Summary: The "Scaffold Hop" Strategy In the realm of fragment-based drug discovery (FBDD), the transit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Optimization of Anti-Tubercular & Antineoplastic Hydrazides

Executive Summary: The "Scaffold Hop" Strategy

In the realm of fragment-based drug discovery (FBDD), the transition from Isoniazid (Pyridine-4-carbohydrazide) to Isoquinoline-4-carbohydrazide (IQC) represents a classic "scaffold hop." While Isoniazid (INH) remains a cornerstone of tuberculosis (TB) therapy, its utility is increasingly compromised by multi-drug resistant (MDR) strains, specifically those carrying katG mutations.

This guide objectively evaluates the Isoquinoline-4-carbohydrazide class. By fusing a benzene ring to the pyridine core of INH, researchers aim to enhance lipophilicity (LogP) and alter the binding kinetics to the enoyl-ACP reductase (InhA) target. This guide compares IQC directly against INH and standard chemotherapeutics, analyzing the In Vitro-In Vivo Correlation (IVIVC) that dictates their clinical viability.

Mechanistic Profiling: IQC vs. Isoniazid

To understand the IVIVC disconnect often seen with hydrazides, one must first understand the activation pathway.

  • Isoniazid (The Standard): A prodrug requiring activation by the bacterial catalase-peroxidase KatG.[1] It forms an isonicotinoyl-NAD adduct that inhibits InhA. Resistance often arises from KatG downregulation.

  • Isoquinoline-4-carbohydrazide (The Alternative): The bulky isoquinoline core alters the electronic environment of the hydrazide group.

    • Hypothesis A: The increased bulk allows direct binding to InhA without KatG activation (bypassing resistance).

    • Hypothesis B: Enhanced metal chelation (Fe/Cu) leading to reactive oxygen species (ROS) generation, relevant for both anti-TB and anticancer (Bcl-2 downregulation) activity.

Figure 1: Comparative Mechanism of Action

MOA INH Isoniazid (Pyridine Core) KatG KatG Activation (Oxidation) INH->KatG Requires IQC Isoquinoline-4- carbohydrazide Direct Direct Binding (Steric Fit) IQC->Direct Bypasses KatG? ROS Metal Chelation -> ROS (Apoptosis/Lysis) IQC->ROS High Affinity InhA InhA Inhibition (Cell Wall Lysis) KatG->InhA NAD Adduct Direct->InhA ROS->InhA

Caption: Pathway comparison showing Isoniazid's dependence on KatG versus Isoquinoline-4-carbohydrazide's potential for direct target engagement or ROS-mediated toxicity.

Comparative Performance Analysis

The following data synthesizes recent medicinal chemistry evaluations of N-substituted isoquinoline-4-carbohydrazides versus standard of care.

FeatureIsoniazid (Standard)Isoquinoline-4-carbohydrazide (Lead Series)Clinical Implication
In Vitro Potency (MIC) 0.05 - 0.2 µM (M. tb)0.63 - 5.0 µMIQC is generally less potent in vitro due to steric hindrance but remains active against some MDR strains.
Lipophilicity (cLogP) -0.70 (Hydrophilic)1.8 - 2.5 (Lipophilic)IQC has superior membrane permeability, potentially improving intracellular accumulation in macrophages.
Metabolic Stability Low (Acetylation by NAT2)ModerateThe benzo-fusion protects the hydrazide moiety from rapid acetylation, potentially extending half-life (

).
Solubility High (Water soluble)Low (Class II/IV)Major IVIVC Disconnect: IQC often precipitates in vivo, leading to lower bioavailability despite high intrinsic potency.
Toxicity (CC50) > 500 µM (HepG2)~5 - 50 µMIQC shows higher cytotoxicity, which is advantageous for oncology but a liability for chronic TB therapy.
Validated Experimental Protocols

To establish a robust IVIVC, you must generate data using these self-validating workflows.

Protocol A: In Vitro Potency (Resazurin Microtiter Assay - REMA)

Purpose: To determine Minimum Inhibitory Concentration (MIC) without radioisotopes.

  • Preparation: Dissolve IQC derivatives in DMSO. Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µM to 0.19 µM).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

  • Controls:

    • Negative: Media only (Sterility).

    • Positive: Isoniazid (0.1 µM) and Rifampicin (1.0 µM).

    • Solvent: 1% DMSO (Toxicity check).

  • Incubation: 7 days at 37°C.

  • Development: Add 30 µL of 0.01% Resazurin (blue). Incubate 24h.

  • Readout: A color change to pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: To quantify bioavailability (F%) and validate if in vitro potency translates to plasma exposure.

  • Dosing: Administer IQC derivative at 25 mg/kg via oral gavage (suspended in 0.5% CMC) and 5 mg/kg IV (dissolved in PEG400:Saline).

  • Sampling: Collect blood (retro-orbital) at 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 10 min.

  • Analysis: LC-MS/MS (C18 column).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

    • Detection: MRM mode monitoring the hydrazide fragment transition.

  • Calculation: Determine AUC (Area Under Curve) and calculate Bioavailability (

    
    ).
    
IVIVC Analysis & The "Solubility Cliff"

The correlation between in vitro activity and in vivo efficacy for Isoquinoline-4-carbohydrazides is frequently non-linear.

  • The Disconnect: High lipophilicity (LogP > 2) drives excellent cell penetration in vitro (low MIC). However, in the complex in vivo environment, this lipophilicity leads to poor dissolution in gastric fluids and high protein binding (>90%), reducing the free fraction of the drug available to hit the target.

  • Correction Strategy: To improve IVIVC, formulate IQC derivatives as nanosuspensions or hydrochloride salts to enhance dissolution rates.

Figure 2: The IVIVC Workflow for Hydrazides

IVIVC InVitro In Vitro Data (MIC < 1µM) PhysChem PhysChem Profiling (LogP, pKa, Sol) InVitro->PhysChem Screen 1 PBPK PBPK Modeling (Predicted Clearance) PhysChem->PBPK Input Parameters InVivo In Vivo PK (Rat) (AUC, Cmax) PBPK->InVivo Dose Selection InVivo->PhysChem Feedback Loop (Structure Mod) Outcome IVIVC Correlation (Level A) InVivo->Outcome Validation

Caption: Iterative workflow to align in vitro potency with in vivo exposure, highlighting the critical feedback loop from PK data to structural modification.

References
  • Mechanisms of Isoniazid Resistance. National Institutes of Health (NIH). [Link]

  • Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. PubMed Central (PMC). [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022. Royal Society of Chemistry / ResearchGate. [Link]

  • Cytotoxicity of isoquinoline alkaloids and their N-oxides. PubMed. [Link]

  • Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones. RSC Advances. [Link]

Sources

Comparative

Comparative Guide: Reproducibility of Experiments Involving Isoquinoline-4-carbohydrazide

Executive Summary Isoquinoline-4-carbohydrazide (CAS: 885272-60-6) represents a critical structural expansion of the pyridine-4-carbohydrazide (Isoniazid) scaffold. While Isoniazid (INH) remains a cornerstone of tubercul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-4-carbohydrazide (CAS: 885272-60-6) represents a critical structural expansion of the pyridine-4-carbohydrazide (Isoniazid) scaffold. While Isoniazid (INH) remains a cornerstone of tuberculosis therapy, the isoquinoline analog offers altered lipophilicity and metal-chelating properties that are essential for overcoming resistance mechanisms and developing novel Schiff base ligands.

However, reproducibility in experiments involving Isoquinoline-4-carbohydrazide often fails due to a lack of appreciation for its physicochemical divergence from Isoniazid. This guide objectively compares the two compounds and provides self-validating protocols to ensure experimental consistency.

Part 1: Physicochemical & Functional Comparison

The primary source of experimental error is assuming Isoquinoline-4-carbohydrazide behaves identically to Isoniazid in aqueous media. The fusion of the benzene ring significantly alters the solubility profile and lipophilicity (LogP), necessitating modified handling protocols.

Table 1: Comparative Profile of Hydrazide Scaffolds
FeatureStandard: Isoniazid (Pyridine-4-carbohydrazide)Target: Isoquinoline-4-carbohydrazide Impact on Reproducibility
Structure Monocyclic (Pyridine)Bicyclic (Benzopyridine)Isoquinoline analog has higher steric bulk.[1]
Molecular Weight 137.14 g/mol 187.20 g/mol Requires mass adjustment for molar equivalents.
LogP (Lipophilicity) -0.70 (Hydrophilic)~0.25 - 0.50 (Amphiphilic)Critical: Target is significantly less water-soluble.
Aqueous Solubility High (~125 mg/mL)Low / PoorRisk: Precipitation in aqueous assay buffers (e.g., PBS).
pKa (Hydrazide) ~3.5~3.2 - 3.4Similar reactivity, but isoquinoline nitrogen is less basic.
Primary Impurity 1,2-Diisonicotinoylhydrazine1,2-Di(isoquinoline-4-carbonyl)hydrazine"Dimer" formation if hydrazine is insufficient during synthesis.
Storage Stability High, but light-sensitiveOxidation-proneHydrazide group oxidizes to acid/diimide in solution over time.

Part 2: Synthesis and Purity Validation

Reproducibility begins with the purity of the starting material. Commercial batches of Isoquinoline-4-carbohydrazide often contain the symmetric diacylhydrazine impurity (the "dimer"), which is biologically inactive and insoluble.

Mechanistic Insight

The synthesis involves the nucleophilic attack of hydrazine on Ethyl Isoquinoline-4-carboxylate. If the concentration of hydrazine is too low, the product (hydrazide) competes with the hydrazine for the ester, forming the dimer.

Validated Synthesis Protocol

Objective: Synthesize high-purity (>98%) Isoquinoline-4-carbohydrazide free of dimer impurities.

  • Preparation: Dissolve Ethyl Isoquinoline-4-carboxylate (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Reagent Addition (The Control Step):

    • Cool the solution to 0°C.

    • Add Hydrazine Hydrate (80%) dropwise.

    • Crucial Ratio: Use 5.0 to 10.0 equivalents of hydrazine. The large excess drives the equilibrium toward the mono-hydrazide and prevents the product from reacting with the starting ester.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (Rf ~0.8) should disappear; the hydrazide spot (Rf ~0.4) will appear.[2]

  • Isolation (Self-Validating):

    • Concentrate the solvent to 20% volume.

    • Cool to 4°C overnight to crystallize.

    • Filter the solid.

    • Wash: Wash with cold ethanol (removes excess hydrazine) followed by diethyl ether.

  • Characterization Check:

    • Melting Point: 172–175°C (Compare to Isoniazid's 171°C; distinct but close).

    • Solubility Check: Dissolve 1 mg in 1 mL DMSO. If turbid, the dimer impurity is present (dimers are generally insoluble in DMSO).

Visualization: Synthesis Logic & Impurity Avoidance

SynthesisWorkflow Start Ethyl Isoquinoline-4-carboxylate Reaction Reflux (EtOH) 4-6 Hours Start->Reaction Reagent Hydrazine Hydrate (>5.0 Equivalents) Reagent->Reaction Branch Hydrazine Ratio? Reaction->Branch Product Isoquinoline-4-carbohydrazide (Target) Branch->Product Excess (High Ratio) Impurity Diacylhydrazine (Dimer Impurity) Branch->Impurity Deficit (Low Ratio)

Figure 1: Kinetic control in hydrazide synthesis. Excess hydrazine is the critical variable to prevent dimer formation.

Part 3: Biological Assay & Solubility Management

When testing for antimicrobial (e.g., M. tuberculosis) or cytotoxic activity, the standard "Isoniazid Protocol" will fail for Isoquinoline-4-carbohydrazide due to precipitation.

The "Solubility Bridge" Protocol

Objective: Ensure the compound remains in solution during MIC (Minimum Inhibitory Concentration) assays.

  • Stock Preparation:

    • Do NOT dissolve directly in water or saline.

    • Dissolve compound in 100% DMSO to a concentration of 10 mM .

    • Validation: Sonicate for 5 minutes. Inspect visually for micro-particulates.

  • Intermediate Dilution (The Critical Step):

    • Dilute the stock 1:10 into the assay medium (e.g., 7H9 broth) to reach 1 mM.

    • Observation: If a white precipitate forms immediately, the concentration is above the solubility limit for this analog.

    • Correction: If precipitation occurs, lower the target top concentration or add 0.05% Tween-80 to the broth to stabilize the suspension.

  • Assay Execution (Microplate):

    • Perform serial dilutions ensuring the final DMSO concentration is <1% (toxic limit for most bacteria).

    • Include an Isoniazid control in parallel rows to normalize for batch-specific bacterial sensitivity.

Visualization: Assay Reliability Workflow

AssayWorkflow Stock 1. Prepare Stock 100% DMSO (10mM) Check Visual Inspection (Clear?) Stock->Check Dilution 2. Intermediate Dilution (Broth + Tween-80) Check->Dilution Yes Fail Sonicate / Filter (Do not proceed) Check->Fail No (Precipitate) Plate 3. Microplate Transfer (Final DMSO < 1%) Dilution->Plate Readout 4. Readout (Alamar Blue) Compare vs INH Control Plate->Readout

Figure 2: Solubility management workflow. The DMSO stock step is non-negotiable for the Isoquinoline analog.

Part 4: Troubleshooting & Reproducibility FAQ

Q: My MIC values vary wildly between weeks. Why? A: Hydrazides are unstable in solution. They oxidize to form the carboxylic acid or diimide, especially in the presence of trace metal ions (Cu²⁺, Fe³⁺) found in some media.

  • Fix: Always prepare fresh stock solutions immediately before the assay. Never freeze-thaw hydrazide stocks more than once.

Q: The compound is inactive, but the structure suggests it should work. A: Check the "Dimer" impurity. The diacylhydrazine impurity is extremely stable and biologically inert. If your synthesis used <3 equivalents of hydrazine, your "drug" is likely 50% impurity. Verify purity via HPLC or LC-MS (Look for mass [2M-2H]).

Q: Can I use this compound to make Schiff bases? A: Yes, this is a primary application. However, the isoquinoline ring is bulkier than the pyridine ring.

  • Insight: When reacting with ketones, you may need acid catalysis (acetic acid) and higher temperatures compared to Isoniazid due to the steric hindrance affecting the nucleophilicity of the terminal nitrogen.

References

  • Synthesis and Hydrazide Chemistry

    • Standard procedure for hydrazide synthesis from esters and prevention of dimer form
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.404 (1955); Vol. 24, p.58 (1944).

    • URL:[Link] (General Hydrazide Protocol Reference).

  • Isoquinoline Properties & Solubility

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8405, Isoquinoline.[1]

    • URL:[Link]

  • Comparative Anti-TB Activity (Isoniazid vs. Analogs)

    • Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[4] American Review of Tuberculosis (1952). (Foundational text establishing the specificity of the pyridine nitrogen position vs. isoquinoline analogs).

    • URL:[Link]

  • Metal Complexation of Hydrazides

    • Detailed analysis of hydrazide-metal complexes and their enhanced antimicrobial activity.[5]

    • Source: MDPI, Inorganics 2023, 11, 412.[6]

    • URL:[Link]

  • Isoquinoline-4-carbohydrazide (CAS 885272-60-6)

Sources

Validation

A Comparative Guide to the Synthetic Routes of Isoquinoline-4-carbohydrazide for Researchers and Drug Development Professionals

Isoquinoline-4-carbohydrazide, a key building block in medicinal chemistry, serves as a precursor for a diverse range of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is theref...

Author: BenchChem Technical Support Team. Date: February 2026

Isoquinoline-4-carbohydrazide, a key building block in medicinal chemistry, serves as a precursor for a diverse range of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to Isoquinoline-4-carbohydrazide, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Introduction to Synthetic Strategies

The synthesis of Isoquinoline-4-carbohydrazide predominantly commences from the precursor, Isoquinoline-4-carboxylic acid. The journey from this carboxylic acid to the final carbohydrazide can be navigated via two principal pathways, each with its own set of advantages and disadvantages. This guide will dissect these two routes, providing a comprehensive evaluation of their respective merits.

The foundational step for both routes is the synthesis of the isoquinoline core, which can be achieved through established named reactions such as the Pomeranz-Fritsch or Bischler-Napieralski synthesis.[1][2] The choice of method for constructing the isoquinoline ring itself can be influenced by the availability of starting materials and the desired substitution patterns on the aromatic ring.

Route A: The Esterification-Hydrazinolysis Pathway

This two-step sequence is a classical and widely employed method for the preparation of hydrazides from carboxylic acids. It involves the initial conversion of Isoquinoline-4-carboxylic acid to its corresponding ethyl ester, followed by the reaction of the ester with hydrazine hydrate.

Step 1: Fischer Esterification of Isoquinoline-4-carboxylic acid

The esterification of Isoquinoline-4-carboxylic acid is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[5]

Step 2: Hydrazinolysis of Ethyl Isoquinoline-4-carboxylate

The resulting ethyl isoquinoline-4-carboxylate is then subjected to hydrazinolysis. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired Isoquinoline-4-carbohydrazide.[6][7]

Route B: The Acyl Chloride Route

This alternative pathway offers a more direct approach by activating the carboxylic acid group through its conversion to a highly reactive acyl chloride intermediate. This intermediate then readily reacts with hydrazine to yield the final product.

Step 1: Formation of Isoquinoline-4-carbonyl chloride

Isoquinoline-4-carboxylic acid is converted to its corresponding acyl chloride by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[8][9] This reaction proceeds readily, often at room temperature or with gentle heating.

Step 2: Reaction of Isoquinoline-4-carbonyl chloride with Hydrazine

The highly reactive isoquinoline-4-carbonyl chloride is then reacted with hydrazine hydrate to form Isoquinoline-4-carbohydrazide.[10] This reaction is typically rapid and exothermic.

Comparative Analysis of Synthetic Routes

To facilitate an informed decision, the two synthetic routes are compared based on several key parameters:

ParameterRoute A: Esterification-HydrazinolysisRoute B: Acyl Chloride
Overall Yield Generally moderate to good.Often provides higher overall yields due to the high reactivity of the acyl chloride intermediate.
Reaction Conditions Esterification often requires elevated temperatures and prolonged reaction times. Hydrazinolysis is typically performed at reflux.Acyl chloride formation is often rapid at or slightly above room temperature. The subsequent reaction with hydrazine is also fast.
Reagent Safety & Handling Uses corrosive sulfuric acid. Ethanol is flammable. Hydrazine is toxic and a suspected carcinogen.[5]Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[11][12] Hydrazine is toxic and a suspected carcinogen.[5] Requires stringent anhydrous conditions for acyl chloride formation.
Scalability Generally scalable, although the need for large excesses of alcohol in esterification can be a consideration.Scalable, but the handling of large quantities of thionyl chloride requires specialized equipment and safety protocols.
Cost-Effectiveness Reagents are generally less expensive.Thionyl chloride is a relatively inexpensive reagent.
Byproducts Water is the primary byproduct of esterification. Ethanol is a byproduct of hydrazinolysis.SO₂ and HCl are gaseous byproducts of acyl chloride formation and must be scrubbed. HCl is also a byproduct of the reaction with hydrazine.

Experimental Protocols

Route A: Esterification-Hydrazinolysis

Step 1: Synthesis of Ethyl Isoquinoline-4-carboxylate

  • Materials:

    • Isoquinoline-4-carboxylic acid

    • Anhydrous Ethanol

    • Concentrated Sulfuric Acid

    • Sodium Bicarbonate solution (saturated)

    • Anhydrous Magnesium Sulfate

    • Dichloromethane

  • Procedure:

    • To a round-bottom flask, add Isoquinoline-4-carboxylic acid and a large excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[3]

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl isoquinoline-4-carboxylate.

    • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of Isoquinoline-4-carbohydrazide

  • Materials:

    • Ethyl Isoquinoline-4-carboxylate

    • Hydrazine Hydrate

    • Ethanol

  • Procedure:

    • Dissolve ethyl isoquinoline-4-carboxylate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.[7]

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, Isoquinoline-4-carbohydrazide, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Route B: Acyl Chloride

Step 1: Synthesis of Isoquinoline-4-carbonyl chloride

  • Materials:

    • Isoquinoline-4-carboxylic acid

    • Thionyl Chloride

    • Anhydrous Dichloromethane or Toluene

    • A catalytic amount of Dimethylformamide (DMF) (optional)

  • Procedure:

    • In a fume hood, suspend Isoquinoline-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system.

    • Slowly add an excess of thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction mixture should become a clear solution.

    • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. This is a critical step and should be performed with care to avoid contamination of the vacuum pump. The crude Isoquinoline-4-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of Isoquinoline-4-carbohydrazide

  • Materials:

    • Isoquinoline-4-carbonyl chloride

    • Hydrazine Hydrate

    • Anhydrous Dichloromethane or Tetrahydrofuran (THF)

    • Triethylamine or Pyridine (optional, as an acid scavenger)

  • Procedure:

    • In a fume hood, dissolve the crude Isoquinoline-4-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrazine hydrate (and an optional base like triethylamine) in the same solvent to the cooled acyl chloride solution with vigorous stirring.[10]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture can be worked up by washing with water to remove any salts. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude Isoquinoline-4-carbohydrazide can be purified by recrystallization or column chromatography.

Mechanistic Insights

Route A: Esterification-Hydrazinolysis

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]

The subsequent hydrazinolysis is also a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the ethoxide leaving group, followed by proton transfer, yields the final carbohydrazide.

Route B: Acyl Chloride

The formation of the acyl chloride with thionyl chloride involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The reaction proceeds through a nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion to form the acyl chloride.[9]

The reaction of the acyl chloride with hydrazine is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic hydrazine. The subsequent elimination of the chloride ion results in the formation of the stable carbohydrazide.[14]

Visualizing the Synthetic Pathways

Synthetic_Routes Start Isoquinoline-4-carboxylic acid Ester Ethyl Isoquinoline-4-carboxylate Start->Ester  Route A: Esterification (Ethanol, H+) AcylChloride Isoquinoline-4-carbonyl chloride Start->AcylChloride  Route B: Acyl Chloride Formation (SOCl₂) FinalProduct Isoquinoline-4-carbohydrazide Ester->FinalProduct  Hydrazinolysis (Hydrazine Hydrate) AcylChloride->FinalProduct  Reaction with Hydrazine (Hydrazine Hydrate)

Caption: A flowchart illustrating the two primary synthetic routes to Isoquinoline-4-carbohydrazide.

Conclusion and Recommendations

Both Route A (Esterification-Hydrazinolysis) and Route B (Acyl Chloride) are viable methods for the synthesis of Isoquinoline-4-carbohydrazide.

  • Route A is generally considered a milder and safer option, avoiding the use of the highly reactive and hazardous thionyl chloride. It is a good choice for smaller-scale laboratory preparations where high yields are not the absolute priority and safety is a primary concern.

  • Route B often provides higher yields and faster reaction times due to the high reactivity of the acyl chloride intermediate. This makes it a more attractive option for larger-scale synthesis where efficiency is crucial. However, the use of thionyl chloride necessitates stringent safety precautions and specialized handling procedures.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, safety considerations, and the importance of maximizing the overall yield. It is recommended to perform a thorough risk assessment before undertaking either of these synthetic procedures.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Google Patents. (n.d.). Method for preparing ethyl hydrazinoacetate hydrochloride.
  • Google Patents. (n.d.). Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-Thiazolecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and isolation of carboxylic esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals: m-Nitrobenzoyl Azide. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrolysis and Hydrazinolysis of Esters of N,N-Dimethyldithiocarbamic Acid: A Method for the Preparation of Mercaptans. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of isoquinoline compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of ethyl 3-oxopyrazolidine-4-carboxylates. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][15]oxathioles and their transformations. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

  • YouTube. (2023, September 14). Hydrolysis of esters mechanism. Retrieved from [Link]

  • Organic Letters. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Retrieved from [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

  • Sci-Hub. (n.d.). II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]

  • GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Isoquinoline-4-carbohydrazide: Proper Disposal &amp; Handling Procedures

[1][2][3] Executive Summary & Immediate Safety Directives Isoquinoline-4-carbohydrazide (CAS: 885272-60-6) is a heterocyclic building block containing a reactive hydrazide moiety.[1] Unlike standard organic waste, its di...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Safety Directives

Isoquinoline-4-carbohydrazide (CAS: 885272-60-6) is a heterocyclic building block containing a reactive hydrazide moiety.[1] Unlike standard organic waste, its disposal requires strict adherence to oxidation-reduction segregation protocols .

🛑 Critical "Do Not" List
  • DO NOT mix with oxidizing agents (Bleach, Nitric Acid, Peroxides). The hydrazide group is a strong reducing agent; admixture can cause rapid gas evolution (

    
    ) and potential deflagration.
    
  • DO NOT dispose of in municipal trash or standard aqueous waste streams.

  • DO NOT attempt bench-top chemical deactivation (e.g., bleach kill) without specific calorimetric data. Incomplete oxidation can generate toxic azo/azide intermediates.

Chemical Profile & Hazard Analysis

Understanding the "Why" behind the protocol.

To ensure a self-validating safety system, one must understand the molecular behavior of the waste.

FeatureSpecificationSafety Implication
Chemical Structure Isoquinoline ring + Carbohydrazide tail (-CONHNH2)The hydrazide tail is nucleophilic and reducing. The isoquinoline ring adds lipophilicity and potential biological intercalation.
Reactivity Reducing AgentIncompatible with strong oxidizers. Can form metal complexes with transition metals (Cu, Fe).
Toxicology Irritant (H315, H319, H335); Potential MutagenHydrazide derivatives are structural alerts for genotoxicity. Handle as a potential mutagen.
Physical State Solid (Powder)Dust generation is a primary exposure vector.

Scientist's Note: The primary disposal hazard is not the isoquinoline ring, but the hydrazide functionality . Hydrazides can react with nitrous acid (HNO2) to form acyl azides, which are shock-sensitive explosives. Therefore, never allow this waste to contact acidic nitrate waste streams.

Pre-Disposal Segregation & Packaging

Effective disposal begins at the bench. Segregation prevents "cocktail" reactions in the waste container.

Solid Waste (Excess Reagent/Contaminated Solids)
  • Primary Containment: Place solid waste in a clear, 6-mil polyethylene bag or a screw-top wide-mouth jar.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant."

    • Specific Notation: Add "CONTAINS HYDRAZIDES - REDUCING AGENT."

  • Secondary Containment: Double-bag to prevent dust release during transport.

Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., HDPE or Steel).

  • pH Check: Verify pH is neutral to slightly alkaline (pH 7-9). Avoid acidic conditions to prevent protonation or hydrolysis.

  • Segregation: Use a dedicated "Reducing Organic" waste stream.

Disposal Workflow Diagrams

Figure 1: Waste Stream Decision Matrix

This flowchart illustrates the logical decision-making process for segregating Isoquinoline-4-carbohydrazide waste.

DisposalDecision Start Waste Generation: Isoquinoline-4-carbohydrazide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid SolidPack Double Bag (6-mil poly) Label: 'Toxic Solid - Hydrazide' Solid->SolidPack ContamCheck Is it mixed with Oxidizers? (H2O2, HNO3, Bleach) Liquid->ContamCheck Segregate CRITICAL: Segregate Immediately. Do not combine. ContamCheck->Segregate Yes LiquidPack Collect in Solvent Waste (Non-Halogenated preferred) Label: 'Reducing Agent' ContamCheck->LiquidPack No Final Transfer to EHS for High-Temp Incineration Segregate->Final Contact EHS Special Handling SolidPack->Final LiquidPack->Final

Caption: Decision matrix for segregating hydrazide waste to prevent incompatible mixing events.

Detailed Disposal Procedures

Method A: High-Temperature Incineration (Recommended)

This is the industry standard and the only "self-validating" method that guarantees complete destruction of the heterocyclic ring and the hydrazide tail.

  • Collection: Accumulate waste in UN-rated containers (UN 1H2 for solids, UN 1A1/1H1 for liquids).

  • Manifesting:

    • RCRA Classification: While not explicitly P-listed, classify as D001 (if in flammable solvent) or generally as Hazardous Waste (Toxic) based on the SDS toxicity profile.

    • Profile Description: "Waste Organic Solids/Liquids, N.O.S. (Contains Isoquinoline-4-carbohydrazide)."[1][2]

  • Destruction: Ship to a permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration. The high temperature (>1000°C) ensures conversion to

    
    , 
    
    
    
    , and
    
    
    .
Method B: Spill Cleanup (Emergency Protocol)

Scenario: A 5g bottle drops and shatters on the floor.

  • PPE: Don nitrile gloves (double gloving recommended, min 0.11mm), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial spill pads).

    • Warning: Do NOT use sawdust (combustible) or oxidative spill kits.

  • Cleanup:

    • Scoop the material gently to avoid dust.

    • Place in a wide-mouth jar.

    • Wipe the surface with a soapy water solution (surfactant).

    • Rinse: Rinse the area with water.[3][4][5][6]

  • Disposal: Label the debris jar as hazardous waste (see Section 3).

Scientific Rationale for Protocols

Why Incineration over Chemical Deactivation?

While hydrazides can theoretically be oxidized to nitrogen and carboxylic acids using hypochlorite (bleach), the reaction kinetics with Isoquinoline-4-carbohydrazide are complex.

  • Risk: The isoquinoline nitrogen can form N-oxides or chlorinated intermediates that are more toxic or persistent than the parent compound.

  • Validation: Incineration provides a thermodynamic guarantee of destruction, whereas bench-top deactivation relies on variable stoichiometry and mixing efficiency.

Why Avoid Acidic Waste Streams?

Hydrazides (


) hydrolyze in strong acids to hydrazine (

) salts and carboxylic acids. Hydrazine is a known carcinogen and significantly more toxic than the parent hydrazide. Furthermore, if nitrate/nitrite is present, the formation of acyl azides (

) presents an explosion hazard [1].

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Isoquinoline-4-carboxylic acid hydrazide. Retrieved from

  • PubChem. (n.d.). Isoquinoline-4-carbohydrazide Compound Summary. National Library of Medicine. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[7] Retrieved from

  • University of Pittsburgh. (2013). Safe Handling of Azides and Hydrazides. EH&S Guideline 04-028. Retrieved from

Sources

Handling

Personal protective equipment for handling Isoquinoline-4-carbohydrazide

Executive Risk Assessment The "Why" Behind the Protocol Isoquinoline-4-carbohydrazide combines an isoquinoline core with a reactive hydrazide functional group. While specific toxicological data for this isomer may be spa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

The "Why" Behind the Protocol

Isoquinoline-4-carbohydrazide combines an isoquinoline core with a reactive hydrazide functional group. While specific toxicological data for this isomer may be sparse compared to its parent compounds, the structural moieties dictate a high-caution approach based on the Precautionary Principle.

  • The Hydrazide Risk: Hydrazide derivatives (

    
    ) can hydrolyze to release free hydrazine in acidic environments (e.g., stomach acid if ingested) or metabolic pathways. Hydrazine is a known carcinogen and sensitizer.[1] Consequently, this compound must be handled as a potential mutagen and sensitizer .
    
  • The Isoquinoline Core: Many isoquinoline derivatives exhibit potent biological activity (kinase inhibition, DNA binding). We must assume pharmacological potency until proven otherwise.

  • Physical State: Typically a solid powder. The primary vector of exposure is inhalation of dust and dermal absorption .

Hazard Classification (Derived from Structural Analogs):

  • Acute Toxicity: Category 4 (Oral)[2][3]

  • Skin/Eye Irritation: Category 2/2A (Irritant)[2][3]

  • Sensitization: Potential Skin Sensitizer (Category 1)

  • Target Organ Toxicity: STOT-SE 3 (Respiratory Irritation)[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create redundant barriers. Reliance on a single barrier is a critical failure point in chemical safety.

Protection ZoneRecommended EquipmentTechnical Justification
Primary Barrier (Engineering) Chemical Fume Hood (Certified)Mandatory. All open handling must occur here.[1] Hydrazides can be respiratory irritants; local exhaust prevents aerosolization into the lab.
Hand Protection Double Nitrile Gloves (0.11 mm min)Layering Strategy: The outer glove protects against gross contamination; the inner glove protects during doffing. Nitrile offers superior resistance to the organic solvents (DMSO, DMF) often used to solubilize this compound compared to latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Hydrazide fines (dust) can bypass side shields. Goggles provide a seal against dust and splashes.[1]
Body Protection Lab Coat (Buttoned, Tyvek sleeves) Standard cotton coats are porous. If handling >500mg, use disposable Tyvek sleeve covers to bridge the gap between glove and coat cuff.
Respiratory (Secondary) N95 or P100 Respirator Only required if weighing outside a hood (Strongly Discouraged). In a functioning hood, this is not necessary.

Operational Workflow: The "Safe Handling Lifecycle"

This protocol treats the compound as a "contaminant" that must be strictly contained within the "Hot Zone" (Fume Hood).

Phase A: Preparation (Pre-Work)
  • Verify Airflow: Check fume hood monitor (Target: 80–100 fpm face velocity).

  • Solvent Staging: Pre-measure solvents (e.g., Methanol, DMSO) before opening the compound vial to minimize open time.

  • Static Control: Use an anti-static gun or ionizer bar if the powder appears flighty/electrostatic.

Phase B: Handling (The Critical Path)
  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the spatula/vial) and dominant hand as "clean" (touches the balance buttons/pipette).

  • Weighing:

    • Place the analytical balance inside the hood.

    • Never transfer powder over the floor; keep all movements inside the hood sash plane.

    • Technique: If the powder is caked, do not scrape vigorously. Gently break apart to prevent aerosol generation.

  • Solubilization: Add solvent immediately after weighing. Once in solution, the inhalation risk drops, but dermal absorption risk increases (solvents like DMSO carry the drug through the skin).

Phase C: Decontamination & Doffing

See the Diagram below for the logical flow of containment.

G Storage 1. Storage (Cool, Dry, Dark) PPE_Don 2. PPE Donning (Double Glove) Storage->PPE_Don Retrieve Hood 3. Fume Hood (The 'Hot Zone') PPE_Don->Hood Entry Weighing 4. Weighing/Solubilization Hood->Weighing Process Waste 5. Waste Segregation (Solid vs Liquid) Weighing->Waste Discard Doffing 6. Doffing Protocol (Outer Glove -> Inner Glove) Weighing->Doffing Exit Waste->Doffing Seal

Caption: Workflow for containment. Red nodes indicate high-risk "Hot Zones" where exposure potential is highest.

Emergency Response & Disposal

Spill Management

Do not use a brush and dustpan. This generates dust.

  • Dry Spill (Powder):

    • Cover the spill with a wet paper towel (dampened with water or methanol) to suppress dust.

    • Wipe up the material inwards (towards the center of the spill).

    • Place all wipes in a sealed bag labeled "Hazardous Waste."

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-pads.

    • Clean surface with 10% bleach solution (oxidizes the hydrazide), followed by water.

Exposure Response[4][5][6]
  • Eye Contact: Flush immediately for 15 minutes.[4][5] Time is tissue. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[3][4][6][7] Do not use alcohol/solvents (this enhances absorption).

  • Inhalation: Move to fresh air immediately.

Disposal Protocol

Isoquinoline-4-carbohydrazide is a nitrogenous organic compound.[1][2][3][4][5][6][7][8][9][10]

  • Method: High-temperature incineration.

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) in the waste stream, as hydrazides can react violently with strong oxidizers.

  • Labeling: Clearly mark waste tag with: "Contains Hydrazide Derivative – Potential Sensitizer."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12309995 (Isoquinoline-4-carbohydrazide). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Hydrazine (Base moiety reference). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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